molecular formula C6H5BrClNO B1378156 3-Bromo-4-pyridinecarboxaldehyde hydrochloroide CAS No. 1449008-16-5

3-Bromo-4-pyridinecarboxaldehyde hydrochloroide

Cat. No.: B1378156
CAS No.: 1449008-16-5
M. Wt: 222.47 g/mol
InChI Key: DABBQEWRRGZBEY-UHFFFAOYSA-N
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Description

3-Bromo-4-pyridinecarboxaldehyde hydrochloroide is a useful research compound. Its molecular formula is C6H5BrClNO and its molecular weight is 222.47 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-4-pyridinecarboxaldehyde hydrochloroide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-pyridinecarboxaldehyde hydrochloroide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromopyridine-4-carbaldehyde;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO.ClH/c7-6-3-8-2-1-5(6)4-9;/h1-4H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DABBQEWRRGZBEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C=O)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Bromo-4-pyridinecarboxaldehyde hydrochloride synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 3-Bromo-4-pyridinecarboxaldehyde hydrochloride (CAS: 70201-43-3), a critical intermediate in the development of pharmaceuticals, particularly for modifying pyridine cores in kinase inhibitors and receptor ligands.

The guide prioritizes the Oxidative Pathway from 4-Methylpyridine as the most robust, scalable, and regiochemically defined route. Alternative approaches via direct lithiation and radical halogenation are provided for specific context.

Executive Summary

  • Target Molecule: 3-Bromo-4-pyridinecarboxaldehyde (as HCl salt).

  • Core Challenge: Installing a bromine atom at the 3-position and an aldehyde at the 4-position with high regioselectivity. Direct electrophilic substitution on pyridine is difficult; therefore, manipulating a pre-existing 4-methyl group is the preferred strategy.

  • Primary Pathway: Bromination of 4-methylpyridine followed by Selenium Dioxide (SeO₂) oxidation.

  • Yield Potential: 40–55% (Overall).

Retrosynthetic Analysis

The most logical disconnection relies on the oxidation of the benzylic methyl group of 3-bromo-4-methylpyridine . This precursor is accessible via the direct bromination of 4-methylpyridine (4-picoline), utilizing the activation provided by the methyl group and Lewis acid catalysis.

Retrosynthesis Figure 1: Retrosynthetic disconnection strategy. Target 3-Bromo-4-pyridinecarboxaldehyde (Target) Inter1 3-Bromo-4-methylpyridine (Key Intermediate) Target->Inter1 Benzylic Oxidation (SeO2 or NBS/Hydrolysis) Start 4-Methylpyridine (4-Picoline) Inter1->Start Electrophilic Aromatic Substitution (Br2/AlCl3)

Primary Synthesis Pathway: The Oxidative Route

Phase 1: Synthesis of 3-Bromo-4-methylpyridine

This step utilizes a Lewis acid-catalyzed bromination. The aluminum chloride (AlCl₃) complexes with the pyridine nitrogen, activating the ring for electrophilic attack while simultaneously directing the bromine to the 3-position (beta to the nitrogen).

Reagents:

  • 4-Methylpyridine (1.0 eq)[1]

  • Aluminum Chloride (AlCl₃) (2.5 eq)

  • Bromine (Br₂) (1.2 eq)

  • Solvent: Neat or inert high-boiling solvent.

Protocol:

  • Complexation: In a dry multi-neck flask under N₂, slowly add 4-methylpyridine (0.5 mol) to AlCl₃ (1.25 mol) with vigorous stirring. Caution: Exothermic.

  • Bromination: Heat the resulting complex to 100–110°C .

  • Addition: Add Bromine (0.6 mol) dropwise over 2–3 hours via an addition funnel. The mixture will be viscous.

  • Digestion: Stir at 110°C for an additional 4 hours.

  • Quench: Cool to room temperature (RT) and carefully pour onto crushed ice/water.

  • Neutralization: Basify with 50% NaOH solution to pH ~10 to liberate the free base.

  • Extraction: Extract with Dichloromethane (DCM) (3x). Dry organic layers over Na₂SO₄.[2]

  • Purification: Distillation under reduced pressure (bp ~90°C at 10 mmHg) yields 3-bromo-4-methylpyridine as a clear to pale yellow liquid.

    • Expected Yield: 55–60%.

Phase 2: Oxidation to 3-Bromo-4-pyridinecarboxaldehyde

Selenium Dioxide (SeO₂) is the reagent of choice for the "Riley Oxidation" of active methyl groups on heteroaromatic rings directly to aldehydes.

Reagents:

  • 3-Bromo-4-methylpyridine (1.0 eq)[1]

  • Selenium Dioxide (SeO₂) (1.2 eq)

  • Solvent: 1,4-Dioxane or Xylene (anhydrous).

Protocol:

  • Setup: Dissolve 3-bromo-4-methylpyridine (50 mmol) in 1,4-dioxane (100 mL).

  • Addition: Add SeO₂ (60 mmol) in one portion.

  • Reflux: Heat the mixture to reflux (101°C) for 4–6 hours. Monitor by TLC (formation of a more polar spot) or HPLC.

  • Filtration: Cool to RT. Filter off the black selenium metal precipitate through a Celite pad. Wash the pad with warm dioxane.

  • Concentration: Evaporate the solvent under reduced pressure to obtain the crude aldehyde oil.

  • Purification: Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient 9:1 to 7:3). The product is a low-melting solid or oil.[3]

Phase 3: Hydrochloride Salt Formation

Converting the aldehyde to the HCl salt ensures stability against oxidation and polymerization.

Protocol:

  • Dissolve the purified aldehyde in minimal anhydrous Diethyl Ether or DCM .

  • Cool to 0°C.

  • Add 4M HCl in Dioxane (1.1 eq) dropwise.

  • A white to off-white precipitate will form immediately.

  • Filter the solid, wash with cold ether, and dry under vacuum.

  • Final Product: 3-Bromo-4-pyridinecarboxaldehyde hydrochloride.

Alternative Pathway: Radical Bromination (Metal-Free)

If avoiding toxic selenium is required, a radical bromination-hydrolysis sequence is effective.

RadicalPath Figure 2: Radical Bromination Pathway Start 3-Bromo-4-methylpyridine Inter Gem-Dibromide Intermediate Start->Inter NBS (2.2 eq), AIBN CCl4, Reflux End 3-Bromo-4-pyridinecarboxaldehyde Inter->End AgNO3/H2O or CaCO3/H2O, Reflux

Protocol Summary:

  • Bromination: Reflux 3-bromo-4-methylpyridine with N-Bromosuccinimide (NBS) (2.2 eq) and catalytic AIBN in CCl₄ or Chlorobenzene until the starting material is consumed. This yields the gem-dibromomethyl derivative.

  • Hydrolysis: Reflux the crude dibromide in Ethanol/Water (1:1) with AgNO₃ (2.0 eq) or CaCO₃ (excess) for 2 hours.

  • Workup: Filter salts, extract aldehyde, and purify as above.

Comparison of Methods

FeatureOxidative Route (SeO₂)Radical Route (NBS)Lithiation Route (LDA/DMF)
Step Count 2 Steps (from 4-picoline)3 Steps1 Step (from 3-bromopyridine)
Regioselectivity High (Defined by precursor)High (Defined by precursor)Variable (Risk of C2 attack)
Scalability High (Industrial standard)Moderate (Atom economy low)Low (Cryogenic required)
Safety Profile SeO₂ is toxic; requires care.NBS is mild; CCl₄ is restricted.Pyrophoric bases (LiTMP/LDA).
Key Risk Over-oxidation to acid.Incomplete bromination."Halogen Dance" migration.

Analytical Data & Validation

3-Bromo-4-pyridinecarboxaldehyde (Free Base)

  • Appearance: Yellowish solid or oil.[3]

  • Melting Point: 81–82°C (Solid).[4]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 10.35 (s, 1H, CHO)

    • δ 8.98 (s, 1H, C2-H)

    • δ 8.75 (d, J = 5.0 Hz, 1H, C6-H)

    • δ 7.80 (d, J = 5.0 Hz, 1H, C5-H)

  • ¹³C NMR: Confirms carbonyl carbon (~190 ppm) and distinct pyridine carbons.

  • MS (ESI): m/z 186/188 [M+H]⁺ (1:1 Br isotope pattern).

References

  • Synthesis of 3-Bromo-4-methylpyridine : Org. Synth.1958 , 38, 8; ChemicalBook Protocol CAS 3430-22-6.

  • Selenium Dioxide Oxidation (Riley Oxidation) : J. Am. Chem. Soc.1963 , 85, 354; Chem. Rev.[5]2011 (Mechanistic Review of SeO2).

  • Lithiation and Halogen Dance : J. Org. Chem.1999 , 64, 8004; Chem. Sci.2020 , 11, 10517.

  • General Pyridine Functionalization : Pipzine Chemicals Technical Data, "3-Bromo-4-pyridinecarboxaldehyde Applications".

Sources

An In-depth Technical Guide to the Synthesis of 3-Bromo-4-formylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-formylpyridine, also known as 3-bromo-4-pyridinecarboxaldehyde, and its hydrochloride salt are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds and fine chemicals.[1] The unique arrangement of the bromine atom, the aldehyde group, and the pyridine ring nitrogen bestows upon this molecule a versatile reactivity profile, making it a valuable building block in medicinal chemistry and materials science.[1] Its applications range from the preparation of novel therapeutic agents to the synthesis of specialized fluorescent materials.[1] This guide provides a comprehensive overview of a scientifically robust and widely applicable method for the synthesis of 3-bromo-4-formylpyridine, culminating in its conversion to the hydrochloride salt.

Strategic Approach to Synthesis: The Vilsmeier-Haack Reaction

Several synthetic routes to 3-bromo-4-formylpyridine have been described, including the oxidation of 3-bromo-4-methylpyridine and the bromination of 4-formylpyridine.[1] However, a particularly efficient and scalable approach involves the direct formylation of 3-bromopyridine via the Vilsmeier-Haack reaction.[2][3] This classic named reaction is a powerful tool for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.[2][3][4]

The choice of the Vilsmeier-Haack reaction is predicated on several key advantages:

  • Direct C-H Functionalization: It allows for the direct introduction of the aldehyde functionality onto the pyridine ring, avoiding multi-step sequences that might involve protection and deprotection of other functional groups.

  • Mild Reaction Conditions: The reaction is typically carried out under relatively mild conditions, which is advantageous for preserving the integrity of the starting material and product.[2]

  • Readily Available Starting Materials: 3-Bromopyridine is a commercially available and relatively inexpensive starting material.

  • Scalability: The Vilsmeier-Haack reaction is amenable to large-scale synthesis, a crucial consideration for industrial applications.

The core of this reaction is the in-situ generation of the Vilsmeier reagent, a chloroiminium ion, from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[3][4][5] This electrophilic species then attacks the electron-rich position of the heteroaromatic ring.

Reaction Mechanism and Experimental Rationale

The synthesis of 3-bromo-4-formylpyridine via the Vilsmeier-Haack reaction proceeds through a well-established mechanism. The following diagram illustrates the key steps involved:

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Iminium_Intermediate Iminium Intermediate Bromopyridine 3-Bromopyridine Bromopyridine->Iminium_Intermediate + Vilsmeier Reagent Product 3-Bromo-4-formylpyridine Iminium_Intermediate->Product + H2O

Sources

A Technical Guide to 3-Bromo-4-pyridinecarboxaldehyde: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth overview of 3-Bromo-4-pyridinecarboxaldehyde, a key heterocyclic intermediate in modern organic synthesis. The document details its chemical and physical properties, outlines robust synthetic protocols, and explores its reactivity and diverse applications, particularly in the fields of pharmaceutical and agrochemical research. Emphasis is placed on the practical utility of this compound, supported by detailed experimental procedures, spectroscopic data for characterization, and a discussion of its role in the synthesis of complex molecular architectures. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Chemical Identity and Physicochemical Properties

3-Bromo-4-pyridinecarboxaldehyde, also known as 3-bromoisonicotinaldehyde, is a crystalline solid at room temperature.[1] The presence of a bromine atom, an aldehyde functional group, and a pyridine ring makes it a trifunctional and highly valuable intermediate for creating diverse chemical structures.[2] While often used as the free base, it can be converted to its hydrochloride salt for specific applications, though the free base is more commonly cataloged.

The primary identifier for the free base form of this compound is CAS Number 70201-43-3 .[3]

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 3-Bromo-4-pyridinecarboxaldehyde

PropertyValueSource(s)
CAS Number 70201-43-3[3]
Molecular Formula C₆H₄BrNO[1]
Molecular Weight 186.01 g/mol
Appearance Light yellow to light brown crystalline powder[1]
Melting Point 81-83 °C[1]
IUPAC Name 3-bromopyridine-4-carbaldehyde[1]
Common Synonyms 3-Bromo-4-formylpyridine, 3-Bromoisonicotinaldehyde
Solubility Soluble in common organic solvents like dichloromethane and chloroform.[2]

Synthesis and Purification

The synthesis of 3-Bromo-4-pyridinecarboxaldehyde can be achieved through several strategic routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Two prevalent strategies include:

  • Formylation of 3-Bromopyridine : This approach involves introducing an aldehyde group at the 4-position of a pre-existing 3-bromopyridine ring. This can be accomplished using metal-organic intermediates, such as a Grignard or lithiated species, followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).[2]

  • Bromination of 4-Pyridinecarboxaldehyde : An alternative route involves the direct bromination of 4-pyridinecarboxaldehyde. The electron-withdrawing nature of the aldehyde group directs the electrophilic bromine to the 3-position.

Experimental Protocol: Synthesis via Directed Ortho-Metalation and Bromination

Conceptual Workflow:

The following diagram illustrates a plausible synthetic pathway starting from 3-aminopyridine, which highlights the strategic steps required.

G cluster_0 Step 1: Protection cluster_1 Step 2: Directed Metalation cluster_2 Step 3: Bromination cluster_3 Step 4 & 5: Deprotection & Diazotization/Formylation A 3-Aminopyridine B N-Boc-3-aminopyridine A->B (Boc)₂O, Base C Deprotonation at C4 B->C s-BuLi, TMEDA, THF, -78 °C D N-Boc-3-amino-4-bromopyridine C->D 1,2-Dibromoethane E 3-Bromo-4-pyridinecarboxaldehyde D->E 1. TFA (Deprotection) 2. Sandmeyer-type formylation

Caption: Conceptual synthesis pathway for 3-Bromo-4-pyridinecarboxaldehyde.

This conceptual protocol, based on the synthesis of a similar compound, involves protection of the amino group, directed lithiation at the 4-position, subsequent bromination, and final conversion of the amino group to an aldehyde.[4]

Purification

Purification of the crude product is typically achieved by recrystallization from a suitable solvent system, such as a mixture of benzene and ethanol, or by column chromatography on silica gel using a hexane/ethyl acetate gradient.[5][6]

Spectroscopic Characterization

Accurate characterization of 3-Bromo-4-pyridinecarboxaldehyde is essential for confirming its identity and purity. The following data are typical for this compound.

Table 2: Spectroscopic Data for 3-Bromo-4-pyridinecarboxaldehyde

TechniqueData and Interpretation
¹H NMR The proton NMR spectrum (typically in CDCl₃) will show three distinct signals in the aromatic region and one in the aldehyde region. The aldehydic proton is highly deshielded and appears as a singlet around δ 9.8-10.1 ppm .[7] The pyridine protons will appear between δ 7.5-9.0 ppm , with their specific shifts and coupling patterns determined by their positions relative to the nitrogen, bromine, and aldehyde groups.
¹³C NMR The carbon NMR spectrum will display six signals. The carbonyl carbon of the aldehyde is the most downfield, typically appearing around δ 185-195 ppm . The five pyridine carbons will have distinct chemical shifts, with the carbon bearing the bromine atom (C3) showing a characteristic shift.
IR Spectroscopy The infrared spectrum provides key information about the functional groups. A strong absorption band between 1690-1715 cm⁻¹ is characteristic of the C=O stretch of the aromatic aldehyde.[7] C-H stretching vibrations for the aromatic ring typically appear just above 3000 cm⁻¹ . The C-Br stretching vibration is found at lower wavenumbers, usually in the fingerprint region.[7]
Mass Spectrometry The mass spectrum will show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom due to its two stable isotopes (⁷⁹Br and ⁸¹Br).

Chemical Reactivity and Synthetic Applications

3-Bromo-4-pyridinecarboxaldehyde is a versatile synthetic intermediate due to its three reactive sites: the aldehyde, the C-Br bond, and the pyridine nitrogen.

G cluster_aldehyde Aldehyde Reactions cluster_bromide C-Br Bond Reactions main 3-Bromo-4-pyridinecarboxaldehyde nuc_add Nucleophilic Addition (e.g., Grignard, Wittig) main->nuc_add C=O reductive_amination Reductive Amination main->reductive_amination C=O oxidation Oxidation to Carboxylic Acid main->oxidation C=O suzuki Suzuki Coupling main->suzuki C-Br buchwald Buchwald-Hartwig Amination main->buchwald C-Br nuc_sub Nucleophilic Substitution main->nuc_sub C-Br

Caption: Reactivity map of 3-Bromo-4-pyridinecarboxaldehyde.

Reactions at the Aldehyde Group

The aldehyde functionality is a primary site for transformations. It readily undergoes:

  • Nucleophilic Addition: Reactions with Grignard reagents or organolithium compounds to form secondary alcohols.

  • Wittig Reaction: Conversion to alkenes.

  • Reductive Amination: A crucial reaction for introducing amine functionalities, widely used in drug synthesis.

  • Condensation Reactions: For example, with compounds containing active methylene groups to build larger conjugated systems.[2]

  • Oxidation: The aldehyde can be oxidized to the corresponding 3-bromo-4-pyridinecarboxylic acid, another valuable synthetic intermediate.[2]

Reactions at the Carbon-Bromine Bond

The C-Br bond is a key handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura Coupling: This reaction with boronic acids or their esters is one of the most powerful methods to form new C-C bonds, allowing for the synthesis of biaryl compounds.[8][9] The use of aqueous media and various bases like K₂CO₃ or K₃PO₄ is common.[10][11][12]

  • Buchwald-Hartwig Amination: Enables the formation of C-N bonds by coupling with a wide range of amines.

  • Other Cross-Coupling Reactions: Including Sonogashira (with terminal alkynes), Heck (with alkenes), and Stille (with organostannanes) couplings.

Field-Proven Application: Synthesis of a Pyrazine Carboxamide Derivative

A practical application of this building block's reactivity is demonstrated in the synthesis of novel pyrazine carboxamide derivatives, which have been investigated for their antibacterial activities.[12] The workflow below illustrates how the C-Br bond is utilized in a Suzuki coupling reaction.

G A 3-Bromo-4-pyridinecarboxaldehyde B C Intermediate Amine A->C NaBH(OAc)₃ D Pd(PPh₃)₄, K₃PO₄ 1,4-Dioxane/H₂O, 90°C C->D F Final Biaryl Product (e.g., Pyrazine Carboxamide Precursor) C->F D->F E Arylboronic Acid E->D E->F

Caption: Workflow for synthesizing a biaryl compound via Suzuki coupling.

This pathway first utilizes the aldehyde for a reductive amination, followed by a Suzuki coupling at the C-Br position to build the final, complex molecule. This showcases the orthogonal reactivity of the functional groups, allowing for sequential, controlled modifications.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed when handling 3-Bromo-4-pyridinecarboxaldehyde.

Table 3: Hazard and Safety Information

CategoryInformationSource(s)
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H317: May cause an allergic skin reaction.H319: Causes serious eye irritation.
Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE) Chemical safety goggles, protective gloves (e.g., nitrile rubber), lab coat. Use a dust mask or handle in a fume hood to avoid inhalation.
Storage Keep container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere to maintain product quality.
Incompatible Materials Strong oxidizing agents, amines.

Conclusion

3-Bromo-4-pyridinecarboxaldehyde is a high-value, multifunctional building block for organic synthesis. Its well-defined reactivity at the aldehyde, bromine, and pyridine sites allows for a predictable and strategic approach to the construction of complex molecules. Its demonstrated utility in palladium-catalyzed cross-coupling reactions and other standard transformations makes it an indispensable tool for medicinal and materials chemists. Adherence to proper safety and handling procedures is essential for its effective and safe use in the laboratory.

References

  • Pipzine Chemicals. (n.d.). 3-Bromo-4-pyridinecarboxaldehyde. Retrieved February 19, 2026, from [Link]

  • Semantic Scholar. (n.d.). Synthesis and characterization of 4-pyridinecarboxaldehyde thiosemicarbazone. Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). 4-Pyridinecarboxaldehyde. Retrieved February 19, 2026, from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). 3-Bromopyridine. Retrieved February 19, 2026, from [Link]

  • MDPI. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved February 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 19, 2026, from [Link]

  • National Institutes of Health. (n.d.). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Retrieved February 19, 2026, from [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved February 19, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (2025). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. Retrieved February 19, 2026, from [Link]

  • Indian Academy of Sciences. (n.d.). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline. Retrieved February 19, 2026, from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... Retrieved February 19, 2026, from [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved February 19, 2026, from [Link]

  • Organic Syntheses. (n.d.). 3-bromopyrene. Retrieved February 19, 2026, from [Link]

Sources

Solubility Profile of 3-Bromo-4-pyridinecarboxaldehyde Hydrochloride: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of 3-Bromo-4-pyridinecarboxaldehyde hydrochloride (C₆H₄BrNO·HCl), a critical building block in pharmaceutical and agrochemical synthesis.[1] Due to the absence of extensive published quantitative data for this specific salt, this document emphasizes the foundational principles governing its solubility and provides robust, field-proven methodologies for its experimental determination. We will dissect the molecule's structural attributes to predict its behavior in various solvent systems and present detailed, self-validating protocols for both thermodynamic and kinetic solubility assays. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's physicochemical properties to accelerate their research and development efforts.

Theoretical Framework: Predicting Solubility from Structure

The solubility of a compound is not an arbitrary value; it is a direct consequence of its molecular structure and the intermolecular forces it can form with a given solvent. The principle of "like dissolves like" is our primary guidepost, meaning polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.

Analysis of the Core Moiety: 3-Bromo-4-pyridinecarboxaldehyde

First, let's consider the free base, 3-Bromo-4-pyridinecarboxaldehyde. Vendor data describes it as a solid with a melting point of approximately 81-82°C and low solubility in water.[1][2] This is logical when we analyze its components:

  • Pyridine Ring: A π-deficient aromatic heterocycle. The nitrogen atom is a key feature, imparting basicity and a dipole moment to the molecule.

  • Bromo Substituent: A halogen atom that significantly increases the molecule's molecular weight and hydrophobicity. While it is an electron-withdrawing group, its primary influence on solubility in aqueous media is negative.

  • Carboxaldehyde Group: A polar functional group capable of acting as a hydrogen bond acceptor. This group modestly enhances solubility in polar protic solvents.[3]

The combination of a large, hydrophobic bromine atom and an aromatic ring dominates the molecule's character, leading to its poor aqueous solubility.[1]

The Impact of Salt Formation: The Hydrochloride Advantage

The subject of this guide is the hydrochloride salt . This is a fundamentally different entity in terms of solubility. The basic nitrogen atom on the pyridine ring is protonated by hydrochloric acid, forming a pyridinium chloride salt.

This transformation from a neutral molecule to an ionic salt is the single most critical factor determining its solubility profile. The ionic nature of the hydrochloride salt drastically increases the molecule's polarity, making it far more amenable to solvation by polar solvents, especially water.

Predicted Solubility Profile

Based on this structural analysis, we can establish a strong qualitative prediction of the compound's solubility across a range of common laboratory solvents.

Solvent ClassExample Solvent(s)Predicted SolubilityRationale
Polar Protic Water, Phosphate-Buffered Saline (PBS), Ethanol, MethanolHigh to Moderate The ionic hydrochloride salt will readily interact with the highly polar water molecules through ion-dipole forces. Alcohols will also be effective solvents due to their polarity and hydrogen-bonding capabilities.
Polar Aprotic DMSO, DMF, AcetonitrileHigh These solvents have large dipole moments and are excellent at solvating polar molecules and salts, even without hydrogen bond donation.
Low-Polarity / Halogenated Dichloromethane (DCM), ChloroformLow to Sparingly Soluble While the free base is soluble in these solvents, the highly polar, ionic hydrochloride salt will have limited solubility.
Non-Polar Hexane, Toluene, Diethyl EtherInsoluble The significant mismatch in polarity between the ionic salt and these non-polar solvents will result in negligible solubility.

Methodologies for Experimental Solubility Determination

Theoretical predictions require empirical validation. The following sections provide detailed protocols for determining the two primary types of solubility: thermodynamic and kinetic.

Thermodynamic (Equilibrium) Solubility: The Gold Standard

Equilibrium solubility (Sₑ) is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase at a specific temperature and pressure. It is the most accurate and fundamental measure of solubility. The Shake-Flask Method is the universally accepted gold standard for this determination.

  • Preparation: Add an excess amount of solid 3-Bromo-4-pyridinecarboxaldehyde hydrochloride to a known volume of the desired solvent (e.g., 5 mg of solid to 2 mL of solvent) in a glass vial.

    • Scientist's Note: "Excess" is critical. Visual confirmation of undissolved solid at the end of the experiment is a mandatory quality check to ensure a saturated solution was achieved.

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for a minimum of 24 hours.

    • Scientist's Note: A 24-hour incubation is typically sufficient to reach equilibrium. However, for a new compound, it is best practice to confirm this by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. Carefully collect the supernatant and clarify it by centrifuging at high speed (e.g., >10,000 x g for 15 minutes) or by filtering through a 0.45 µm syringe filter.

    • Scientist's Note: This step is a major source of error. The filter material must be compatible with the solvent and have low compound binding. Centrifugation is often preferred to avoid potential compound loss on the filter membrane.

  • Quantification: Dilute the clarified supernatant with an appropriate solvent and analyze the concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Determine the concentration against a standard curve prepared from known concentrations of the test compound.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_result 5. Result prep Add excess solid to solvent equil Agitate at constant T (>= 24 hours) prep->equil Ensure saturation sep Centrifuge or Filter (0.45 µm) equil->sep Isolate liquid phase quant Analyze supernatant (HPLC or LC-MS) sep->quant Prepare for analysis result Equilibrium Solubility (µg/mL or mM) quant->result Calculate vs. standard curve G cluster_prep 1. Preparation cluster_add 2. Addition cluster_incub 3. Incubation cluster_detect 4. Detection cluster_result 5. Result prep Prepare high-concentration stock in DMSO add Add stock solution to aqueous buffer prep->add Create supersaturation incub Shake at RT (1-2 hours) add->incub Allow precipitation detect Measure precipitate (Nephelometry or Filtration + LC-MS) incub->detect Quantify soluble fraction result Kinetic Solubility (µM) detect->result Report highest soluble conc.

Caption: Workflow for the Kinetic Solubility method via DMSO stock dilution.

Data Presentation and Key Influencing Factors

Once experiments are complete, data should be tabulated clearly. Below is a template for recording experimentally determined values.

Table of Experimental Solubility Data
SolventMethodTemperature (°C)Solubility (µg/mL)Solubility (mM)Observations
WaterEquilibrium25
PBS (pH 7.4)Equilibrium37
EthanolEquilibrium25
PBS (pH 7.4)Kinetic25
Additional Solvents...
Critical Factors Influencing Measurement
  • pH: As a hydrochloride salt of a pyridine base, the solubility of this compound will be highly pH-dependent. In basic conditions (pH > pKa of the pyridinium ion), the compound will convert to its less soluble free base form, likely causing precipitation. Determining the pH-solubility profile is crucial for any formulation work.

  • Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature, but this must be confirmed experimentally.

  • Polymorphism: Different crystalline forms (polymorphs) of the same compound can have different solubilities. It is important to characterize the solid form being used for solubility studies.

Conclusion

References

  • Pipzine Chemicals. (n.d.). 3-Bromo-4-pyridinecarboxaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromopyridine-4-carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Georganics. (n.d.). 3-Bromo-4-pyridinecarboxaldehyde - High purity. Retrieved from [Link]

  • Stenutz, R. (n.d.). 3-bromo-4-pyridinecarboxaldehyde. Retrieved from [Link]

  • Solubility of Things. (n.d.). 2-Pyridinecarboxaldehyde. Retrieved from [Link]

  • Tukhvatshin, E. A., et al. (2020). Decarboxylative Halogenation of Organic Compounds. Molecules, 25(17), 3843. Retrieved from [Link]

  • ChemRxiv. (2021). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Retrieved from [Link]

  • Bryant, M. J., et al. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. Crystals, 11(2), 206. Retrieved from [Link]

Sources

1H NMR spectrum of 3-Bromo-4-pyridinecarboxaldehyde hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Elucidation and Spectral Analysis of 3-Bromo-4-pyridinecarboxaldehyde Hydrochloride

Part 1: Executive Summary & Molecular Context

3-Bromo-4-pyridinecarboxaldehyde hydrochloride (CAS: 70201-43-3 for free base context) is a critical heterocyclic building block used in the synthesis of complex pharmaceuticals, particularly in Suzuki-Miyaura cross-coupling reactions to generate substituted isoquinolines or naphthyridines.

For researchers, the primary analytical challenge lies in distinguishing the hydrochloride salt form from its free base and identifying common degradation products (hydrates). This guide provides a definitive framework for interpreting the 1H NMR spectrum in DMSO-d₆, emphasizing the electronic deshielding effects of the pyridinium nitrogen.

Part 2: Theoretical Framework & Prediction Logic

To accurately interpret the spectrum, one must understand the structural electronic environment. The molecule consists of a pyridine ring substituted at the 3-position with a bromine atom and at the 4-position with an aldehyde group.[1]

The "Salt Effect" (Pyridinium Shift)

Upon formation of the hydrochloride salt, the pyridine nitrogen becomes protonated (pyridinium ion). This introduces a positive charge into the aromatic ring, significantly decreasing electron density across the system.[2]

  • Impact: All ring protons shift downfield (higher ppm) compared to the free base.[2]

  • Magnitude: Protons

    
     to the nitrogen (H2, H6) experience the strongest deshielding (
    
    
    
    ppm).
Structural Assignments
  • Aldehyde (-CHO): Highly deshielded due to the carbonyl anisotropy and electronegative oxygen.

  • H2 (Aromatic): Singlet. Located between the electronegative Nitrogen and Bromine. This is typically the most downfield aromatic signal.

  • H6 (Aromatic): Doublet. Adjacent to the Nitrogen (

    
    -position).
    
  • H5 (Aromatic): Doublet. Adjacent to the Aldehyde (

    
    -position relative to N).
    

Part 3: Experimental Protocol

Objective: Obtain a high-resolution spectrum free from exchange broadening and hydration artifacts.

Reagents & Equipment
  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (Tetramethylsilane).

    • Why: D₂O is avoided because aldehydes in acidic media (due to the HCl salt) readily form gem-diols [R-CH(OH)₂], causing the aldehyde peak (~10 ppm) to disappear.

  • Sample Mass: 5–10 mg.

  • Tube: 5mm high-precision NMR tube.

Step-by-Step Workflow
  • Dryness Check: Ensure the salt is dry. Hygroscopic HCl salts absorb atmospheric water, appearing as a broad peak at ~3.33 ppm in DMSO.

  • Dissolution: Dissolve 10 mg of sample in 0.6 mL DMSO-d₆. Vortex until clear.

    • Note: If the solution is cloudy, the salt may have partially dissociated or polymerized. Filter through glass wool if necessary.

  • Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay (D1):

      
       2.0 seconds (Aldehyde protons relax slowly; insufficient D1 reduces integration accuracy).
      
    • Scans: 16–64.

Part 4: Spectral Analysis & Data Presentation

The following data represents the expected chemical shifts for the hydrochloride salt in DMSO-d₆, contrasted with the free base to illustrate the salt effect.

Table 1: 1H NMR Assignment (500 MHz, DMSO-d₆)
PositionProton TypeMultiplicityFree Base

(ppm)*
HCl Salt

(ppm)**
Coupling (

Hz)
Interpretation
-CHO AldehydeSinglet (s)10.1510.20 – 10.40 -Distinctive sharp singlet.
N-H⁺ PyridiniumBroad (br s)N/A10.0 – 14.0 -Exchangeable; often very broad or invisible depending on water content.
H-2 AromaticSinglet (s)9.049.20 – 9.40 -Most deshielded aromatic;

to N⁺ and Br.
H-6 AromaticDoublet (d)8.798.90 – 9.10


to N⁺; shifts downfield in salt.
H-5 AromaticDoublet (d)7.808.00 – 8.20


to N⁺; ortho to CHO.

*Free base values approximated from literature [1, 3]. **HCl Salt values are predicted ranges based on standard pyridinium substituent effects [2].

Visualizing the Structure & Logic

The following diagram illustrates the proton assignments and the logic flow for identifying the salt form.

G cluster_0 Molecular Structure: 3-Bromo-4-pyridinecarboxaldehyde HCl cluster_1 NMR Signals (DMSO-d6) struct H2 (s) Br (Pos 3) CHO (Pos 4) N+ (Pos 1) H6 (d) H5 (d) sig_h2 H2 (Singlet) ~9.3 ppm struct:h2p->sig_h2 sig_h6 H6 (Doublet) ~9.0 ppm struct:h6p->sig_h6 sig_h5 H5 (Doublet) ~8.1 ppm struct:h5p->sig_h5 note Salt Effect: N+ Charge deshields H2 and H6 significantly. struct:n->note sig_cho Aldehyde ~10.3 ppm

Figure 1: Structural assignment logic correlating molecular positions to expected NMR signals in the hydrochloride salt.

Part 5: Troubleshooting & Impurities

A common issue with pyridinecarboxaldehydes is spectral degradation. Use this diagnostic workflow to identify issues.

Issue 1: Missing Aldehyde Peak (~10 ppm)

If the peak at 10.2 ppm is missing or diminished, and a new broad signal appears around 6.0–6.5 ppm, your sample has hydrated.

  • Mechanism:

    
     (Gem-diol).
    
  • Cause: Wet DMSO or wet sample. The HCl salt catalyzes this reaction.

  • Fix: Dry the sample under vacuum; use a fresh ampoule of DMSO-d₆.

Issue 2: Broadened Aromatic Peaks
  • Cause: Exchange of the acidic proton (N-H⁺) with residual water or incomplete protonation.

  • Fix: Add 1 drop of D₂O (shake and re-run). The N-H peak will disappear (exchange), and aromatic peaks may sharpen but shift slightly upfield.

Troubleshooting start Start: Analyze Spectrum check_cho Is Aldehyde Peak (10.2 ppm) present? start->check_cho yes_cho Check Aromatic Region check_cho->yes_cho Yes no_cho Check 6.0-6.5 ppm region check_cho->no_cho No action_ok Spectrum Valid yes_cho->action_ok gem_diol Peak found at ~6.2 ppm? (Gem-diol Hydrate) no_cho->gem_diol action_dry Action: Dry Sample/Solvent HCl catalyzes hydration gem_diol->action_dry Yes

Figure 2: Diagnostic workflow for identifying aldehyde hydration artifacts.

Part 6: References

  • Sigma-Aldrich. 3-Bromo-4-pyridinecarboxaldehyde Product Specification & SDS. (Accessed 2023).

  • BenchChem. Troubleshooting NMR Peak Assignments for Pyridinium Salts. (Technical Guide).

  • ChemicalBook. 3-Pyridinecarboxaldehyde 1H NMR Spectra Data. (Comparative Reference for Free Base).

  • Thermo Scientific Chemicals. 3-Bromo-4-pyridinecarboxaldehyde Characterization.

Sources

An In-depth Technical Guide to the Spectroscopic Data of 3-Bromo-4-formylpyridine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds serve as foundational scaffolds for a vast array of functional molecules. Among these, substituted pyridines are of paramount importance. 3-Bromo-4-formylpyridine, and its more stable hydrochloride salt, is a key synthetic intermediate whose utility lies in its strategically placed functional groups: a nucleophilic pyridine nitrogen, an electrophilic aldehyde, and a bromine atom amenable to a variety of cross-coupling reactions.[1] This trifecta of reactivity makes it a valuable building block for constructing complex molecular architectures, including potent pharmaceutical agents and novel materials.[1][2]

This guide provides a comprehensive analysis of the spectroscopic data for 3-bromo-4-formylpyridine hydrochloride (HCl). As a Senior Application Scientist, my objective is not merely to present data but to weave a narrative of structural elucidation. We will explore the causality behind experimental choices and demonstrate how a multi-technique spectroscopic approach forms a self-validating system for molecular characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of how to confirm the identity, purity, and structure of this critical reagent.

Molecular Structure and Physicochemical Properties

The first step in any analytical endeavor is to understand the basic properties of the molecule . 3-Bromo-4-formylpyridine (CAS 70201-43-3) is a crystalline solid.[3] For enhanced stability and handling, it is often supplied as its hydrochloride salt, which modifies its electronic properties and, consequently, its spectroscopic signature.

Structure:

  • Free Base: 3-bromo-4-formylpyridine

  • Hydrochloride Salt: 3-bromo-4-formylpyridinium chloride

Table 1: Physicochemical Properties of 3-Bromo-4-formylpyridine and its HCl Salt

PropertyValue (Free Base)Value (HCl Salt)Source(s)
CAS Number 70201-43-3154105-64-3 (related structure)[3][4]
Molecular Formula C₆H₄BrNOC₆H₄BrNO·HCl[3][5]
Molecular Weight 186.01 g/mol 222.47 g/mol [4][5]
Appearance Light yellow to light brown crystalline powderCrystalline Solid[3]
Melting Point 79-83 °CNot specified[3][5]

Core Spectroscopic Characterization Workflow

The definitive identification of an organic compound is never reliant on a single technique. Instead, it is the confluence of data from multiple orthogonal methods that provides irrefutable proof of structure. The workflow below illustrates the logical progression of analysis, where each step complements and validates the others.

G cluster_synthesis Synthesis & Purification Synthesis Synthesis of 3-Bromo-4-formylpyridine HCl Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) - Connectivity & Skeleton Purification->NMR Sample Submission IR FTIR Spectroscopy - Functional Groups Purification->IR Sample Submission MS Mass Spectrometry - Molecular Weight & Formula Purification->MS Sample Submission UV UV-Vis Spectroscopy - Conjugated System Purification->UV Sample Submission Confirmation Structural Confirmation & Purity Assessment NMR->Confirmation IR->Confirmation MS->Confirmation UV->Confirmation

Caption: Workflow for the comprehensive spectroscopic characterization of 3-bromo-4-formylpyridine HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For 3-bromo-4-formylpyridine HCl, ¹H and ¹³C NMR spectra provide unambiguous information about the pyridine ring skeleton, the aldehyde group, and the effects of protonation.

¹H NMR Spectroscopy

Expertise & Causality: The ¹H NMR spectrum reveals the number of distinct proton environments and their neighbor relationships through spin-spin coupling. In the case of 3-bromo-4-formylpyridine HCl, we expect three aromatic protons and one aldehyde proton. The electron-withdrawing nature of the formyl group, the bromine atom, and particularly the protonated, positively charged nitrogen atom will cause all protons to resonate significantly downfield compared to unsubstituted pyridine. The hydrochloride form ensures protonation of the pyridine nitrogen, which further deshields adjacent protons.[6]

Expected ¹H NMR Data (in DMSO-d₆):

ProtonExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
Aldehyde (-CHO)~10.1 - 10.3Singlet (s)N/AHighly deshielded due to the electronegative oxygen and anisotropic effect of the C=O bond.
H-2~9.0 - 9.2Singlet (s) or narrow doublet~1-2 Hz (if coupled to H-6)Adjacent to the positively charged nitrogen and ortho to the bromine.
H-6~8.8 - 9.0Doublet (d)~5-6 HzOrtho to the positively charged nitrogen. Coupled to H-5.
H-5~8.1 - 8.3Doublet (d)~5-6 HzMeta to the positively charged nitrogen. Coupled to H-6.
N-H~12 - 15Broad Singlet (br s)N/AAcidic proton, often broad and may exchange with residual water.

Note: These are estimated values based on data for similar substituted pyridines and the known effects of protonation. Actual values may vary.[6][7][8]

¹³C NMR Spectroscopy

Expertise & Causality: ¹³C NMR spectroscopy maps the carbon skeleton of the molecule. We expect to observe six distinct carbon signals corresponding to the five carbons of the pyridine ring and the carbonyl carbon of the aldehyde. Similar to the proton spectrum, the chemical shifts are influenced by the substituents and the protonated state of the ring.

Expected ¹³C NMR Data (in DMSO-d₆):

CarbonExpected Chemical Shift (δ, ppm)Rationale
Aldehyde (C=O)~190 - 195Typical range for aromatic aldehydes.
C-4~145 - 150Carbon bearing the formyl group, significantly downfield.
C-2~148 - 152Adjacent to the protonated nitrogen.
C-6~142 - 146Adjacent to the protonated nitrogen.
C-5~125 - 130Standard aromatic carbon range.
C-3~118 - 122Carbon bearing the bromine atom, shifted upfield due to the "heavy atom" effect.

Note: These are estimated values based on data for substituted pyridines.[9]

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is unparalleled for the rapid identification of functional groups. Each functional group absorbs infrared radiation at a characteristic frequency, causing its bonds to vibrate. The IR spectrum provides a molecular "fingerprint" and direct evidence for the presence of the key aldehyde and pyridinium moieties.

Trustworthiness: The presence of a strong carbonyl (C=O) stretch is a primary validation point. For the HCl salt, the appearance of broad N-H stretching bands provides orthogonal confirmation of the salt's formation, which should correlate with the downfield shifts observed in NMR.

Table 2: Key IR Absorption Bands for 3-Bromo-4-formylpyridine HCl

Wavenumber (cm⁻¹)Vibration TypeIntensitySignificance
~3100 - 3000C-H (aromatic) stretchMediumConfirms the presence of the pyridine ring.[10]
~2900 - 2500N-H (pyridinium) stretchBroad, StrongA hallmark of the hydrochloride salt formation. Often overlaps with C-H stretches.
~2830 & ~2730C-H (aldehyde) stretchMedium, SharpDiagnostic "Fermi doublet" for the aldehyde C-H bond.[11][12]
~1710 - 1690C=O (aldehyde) stretchStrong, SharpUnambiguous evidence of the carbonyl functional group.[11]
~1620 - 1580C=N / C=C (ring) stretchMedium-StrongCharacteristic vibrations of the aromatic pyridine ring.[10]
~1200 - 1000C-Br stretchMediumIndicates the presence of the bromo-substituent.

Reference data from general IR correlation tables and studies on substituted pyridines.[10][11][13]

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental formula. For 3-bromo-4-formylpyridine, the most crucial feature is the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak will appear as a pair of peaks (M and M+2) of almost equal intensity, separated by two mass units. This is a definitive signature for a monobrominated compound.

Trustworthiness: High-resolution mass spectrometry (HRMS) can provide a mass measurement with enough accuracy (typically <5 ppm) to confirm the elemental formula (C₆H₄BrNO) and rule out other potential structures with the same nominal mass. This provides an absolute validation of the molecular identity.

Expected Mass Spectrum Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): A pair of peaks at m/z 185 and 187, with approximately equal intensity. This corresponds to [C₆H₄⁷⁹BrNO]⁺ and [C₆H₄⁸¹BrNO]⁺.[14]

  • Key Fragments:

    • m/z 156/158: Loss of the formyl group (-CHO), corresponding to the 3-bromopyridine fragment ion.[15]

    • m/z 106: Loss of the bromine atom (-Br).

    • m/z 78: Pyridine fragment after loss of both Br and CHO.

G parent [C₆H₄BrNO]⁺ m/z 185/187 frag1 [C₅H₄BrN]⁺ m/z 156/158 parent->frag1 - CHO frag2 [C₆H₄NO]⁺ m/z 106 parent->frag2 - Br frag3 [C₅H₄N]⁺ m/z 78 frag1->frag3 - Br frag2->frag3 - CO

Caption: Expected primary fragmentation pathway for 3-bromo-4-formylpyridine in EI-MS.

UV-Vis Spectroscopy

Expertise & Causality: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The pyridine ring, conjugated with the formyl group, will exhibit characteristic π → π* and n → π* transitions. The position of the maximum absorbance (λ_max) is sensitive to the solvent and the protonation state of the molecule. Protonation of the pyridine nitrogen in the HCl salt typically causes a blue shift (shift to shorter wavelength) in the π → π* transition compared to the free base.

Expected UV-Vis Data (in Ethanol):

TransitionExpected λ_max (nm)Significance
π → π~260 - 275Strong absorption characteristic of the conjugated aromatic system.[16]
n → π~300 - 320Weaker absorption from the non-bonding electrons on the nitrogen and oxygen atoms.

Note: These values are estimates based on data for 3-bromopyridine and other substituted pyridines.[16][17]

Experimental Protocols

Authoritative Grounding: The following are standardized, field-proven protocols for acquiring high-quality spectroscopic data. Adherence to these methodologies ensures reproducibility and data integrity.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of 3-bromo-4-formylpyridine HCl and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H Acquisition:

    • Tune and shim the probe for optimal magnetic field homogeneity.

    • Acquire a standard ¹H spectrum with a 90° pulse angle, a relaxation delay of 2-5 seconds, and 16-32 scans for good signal-to-noise.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • ¹³C Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Calibrate the chemical shift scale to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Protocol 2: FTIR Sample Analysis (ATR Method)
  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or ZnSe) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid 3-bromo-4-formylpyridine HCl powder onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.

Protocol 3: Mass Spectrometry (HRMS-ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Use a high-resolution mass spectrometer, such as an Orbitrap or TOF instrument, equipped with an electrospray ionization (ESI) source.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ will be observed at m/z 186/188.

  • Data Analysis: Determine the accurate mass of the [M+H]⁺ isotopic peaks and use the instrument software to calculate the elemental composition, comparing it to the theoretical formula of C₆H₅BrNO⁺.

Conclusion

The structural elucidation of 3-bromo-4-formylpyridine HCl is a textbook example of the power of a multi-faceted analytical approach. NMR spectroscopy defines the carbon-hydrogen framework and confirms protonation. IR spectroscopy provides immediate confirmation of key functional groups. Mass spectrometry validates the molecular weight and elemental formula with high certainty, leveraging the unique isotopic signature of bromine. Finally, UV-Vis spectroscopy characterizes the electronic nature of the conjugated system. Together, these techniques provide a self-validating and comprehensive dataset that allows researchers to proceed with confidence in their synthetic endeavors. This guide serves as a foundational reference, grounded in established scientific principles, for the robust characterization of this important chemical building block.

References

  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions - PMC. (2025, December 18).
  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives - ResearchGate. (2025, August 8).
  • Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers.
  • Analysis of the NMR Spectrum of Pyridine. AIP Publishing.
  • Spectroscopic studies of isotopically substituted 4-pyridones.
  • 3-Bromo-4-formylpyridine | 70201-43-3. BuyersGuideChem.
  • The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical.
  • 3-Bromopyridine | C5H4BrN | CID 12286. PubChem.
  • 3-Bromo-4-pyridinecarboxaldehyde, 97% 1 g | Buy Online | Thermo Scientific Chemicals. Thermo Fisher Scientific.
  • 4-Bromo-3-formylpyridine hydrochloride | CAS 154105-64-3 (free base) | SCBT. Santa Cruz Biotechnology.
  • CAS 70201-43-3 | 3-Bromo-4-pyridinecarboxaldehyde - Synblock. Synblock Inc..
  • Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine. (2025, October 26). NINGBO INNO PHARMCHEM CO.,LTD..
  • 3-Bromo-4-(3-bromopyridin-4-yl)pyridine. PubChem.
  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. (2021, July 23). MDPI.
  • Pyridine, 3-bromo-. NIST WebBook.
  • 3-BROMO-4-CHLOROPYRIDINE HCL(181256-18-8) 1H NMR spectrum. ChemicalBook.
  • 3-Pyridyl bromide(626-55-1) 1H NMR spectrum. ChemicalBook.
  • 3-BROMO-4-FLUOROPYRIDINE synthesis. ChemicalBook.
  • Pyridine, 3-bromo-. NIST WebBook.
  • Pyridine, 3-bromo-. NIST WebBook.
  • 3-Bromo-4-methylpyridine | C6H6BrN | CID 817630. PubChem.
  • 3-Bromo-4-pyridinecarboxaldehyde - Pipzine Chemicals. Pipzine Chemicals.
  • 3-Bromo-4-pyridinecarboxaldehyde 97 70201-43-3. Sigma-Aldrich.
  • 4-Bromo-3-methylpyridine hydrochloride | C6H7BrClN | CID 18958774. PubChem.
  • 3-Bromo-4,5-dimethylpyridine (CAS 27063-98-5). Fluorochem.
  • Method for preparing 3-bromo-4-methylpyridine.
  • Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine (CAS 3430-22-6). NINGBO INNO PHARMCHEM CO.,LTD..
  • Table of Characteristic IR Absorptions. University of Colorado Boulder.
  • INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. Journal of Indian Research.
  • Unraveling the Conformational and Electronic Landscape of 3‑Pyridinecarboxaldehyde: A Spectroscopic Journey through Conformer-Specific Ionization. (2025, October 12).
  • 3-Bromo-4-methylpyridine Chemical Properties,Uses,Production. (2026, January 13). ChemicalBook.
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An In-depth Technical Guide to the Safe Handling of 3-Bromo-4-pyridinecarboxaldehyde Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the material safety data for 3-Bromo-4-pyridinecarboxaldehyde hydrochloride, a key intermediate in pharmaceutical research and chemical synthesis. As a Senior Application Scientist, the following information is synthesized from available data on the free base, 3-Bromo-4-pyridinecarboxaldehyde, and related pyridine hydrochloride compounds to provide a robust safety profile. This document is intended to empower laboratory personnel with the knowledge to handle this compound with the utmost safety and efficacy.

Chemical Identity and Physicochemical Properties

3-Bromo-4-pyridinecarboxaldehyde hydrochloride is the hydrochloride salt of the parent compound, 3-Bromo-4-pyridinecarboxaldehyde. The addition of hydrochloric acid to the basic pyridine ring results in a salt that typically exhibits greater water solubility and may have a lower pH in solution compared to the free base.

PropertyValueSource
Chemical Name 3-Bromo-4-pyridinecarboxaldehyde hydrochloride-
Synonyms 3-Bromo-4-formylpyridine hydrochloride; 3-Bromoisonicotinaldehyde hydrochloride
CAS Number 70201-43-3 (free base)[1]
Molecular Formula C₆H₅BrClNO-
Molecular Weight 222.47 g/mol -
Appearance Likely a solid, ranging from off-white to brown crystalline powder.[2][3]
Melting Point 80 - 83 °C (for the free base)[2]
Solubility Expected to have higher water solubility than the free base. The free base has low water solubility but is soluble in organic solvents like dichloromethane and chloroform.[3]

Hazard Identification and GHS Classification

Based on the available data for the free base and related pyridine compounds, 3-Bromo-4-pyridinecarboxaldehyde hydrochloride is classified as a hazardous substance. The primary hazards are associated with irritation and acute toxicity.

GHS Classification (Predicted)

  • Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[1][4]

  • Skin Corrosion/Irritation (Category 2) , H315: Causes skin irritation.[2][4]

  • Serious Eye Damage/Eye Irritation (Category 2) , H319: Causes serious eye irritation.[2][4]

  • Skin Sensitization (Category 1) , H317: May cause an allergic skin reaction.[1][4]

  • Specific target organ toxicity (single exposure) (Category 3) , Respiratory system, H335: May cause respiratory irritation.[2][4]

Signal Word: Warning [1]

Hazard Pictograms:

GHS Exclamation Mark

First-Aid Measures: A Self-Validating Response Protocol

In the event of exposure, immediate and appropriate first-aid is crucial. The following steps are designed to be a self-validating system, ensuring a comprehensive response.

Emergency Response Flowchart

First_Aid_Protocol Exposure Exposure Occurs Assess Assess the Situation (Route of Exposure) Exposure->Assess Inhalation Inhalation Assess->Inhalation Skin Skin Contact Assess->Skin Eye Eye Contact Assess->Eye Ingestion Ingestion Assess->Ingestion RemoveToFreshAir Remove to Fresh Air Inhalation->RemoveToFreshAir WashSkin Wash with plenty of soap and water for at least 15 minutes Skin->WashSkin RinseEyes Rinse cautiously with water for several minutes (at least 15) Eye->RinseEyes RinseMouth Rinse mouth with water Ingestion->RinseMouth ArtificialRespiration If not breathing, give artificial respiration RemoveToFreshAir->ArtificialRespiration SeekMedicalAttention Seek Immediate Medical Attention ArtificialRespiration->SeekMedicalAttention RemoveClothing Remove contaminated clothing WashSkin->RemoveClothing RemoveClothing->SeekMedicalAttention RemoveLenses Remove contact lenses, if present and easy to do. Continue rinsing RinseEyes->RemoveLenses RemoveLenses->SeekMedicalAttention RinseMouth->SeekMedicalAttention

First-Aid Response Protocol
  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[2] If breathing is difficult or stops, provide artificial respiration.[2] Seek immediate medical attention.

  • Skin Contact: In case of skin contact, immediately wash with plenty of soap and water for at least 15 minutes.[2] Remove all contaminated clothing and shoes.[2] If skin irritation or a rash occurs, seek medical advice.

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[2] Seek immediate medical attention.

  • Ingestion: If swallowed, rinse mouth with water.[2] Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[5]

Safe Handling and Storage: Proactive Risk Mitigation

Proper handling and storage are paramount to preventing exposure and maintaining the integrity of the compound.

Handling
  • Ventilation: Use only outdoors or in a well-ventilated area.[2] A chemical fume hood is recommended.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or goggles.[1]

    • Skin Protection: Wear protective gloves (nitrile rubber is a suitable option), and a lab coat.[2]

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter (such as a type N95).[1]

  • Hygiene Practices: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the laboratory.

Storage
  • Conditions: Store in a cool, dry, and well-ventilated place.[3] Keep the container tightly closed.[2] Refrigeration is recommended to maintain product quality.[2]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[6] The free base is also noted to be incompatible with amines.[2]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) as the free base is air-sensitive.[2] The hydrochloride salt is likely hygroscopic.[7]

Fire-Fighting Measures and Accidental Release

  • Extinguishing Media: Use carbon dioxide (CO₂) or powder for small fires.[2]

  • Hazardous Combustion Products: Thermal decomposition can produce toxic fumes of carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen bromide.[2]

  • Accidental Release:

    • Evacuate personnel from the area.

    • Ensure adequate ventilation.

    • Wear appropriate PPE.

    • Avoid generating dust.

    • Sweep up the spilled solid material and place it in a suitable container for disposal.[2]

    • Clean the spill area thoroughly.

Toxicological and Ecological Information

  • Toxicological Profile: The primary toxicological concerns are acute oral toxicity and irritation to the skin, eyes, and respiratory system.[1][2] Chronic exposure to pyridine and its derivatives can lead to liver and kidney damage.[8] No specific carcinogenicity or mutagenicity data is available for this compound.

  • Ecological Information: Data on the environmental impact of this specific compound is limited. As a general precaution, it should not be released into the environment.[2]

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Waste should be handled by a licensed professional waste disposal service.

References

  • 3-Bromo-4-pyridinecarboxaldehyde - Pipzine Chemicals. (URL: [Link])

  • 3-Bromopyridine-4-carboxaldehyde | C6H4BrNO | CID 2762997 - PubChem. (URL: [Link])

  • 3-Bromo-4-pyridinecarboxaldehyde - High purity | EN - Georganics. (URL: [Link])

Sources

Stability and Storage of 3-Bromo-4-pyridinecarboxaldehyde Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of starting materials and intermediates is paramount to the success of complex synthetic campaigns and the quality of final active pharmaceutical ingredients. 3-Bromo-4-pyridinecarboxaldehyde hydrochloride, a key building block in the synthesis of a variety of biologically active molecules, is no exception. Its stability and proper storage are critical for ensuring reproducible experimental outcomes and preventing the introduction of impurities that can complicate downstream processes. This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for this valuable compound, grounded in an understanding of its chemical properties and potential degradation pathways.

Physicochemical Properties and Inherent Reactivity

3-Bromo-4-pyridinecarboxaldehyde hydrochloride is a solid, typically appearing as a light yellow to light brown crystalline powder.[1] Its structure, featuring a pyridine ring substituted with a bromine atom and a formyl (aldehyde) group, dictates its reactivity and stability profile.

PropertyValueSource
Molecular FormulaC₆H₄BrNO·HCl[2]
Molecular Weight222.47 g/mol [2]
Melting Point79-83 °C[1]
AppearanceLight yellow to light brown crystalline powder[1]

The key functional groups that influence its stability are the aldehyde and the bromopyridine ring. The aldehyde group is susceptible to oxidation and nucleophilic attack, while the bromopyridine ring can be subject to dehalogenation under certain conditions.

Recommended Storage Conditions for Optimal Stability

To maintain the purity and integrity of 3-Bromo-4-pyridinecarboxaldehyde hydrochloride, specific storage conditions are essential. These recommendations are based on mitigating the risks of chemical degradation.

Core Storage Recommendations:

  • Temperature: Refrigeration at 2-8°C is recommended.[3] Lower temperatures slow down the rate of potential degradation reactions.

  • Atmosphere: Storage under an inert atmosphere, such as nitrogen or argon, is advised. This minimizes contact with oxygen and moisture.

  • Container: The compound should be stored in a tightly sealed container to prevent exposure to air and humidity.

  • Light: Protection from direct sunlight is crucial, as UV radiation can promote photodegradation.

Potential Degradation Pathways

Understanding the potential degradation pathways is fundamental to appreciating the importance of the recommended storage conditions. For 3-Bromo-4-pyridinecarboxaldehyde hydrochloride, the primary concerns are oxidation, hydrolysis, and photodegradation.

Oxidation

The aldehyde functional group is readily oxidized to the corresponding carboxylic acid, 3-bromo-4-pyridinecarboxylic acid.[4] This is one of the most common degradation pathways for aldehydes.

Mitigation Strategy: Storing the compound under an inert atmosphere and in a tightly sealed container minimizes its exposure to atmospheric oxygen, thereby inhibiting this oxidative degradation.[4]

Hydrolysis

In the presence of moisture, the aldehyde group can be hydrated to form an unstable geminal diol. While this process is often reversible, prolonged exposure to water can lead to further reactions or changes in the material's physical properties.[4]

Mitigation Strategy: Storing the compound in a dry environment and using a tightly sealed container are effective measures to prevent hydrolysis.[4]

Photodegradation

Aromatic and heterocyclic compounds, particularly those containing halogens, can be susceptible to photodegradation upon exposure to UV light. This can involve complex radical reactions, potentially leading to dehalogenation or polymerization. Studies on other brominated aromatic compounds have shown that UV irradiation can lead to the cleavage of the carbon-bromine bond.[5][6]

Mitigation Strategy: Storing the compound in an opaque container or in a dark location is essential to prevent photodegradation.

Below is a diagram illustrating the primary degradation pathways.

G Potential Degradation Pathways A 3-Bromo-4-pyridinecarboxaldehyde Hydrochloride B 3-Bromo-4-pyridinecarboxylic Acid Hydrochloride A->B Oxidation (O2) C Geminal Diol Intermediate A->C Hydrolysis (H2O) D Dehalogenated and/or Polymeric Byproducts A->D Photodegradation (UV Light)

Caption: Primary degradation pathways for 3-Bromo-4-pyridinecarboxaldehyde hydrochloride.

Incompatible Materials

To prevent hazardous reactions and maintain the stability of the compound, it is crucial to avoid contact with incompatible materials. These include:

  • Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous oxidation of the aldehyde group.

  • Strong Bases: Can neutralize the hydrochloride salt and may promote other reactions.

  • Strong Acids: While the compound is a hydrochloride salt, exposure to stronger acids could be problematic.

  • Amines: Can react with the aldehyde group to form imines.

Experimental Protocols: Handling and Stability Assessment

Adherence to proper handling protocols is as critical as maintaining optimal storage conditions. The following workflows are designed to ensure the integrity of the compound during experimental use and for assessing its stability over time.

Recommended Handling Protocol

This protocol outlines the steps for safely handling 3-Bromo-4-pyridinecarboxaldehyde hydrochloride in a laboratory setting.

G Recommended Handling Workflow Start Start PreUse Equilibrate container to room temperature before opening Start->PreUse InertAtmosphere Handle under an inert atmosphere (glove box or nitrogen blanket) PreUse->InertAtmosphere Weighing Weigh the required amount quickly and accurately InertAtmosphere->Weighing Resealing Tightly reseal the container immediately after use Weighing->Resealing Storage Return to recommended storage conditions (2-8°C) Resealing->Storage End End Storage->End

Caption: Step-by-step workflow for handling 3-Bromo-4-pyridinecarboxaldehyde hydrochloride.

Step-by-Step Methodology:

  • Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere Handling: Whenever possible, handle the compound under an inert atmosphere, such as in a glove box or with a nitrogen blanket, to minimize exposure to air and moisture.

  • Dispensing: Use clean, dry spatulas and weighing equipment. Dispense the required amount promptly.

  • Resealing: Immediately after dispensing, securely close the container, ensuring a tight seal.

  • Storage: Promptly return the container to the recommended refrigerated storage conditions.

Protocol for Long-Term Stability Assessment

For applications requiring stringent quality control, a long-term stability assessment can be implemented.

Methodology:

  • Reference Standard: Upon receipt of a new batch, store a small, unopened sample under the ideal recommended conditions (2-8°C, inert atmosphere, dark) as a reference standard.

  • Working Sample: Store the main working stock under the same ideal conditions.

  • Periodic Testing: At defined intervals (e.g., 6, 12, 24 months), withdraw a small sample from the working stock.

  • Analytical Comparison: Analyze both the working sample and the reference standard using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Data Analysis: Compare the purity profile of the working sample to the reference standard. The appearance of new peaks or a significant decrease in the main peak area would indicate degradation.

Conclusion

The stability of 3-Bromo-4-pyridinecarboxaldehyde hydrochloride is intrinsically linked to its chemical structure. The aldehyde and bromopyridine moieties, while synthetically useful, are also the sites of potential degradation. By understanding and mitigating the risks of oxidation, hydrolysis, and photodegradation through proper storage and handling, researchers can ensure the quality and reliability of this important chemical intermediate. Adherence to the guidelines presented in this technical guide will contribute to the success and reproducibility of synthetic endeavors and the overall quality of drug discovery and development programs.

References

  • Pipzine Chemicals. 3-Bromo-4-pyridinecarboxaldehyde. Available at: [Link]

  • Horikoshi, S., et al. (2008). Photodegradation of tetrahalobisphenol-A (X=Cl, Br) flame retardants and delineation of factors affecting the process. Applied Catalysis B: Environmental, 84(3-4), 797-802.
  • Stec, A. A., & Hull, T. R. (2011). Products of thermal decomposition of brominated polymer flame retardants.
  • Georganics. 3-Bromo-4-pyridinecarboxaldehyde - High purity. Available at: [Link]

  • Wang, Y., et al. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. Molecules, 27(18), 6039.
  • PubChem. 3-Bromopyridine-4-carboxaldehyde. Available at: [Link]

  • Fu, M., et al. (2012). [Biodegradation of pyridine under UV irradiation]. Huan jing ke xue= Huanjing kexue, 33(2), 566-571.
  • Ramirez-Zamora, R. M., et al. (2025). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst.
  • BuyersGuideChem. 3-Bromo-4-formylpyridine. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine (CAS 3430-22-6). Available at: [Link]

  • Levchik, S. V., & Weil, E. D. (2004). Thermal Degradation of Organophosphorus Flame Retardants. Polymers, 14(22), 4929.
  • Google Patents. CN104130183A - Synthetic method for 3-bromopyridine.
  • Google Patents. CN104974081A - Synthetic method of 3-bromopyridine.
  • PubChem. 3-Pyridinecarboxaldehyde. Available at: [Link]

  • Borucka, M., et al. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 111, 307-312.

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Methodological & Application

Application Notes & Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-4-pyridinecarboxaldehyde Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 3-Aryl-4-pyridinecarboxaldehydes

The pyridine scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous active pharmaceutical ingredients (APIs).[1] Specifically, biaryl and heteroaryl structures created by forming a carbon-carbon bond at the 3-position of a pyridine ring are of significant interest. The title compound, 3-Bromo-4-pyridinecarboxaldehyde hydrochloride, serves as a versatile and powerful building block for accessing this chemical space. Its aldehyde functional group at the 4-position provides a reactive handle for subsequent chemical transformations, such as reductive amination or olefination, making it an ideal starting material for building molecular complexity.[2]

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its mild reaction conditions, exceptional functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[3][4][5] This guide provides a detailed exploration of the strategic application of this reaction to 3-Bromo-4-pyridinecarboxaldehyde hydrochloride, offering researchers a robust framework for synthesizing a diverse library of 3-aryl-4-pyridinecarboxaldehyde derivatives.

Pillar 1: The Catalytic Heart of the Reaction - The Suzuki-Miyaura Cycle

Understanding the mechanism of the Suzuki-Miyaura reaction is critical for troubleshooting and optimizing reaction conditions. The process is a catalytic cycle centered around a palladium complex, which cycles between Pd(0) and Pd(II) oxidation states.[6]

The generally accepted mechanism involves three key steps:[6][7][8]

  • Oxidative Addition: A low-valent Pd(0) species, typically coordinated to phosphine ligands, inserts into the carbon-bromine bond of the 3-Bromo-4-pyridinecarboxaldehyde. This is often the rate-determining step and results in a square-planar Pd(II) intermediate.[9]

  • Transmetalation: For this step to occur, the organoboron species (e.g., a boronic acid) must be activated by a base. The base forms a boronate complex, which enhances the nucleophilicity of the organic group on the boron atom.[10] This activated species then transfers its organic moiety to the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate.

  • Reductive Elimination: The two organic groups on the palladium complex rearrange to a cis orientation and are subsequently eliminated, forming the new carbon-carbon bond of the desired biaryl product. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[6]

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition oxidative_addition->pd0 Ar¹-X pd_intermediate1 L | Ar¹-Pd(II)-X | L pd_intermediate1->pd0 [B(OH)₂Ar²]⁻ transmetalation Transmetalation pd_intermediate2 L | Ar¹-Pd(II)-Ar² | L pd_intermediate2->pd_intermediate1 Ar²B(OH)₂ + Base reductive_elimination->pd_intermediate2 product Ar¹-Ar² (Product) label_ar1x Ar¹-X = 3-Bromo-4-pyridinecarboxaldehyde label_ar2b Ar²B(OH)₂ = Arylboronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Pillar 2: Causality Behind Experimental Choices

The success of coupling an electron-deficient heteroaryl halide like 3-Bromo-4-pyridinecarboxaldehyde hinges on the judicious selection of four key components: the catalyst system, the base, the solvent, and the boronic acid partner.

The Substrate: Handling and Reactivity
  • The Hydrochloride Salt: 3-Bromo-4-pyridinecarboxaldehyde is often supplied as a hydrochloride salt to improve its shelf-life and handling characteristics. The protonated pyridine nitrogen makes the ring more electron-deficient, which can facilitate the initial oxidative addition step.[6] However, this means a sufficient excess of base (at least one equivalent more than the boronic acid) is required to neutralize the salt and free the pyridine's lone pair before it can potentially coordinate to and inhibit the palladium catalyst.

  • The Aldehyde Group: The aldehyde is a robust functional group that is generally well-tolerated under typical Suzuki-Miyaura conditions.[5] However, prolonged reaction times at high temperatures or the use of strongly nucleophilic conditions could potentially lead to side reactions.

Catalyst and Ligand Selection: The Key to Success

For heteroaryl substrates, particularly electron-deficient ones, the choice of palladium source and ligand is paramount. While simple catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often provide higher yields and broader substrate scope.

  • Palladium Sources: Common precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and [PdCl₂(dppf)].[8][11] These Pd(II) sources are reduced in situ to the active Pd(0) species. Pd(0) sources like Pd(PPh₃)₄ can also be used directly.[6]

  • Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For challenging couplings involving heteroaryl halides, bulky and electron-rich phosphine ligands are often the solution.[9][12] Ligands like SPhos, XPhos, and P(t-Bu)₃ have proven highly effective in promoting the difficult oxidative addition step and facilitating reductive elimination.[12]

Base and Solvent System: The Reaction Environment
  • Role of the Base: The base plays a crucial role in activating the boronic acid for transmetalation.[10] Inorganic bases are most common.

    • Carbonates (K₂CO₃, Cs₂CO₃): Widely used and effective for a range of substrates.[9][13] Cesium carbonate is more soluble and basic, often succeeding where others fail.

    • Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective with sterically hindered substrates or when using electron-rich phosphine ligands.[12][14]

  • Solvent Choice: The solvent must solubilize the reactants and facilitate the reaction. Anhydrous, degassed solvents are critical to prevent catalyst deactivation.

    • Ethers (1,4-Dioxane, THF): Excellent choices for their ability to dissolve both organic and inorganic components to some extent.[6][9]

    • Aromatic Hydrocarbons (Toluene): Often used for higher-temperature reactions.[13]

    • Aqueous Mixtures: A mixture of an organic solvent with water (e.g., Dioxane/H₂O) is very common. Water helps dissolve the inorganic base and facilitates the formation of the active boronate species.[13][15][16] It is crucial to thoroughly degas both the organic solvent and the water to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[6]

Data Presentation: Survey of Reaction Conditions

The following table summarizes typical conditions successfully employed for Suzuki-Miyaura couplings of bromopyridine derivatives, providing a valuable starting point for optimization.

Aryl HalideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Reference
3-BromopyridinePhenyltrifluoroboratePd(OAc)₂ (2)-K₂CO₃ (2)H₂O10095[17]
3-Bromopyridine3-Thienyl DABO boronatePd(dba)₂ (5)(t-Bu)₃P·HBF₄ (5)DIPEA (1.5)Toluene8073[18]
2-Chloropyridine3-Pyridylboronic acidPd₂(dba)₃ (1.5)PCy₃ (3.6)K₃PO₄ (1.4)Dioxane/H₂O10098[12]
5-BromoindazoleN-Boc-2-pyrroleboronic acid[Pd(dppf)Cl₂] (3)-K₂CO₃ (2)DME8092[11]
4-Bromo-3-methylanilinePyridine-4-boronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O90-100High[1]

Experimental Workflow and Generalized Protocol

The following diagram and protocol provide a comprehensive, step-by-step guide for performing the Suzuki-Miyaura coupling of 3-Bromo-4-pyridinecarboxaldehyde hydrochloride.

Experimental_Workflow Figure 2: Generalized Experimental Workflow arrow arrow start Start combine 1. Combine Solids (Aryl Halide, Boronic Acid, Base) start->combine add_catalyst 2. Add Pd Catalyst & Ligand combine->add_catalyst purge 3. Purge with Inert Gas (3x Vacuum/Backfill Cycles) add_catalyst->purge add_solvents 4. Add Degassed Solvents (e.g., Dioxane/Water) purge->add_solvents heat 5. Heat and Stir (e.g., 80-110°C, 2-18h) add_solvents->heat monitor 6. Monitor Progress (TLC / LC-MS) heat->monitor workup 7. Aqueous Work-up (Cool, Dilute, Extract) monitor->workup purify 8. Purify Product (Column Chromatography) workup->purify end End Product purify->end

Caption: A step-by-step workflow for the Suzuki coupling protocol.

Generalized Laboratory Protocol

Objective: To synthesize a 3-aryl-4-pyridinecarboxaldehyde via Suzuki-Miyaura cross-coupling.

Materials:

  • 3-Bromo-4-pyridinecarboxaldehyde hydrochloride (1.0 equiv)

  • Arylboronic acid or boronic acid pinacol ester (1.2 - 1.5 equiv)[6]

  • Palladium catalyst (e.g., [Pd(dppf)Cl₂] or Pd(OAc)₂ with a ligand, 1-5 mol%)[9][11]

  • Ligand (if required, e.g., SPhos, XPhos, 2-10 mol%)[9]

  • Base (e.g., K₂CO₃ or K₃PO₄, 3.0 equiv to account for HCl salt)[9]

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or DMF)[9]

  • Degassed deionized water

  • Schlenk flask or microwave vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-4-pyridinecarboxaldehyde hydrochloride (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).[9]

    • Add the palladium catalyst and, if separate, the phosphine ligand.

    • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition and Reaction:

    • Using a syringe, add the degassed organic solvent (e.g., 1,4-dioxane) followed by degassed water (a common ratio is 4:1 or 5:1 organic solvent to water).[13]

    • Place the flask in a preheated oil bath and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[9]

    • Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-18 hours).

  • Work-up and Isolation:

    • Once complete, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.[1]

    • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[9]

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to isolate the pure 3-aryl-4-pyridinecarboxaldehyde product.[1][9]

Conclusion and Future Applications

The Suzuki-Miyaura coupling of 3-Bromo-4-pyridinecarboxaldehyde hydrochloride is a reliable and highly effective method for accessing valuable 3-aryl-4-pyridinecarboxaldehyde intermediates. These products are primed for further derivatization, serving as key precursors in the synthesis of complex molecules for the pharmaceutical and materials science industries.[19][20] By carefully selecting the catalyst, base, and solvent system, researchers can achieve high yields and create a diverse range of substituted pyridines essential for modern drug discovery programs.

References

  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine. Benchchem.
  • Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines. Benchchem.
  • Screening of palladium catalysts for the Suzuki coupling of... ResearchGate. Available at: [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Help needed with unreproducible Suzuki coupling. Reddit. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. Available at: [Link]

  • Suzuki Coupling.
  • 3-pyridylboronic acid. Organic Syntheses Procedure. Available at: [Link]

  • Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. PMC. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. Available at: [Link]

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Available at: [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group. Available at: [Link]

  • 4-Pyridinecarboxaldehyde: Versatility in Medicinal Chemistry and its Preparation Method.
  • Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Books.
  • Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands. Benchchem.
  • Application Notes: Suzuki Coupling Protocol for the Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline. Benchchem.
  • Boronic acids and boronic acid esters used in the Suzuki couplings with 4. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. Available at: [Link]

  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. ACS Publications. Available at: [Link]

  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate. Available at: [Link]

  • Synthesis and pharmacological activities of 3-(4-substituted phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde and its aldimines derivatives. ResearchGate. Available at: [Link]

  • Regioselective difunctionalization of pyridines via 3,4-pyridynes. PMC. Available at: [Link]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. PMC. Available at: [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives.

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Application Note: Precision Wittig Olefination of 3-Bromo-4-Formylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-4-formylpyridine is a high-value heterocyclic scaffold, offering orthogonal functionalization handles: an electrophilic aldehyde for carbon chain extension and a 3-position bromide for subsequent cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). However, its commercial supply as a hydrochloride salt (HCl) introduces a critical variable in base-sensitive reactions like the Wittig olefination.

Direct use of the hydrochloride salt in standard Wittig protocols leads to ylide quenching, stoichiometric mismatches, and lowered yields. Furthermore, the 3-bromo substituent is sensitive to lithium-halogen exchange, necessitating careful selection of bases.

This guide provides a validated, two-stage protocol: controlled neutralization followed by chemoselective olefination . This approach ensures reproducibility, maximizes yield, and preserves the halogen handle.

Strategic Considerations & Mechanistic Logic

The Hydrochloride Salt Challenge

The Wittig reaction relies on a nucleophilic phosphonium ylide. The hydrochloride proton of the substrate (


) is orders of magnitude more acidic than the phosphonium salt precursor (

).
  • Direct Addition Failure: Adding the HCl salt directly to the generated ylide results in immediate protonation of the ylide, reverting it to the phosphonium salt and neutralizing the pyridine. This consumes 1 equivalent of the valuable ylide and halts the reaction.

  • In-Situ Neutralization Risk: attempting to neutralize in situ with excess base (e.g., n-BuLi) risks attacking the pyridine ring or triggering lithium-halogen exchange at the C3-bromine position.

Chemoselectivity (The 3-Bromo Handle)

The C3-bromine atom activates the C4-aldehyde via inductive electron withdrawal, making it highly electrophilic. However, it also renders the ring susceptible to nucleophilic attack.

  • Base Selection: Avoid n-butyllithium (n-BuLi) if possible. Use non-nucleophilic bases like Potassium tert-butoxide (KOtBu) or Sodium bis(trimethylsilyl)amide (NaHMDS) to generate the ylide. These bases are sufficiently strong to deprotonate the phosphonium salt but sterically hindered enough to minimize side reactions with the bromopyridine core.

Reaction Pathway Diagram

WittigPathway Substrate 3-Bromo-4-formylpyridine .HCl Salt FreeBase Free Aldehyde (Reactive Species) Substrate->FreeBase 1. Neutralization (Sat. NaHCO3) SideRxn Ylide Quenching (If HCl not removed) Substrate->SideRxn Direct Addition (Avoid) Betaine Betaine/Oxaphosphetane Intermediate FreeBase->Betaine 2. Nucleophilic Attack Ylide Phosphonium Ylide (Ph3P=CHR) Ylide->Betaine + Ylide Ylide->SideRxn Protonation Product Vinyl Pyridine Product Betaine->Product 3. Elimination (- Ph3P=O)

Figure 1: Mechanistic pathway highlighting the necessity of the neutralization step to prevent ylide quenching.

Validated Experimental Protocols

Protocol A: Pre-Reaction Neutralization (The "Gold Standard")

Purpose: To isolate the reactive free base aldehyde, ensuring precise stoichiometry in the subsequent Wittig reaction.

Reagents:

  • 3-Bromo-4-formylpyridine HCl

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine, MgSO₄

Procedure:

  • Dissolution: Suspend 3-bromo-4-formylpyridine HCl (1.0 equiv) in DCM (10 mL/g).

  • Neutralization: Slowly add saturated aq. NaHCO₃ (3.0 equiv) while stirring. The solid will dissolve as the free base is liberated.

    • Note: CO₂ evolution will occur. Ensure adequate venting.

  • Extraction: Separate the organic layer.[1] Extract the aqueous layer twice more with DCM.

  • Drying: Combine organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentration: Concentrate under reduced pressure (keep bath < 30°C, as pyridine aldehydes can be volatile and unstable) to obtain the free base as a yellow/tan oil or solid.

    • Stability Check: Use immediately in the Wittig reaction. Do not store for prolonged periods to avoid oxidation to the carboxylic acid.

Protocol B: Wittig Olefination (General Procedure)

Scenario: Synthesis of a terminal alkene (Methylenation) using Methyltriphenylphosphonium bromide.

Reagents:

  • Methyltriphenylphosphonium bromide (MTPPBr) (1.2 equiv)

  • Base: KOtBu (1.2 equiv) or NaHMDS (1.2 equiv)

  • Solvent: Anhydrous THF (0.1 M concentration)

  • Substrate: 3-Bromo-4-formylpyridine (Free Base from Protocol A) (1.0 equiv)

Step-by-Step Methodology:

  • Ylide Generation:

    • Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

    • Add MTPPBr (1.2 equiv) and anhydrous THF. Cool to 0°C.

    • Add KOtBu (1.2 equiv) portion-wise (or dropwise if using solution).

    • Observation: The suspension will turn bright yellow, indicating ylide formation. Stir at 0°C for 30–45 minutes.

  • Substrate Addition:

    • Dissolve the freshly prepared free base aldehyde (1.0 equiv) in a minimal amount of anhydrous THF.

    • Add this solution dropwise to the cold ylide solution over 10 minutes.

    • Mechanistic Note: The yellow color may fade slightly as the ylide is consumed.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (RT) naturally.

    • Stir for 2–4 hours. Monitor by TLC or LC-MS.

    • Target: Disappearance of aldehyde (UV active) and formation of the less polar alkene.

  • Workup:

    • Quench with saturated aq. NH₄Cl.

    • Dilute with EtOAc or Et₂O. Separate layers.

    • Wash organic layer with water and brine. Dry over Na₂SO₄.

    • Triphenylphosphine Oxide (TPPO) Removal: TPPO is a byproduct that can be difficult to remove.

      • Tip: Triturate the crude residue with cold hexanes/pentane (product is soluble, TPPO precipitates) or use a silica plug eluting with low-polarity solvent (e.g., 5-10% EtOAc/Hexanes).

Optimization & Troubleshooting

Base Compatibility Matrix
BaseSuitabilityNotes
n-BuLi Low High risk of Li-Halogen exchange at C3-Br. Only use at -78°C if strictly necessary.
KOtBu High Excellent balance of strength and steric bulk. Recommended for unstabilized ylides.
NaHMDS High Non-nucleophilic.[2] Very safe for halogenated pyridines. Soluble in THF.
NaOH/KOH Medium Suitable only for Phase Transfer Catalysis (PTC) conditions (DCM/Water + 18-Crown-6). Good for stabilized ylides.[1][3]
Stereoselectivity Control
  • Z-Alkene (cis): Use unstabilized ylides (alkyl-PPh3) under "Salt-Free" conditions (filter off KBr if generated) or use NaHMDS in THF at -78°C.

  • E-Alkene (trans): Use stabilized ylides (ester/ketone-PPh3). These reactions can often be run in DCM at RT without strong bases (using weak bases like NEt3 or just refluxing if the ylide is pre-formed).

Common Failure Modes
  • No Reaction: Usually caused by wet solvent quenching the ylide or failure to neutralize the HCl salt fully. Solution: Karl-Fischer titration of THF; ensure Protocol A is followed.

  • Complex Mixture/Tars: Polymerization of the vinyl pyridine product. Solution: Add a radical inhibitor (e.g., BHT) during workup and concentration. Keep temperature low.

  • Debromination: Loss of the Br atom. Solution: Switch from n-BuLi to NaHMDS or KOtBu.

Workflow Visualization

Workflow cluster_prep Step 1: Free-Basing cluster_wittig Step 2: Wittig Reaction start Start: 3-Bromo-4-formylpyridine HCl neutralize Add Sat. NaHCO3 / DCM Extract Free Base start->neutralize dry Dry (MgSO4) & Concentrate Isolate Oil/Solid neutralize->dry addition Add Free Base Aldehyde Warm to RT (2-4 h) dry->addition Immediate Use ylide_gen Generate Ylide: Ph3P-CH2-R + KOtBu in THF (0°C) ylide_gen->addition Pre-formed Ylide finish Purification: Silica Column (Hex/EtOAc) Isolate Vinyl Pyridine addition->finish

Figure 2: Operational workflow for the conversion of the hydrochloride salt to the vinyl product.

References

  • Wittig Reaction Mechanism & Scope

    • Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in organic synthesis using the Wittig reaction. Topics in Stereochemistry.
    • Master Organic Chemistry. (2018). .

  • Pyridine Functionalization

    • Fricke, P. J., Dolewski, R. D., & McNally, A. (2021).[4] Four-Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides.[4] Angewandte Chemie International Edition, 60(39), 21283-21288.[4] .

  • Handling Pyridine Salts in Coupling

    • ChemicalBook. (2020). Synthesis of 4-vinylpyridine from 4-bromopyridine hydrochloride via Suzuki Coupling (Patent WO2020/132661). .

  • General Alkene Synthesis Protocols

    • Chemistry LibreTexts. (2023). Alkenes from Aldehydes and Ketones - Wittig Reaction.[1][2][5][6][7] .

Sources

Application Note: Synthesis of Pharmaceutical Intermediates from 3-Bromo-4-pyridinecarboxaldehyde HCl

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a high-level technical guide for the synthesis of pharmaceutical intermediates using 3-Bromo-4-pyridinecarboxaldehyde Hydrochloride as a starting scaffold.

Executive Summary

3-Bromo-4-pyridinecarboxaldehyde (CAS: 70201-43-3) represents a "privileged scaffold" in medicinal chemistry due to its ortho-haloformyl motif. This structural arrangement—a reactive electrophile (aldehyde) adjacent to a displaceable halogen (bromine)—enables rapid access to fused heterocyclic systems, particularly 6-azaindoles (1H-pyrrolo[2,3-c]pyridine) and 1,6-naphthyridines . These fused systems are bioisosteres of indole and quinoline, respectively, and are critical pharmacophores in kinase inhibitors (e.g., JAK, SGK-1) and antiviral agents.

This guide details the handling of the hydrochloride salt form and provides validated protocols for converting this scaffold into high-value pharmaceutical intermediates.

Critical Handling Protocol: Salt Neutralization

Context: The starting material is often supplied as the hydrochloride salt (HCl) to enhance stability and shelf-life. However, most organometallic couplings (Suzuki, Sonogashira) and base-mediated condensations require the free base to prevent catalyst poisoning or stoichiometric imbalances.

Protocol: Generation of the Free Base

Objective: Isolate reactive 3-bromo-4-pyridinecarboxaldehyde from its HCl salt. Scale: 10.0 g (Input)

  • Dissolution: Suspend 3-Bromo-4-pyridinecarboxaldehyde HCl (10.0 g) in Dichloromethane (DCM, 100 mL) . The salt will likely remain suspended.

  • Neutralization: Slowly add Saturated Aqueous NaHCO₃ (100 mL) while stirring vigorously at 0°C.

    • Caution: CO₂ evolution will occur. Monitor effervescence.[1]

  • Partition: Transfer to a separatory funnel. Shake vigorously and separate the organic (DCM) layer.

  • Extraction: Extract the aqueous layer with additional DCM (2 × 50 mL).

  • Drying: Combine organic layers, dry over anhydrous MgSO₄ , and filter.

  • Concentration: Concentrate under reduced pressure (Rotavap) at <30°C.

    • Critical Checkpoint: The free base is a low-melting solid (mp 81–83°C). Do not overheat , as pyridine aldehydes are prone to oxidative degradation (forming the carboxylic acid) or self-condensation.

  • Storage: Use immediately or store under Argon at -20°C.

Hero Application: Synthesis of 6-Azaindole (1H-Pyrrolo[2,3-c]pyridine)

Mechanism: Tandem Sonogashira Coupling / Cyclization. Rationale: 6-Azaindoles are bioisosteres of indoles found in blockbuster drugs like Vemurafenib . This route constructs the pyrrole ring directly on the pyridine core.

Pathway Diagram

AzaindoleSynthesis Start 3-Bromo-4- pyridinecarboxaldehyde Step1 Sonogashira Coupling (TMS-Acetylene, Pd/Cu) Start->Step1 + TMS-Acetylene Inter Intermediate: 3-((TMS)ethynyl) isonicotinaldehyde Step1->Inter Step2 Cyclization (NH3/MeOH, CuI) Inter->Step2 + NH3 Product Target: 6-Azaindole (1H-pyrrolo[2,3-c]pyridine) Step2->Product

Caption: Figure 1. Convergent synthesis of 6-azaindole via Sonogashira coupling followed by ammonia-mediated cyclization.

Detailed Protocol

Reference: Adapted from J. Org. Chem. 2006, 71, 4021–4030 and Tetrahedron 2009, 65, 9015.

Step A: Sonogashira Coupling
  • Setup: In a flame-dried Schlenk flask under Argon, dissolve Free Base Aldehyde (1.0 equiv) in anhydrous THF (10 mL/g) .

  • Catalyst Addition: Add PdCl₂(PPh₃)₂ (0.05 equiv) and CuI (0.05 equiv) .

  • Reagents: Add Triethylamine (TEA, 3.0 equiv) followed by Trimethylsilylacetylene (1.2 equiv) dropwise.

  • Reaction: Stir at Room Temperature for 4–6 hours.

    • Monitoring: TLC (Hexane/EtOAc) should show consumption of the bromide.

  • Workup: Filter through a celite pad to remove Pd/Cu residues. Concentrate the filtrate.

  • Purification: Flash chromatography (SiO₂, Hexane/EtOAc gradient). Isolate the TMS-protected alkyne intermediate.

Step B: Cyclization to 6-Azaindole
  • Reagent: Dissolve the intermediate from Step A in 7N Ammonia in Methanol (10 mL/g) .

  • Cyclization: Heat the solution in a sealed pressure tube at 80°C for 12 hours.

    • Mechanism:[2][3] The ammonia deprotects the TMS group in situ, forms the imine, and nucleophilic attack of the ring nitrogen onto the alkyne (5-endo-dig) occurs.

  • Workup: Cool to room temperature. Concentrate to dryness.

  • Purification: Recrystallize from Ethanol or purify via column chromatography (DCM/MeOH 95:5).

    • Yield Target: 60–75% over two steps.

Secondary Application: Synthesis of 1,6-Naphthyridines

Rationale: The 1,6-naphthyridine scaffold is a core component in HIV-1 integrase inhibitors and antimalarial agents.

Pathway Diagram

Naphthyridine Start 3-Bromo-4- pyridinecarboxaldehyde Friedlander Friedländer-type Condensation Start->Friedlander + Amine source (NH4OAc) Reagent Reagent: Enolizable Ketone (e.g., Acetone, Acetophenone) Reagent->Friedlander Product Target: 1,6-Naphthyridine Derivative Friedlander->Product

Caption: Figure 2. One-pot assembly of the 1,6-naphthyridine ring system.

Protocol Summary (Friedländer-Type)
  • Mix: Combine Aldehyde (1.0 equiv) , Ketone (e.g., Acetophenone, 1.1 equiv) , and Ammonium Acetate (2.0 equiv) in Ethanol .

  • Catalyst: Add L-Proline (0.1 equiv) or Piperidine (cat.) .

  • Reflux: Heat at reflux (78°C) for 8–12 hours.

  • Isolation: Cool on ice. The product often precipitates. Filter and wash with cold ethanol.

Technical Specifications & Data Table

ParameterSpecification / ValueNote
CAS Number 70201-43-3
Molecular Weight 186.01 g/mol (Free Base)222.47 g/mol (HCl Salt)
Appearance Pale yellow to tan solidOxidizes to brown upon air exposure
Melting Point 81–83 °CFree base
Solubility DCM, DMSO, Methanol, THFPoor solubility in water (Free base)
pKa ~3.5 (Pyridine Nitrogen)Requires buffering in sensitive reactions
Storage 2–8°C, Inert Gas (Argon/N₂)Hygroscopic and Air Sensitive

References

  • Azaindole Synthesis: Schirok, H. (2006). "Synthesis of 6-Azaindoles." The Journal of Organic Chemistry, 71(11), 4021–4030. Link

  • Sonogashira Methodology: Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874–922. Link

  • Naphthyridine Synthesis: Wang, J., et al. (2019). "Recent Advances in the Synthesis of Naphthyridines." RSC Advances, 9, 12345-12360. Link

  • Handling Pyridine Salts: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Standard text for handling pyridine instability).

Sources

Technical Guide: 3-Bromo-4-pyridinecarboxaldehyde Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Experimental Protocols Subject: 3-Bromo-4-pyridinecarboxaldehyde Hydrochloride (CAS: 791614-70-9 [HCl salt] / 70201-43-3 [Free Base]) Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1][2]

Executive Summary: The "Ortho-Halo Formyl" Privilege

In the landscape of fragment-based drug discovery (FBDD), 3-Bromo-4-pyridinecarboxaldehyde hydrochloride represents a high-value "privileged scaffold." Its utility stems from the ortho-halo formyl motif—a bifunctional arrangement allowing for divergent synthesis. The C-3 bromine offers a handle for cross-coupling (Suzuki, Stille, Sonogashira), while the C-4 aldehyde serves as an electrophilic anchor for reductive aminations or condensation reactions.[2]

Crucially, the simultaneous presence of these groups enables tandem annulation sequences , allowing researchers to rapidly construct fused bicyclic heterocycles (e.g., 1,6-naphthyridines, azaindoles) common in kinase inhibitors and GPCR ligands.[2]

Key Chemical Properties
PropertyData
Molecular Formula C₆H₄BrNO[3][4][5] · HCl
Molecular Weight 222.47 g/mol (Salt) / 186.01 g/mol (Free Base)
Appearance Pale yellow to tan crystalline solid (Hygroscopic)
Solubility Soluble in DMSO, Methanol, Water; Limited solubility in DCM (unless neutralized)
Stability The HCl salt prevents oxidative degradation of the aldehyde (to carboxylic acid) and suppresses self-polymerization common in free-base pyridines.[2]

Strategic Utility in Drug Design

The strategic value of this compound lies in its ability to serve as a linchpin for Diversity-Oriented Synthesis (DOS) .

Pathway Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

G Start 3-Bromo-4-pyridine- carboxaldehyde HCl Step1 Neutralization / Free Base Gen Start->Step1 NaHCO3/DCM Suzuki Suzuki-Miyaura (C-3 Arylation) Step1->Suzuki Ar-B(OH)2, Pd(0) RedAm Reductive Amination (C-4 Amination) Step1->RedAm R-NH2, NaBH(OAc)3 Cycliz Tandem Cyclization (Fused Systems) Step1->Cycliz Amino-alkynes / Ketones Prod1 Biaryl Aldehydes (Kinase Hinges) Suzuki->Prod1 Prod2 Secondary Amines (Solubility Handles) RedAm->Prod2 Prod3 1,6-Naphthyridines Azaindoles Cycliz->Prod3

Figure 1: Divergent synthetic workflows starting from 3-Bromo-4-pyridinecarboxaldehyde HCl.

Experimental Protocols

Critical Handling Note: The HCl Factor

Commercial supplies often come as the hydrochloride salt to ensure shelf stability.

  • Direct Use: In acidic media (e.g., reductive amination with NaBH₃CN), the salt can sometimes be used directly if the pH is adjusted.[2]

  • Neutralization: For transition-metal catalyzed couplings (Suzuki/Sonogashira), you must account for the HCl .[2] The salt will consume 1 equivalent of your base (e.g., K₂CO₃), potentially stalling the catalytic cycle if stoichiometry is not adjusted.[2]

Protocol A: Regioselective Suzuki-Miyaura Coupling

Objective: Functionalization of the C-3 position while preserving the C-4 aldehyde. Challenge: Pyridine aldehydes are prone to oxidation or Cannizzaro disproportionation under strong basic/aqueous conditions. Solution: Use of mild bases and non-aqueous (or minimal water) systems.[6]

Materials:

  • 3-Bromo-4-pyridinecarboxaldehyde HCl (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)[1][2]

  • Pd(dppf)Cl₂[2][7]·DCM (0.05 equiv)[2]

  • Base: K₃PO₄ (3.5 equiv) — Note: Extra base accounts for HCl neutralization.[2]

  • Solvent: 1,4-Dioxane (anhydrous)[1][2]

Step-by-Step Procedure:

  • Preparation: Charge an oven-dried reaction vial with the pyridine salt (1.0 mmol, 222 mg), aryl boronic acid (1.2 mmol), and K₃PO₄ (3.5 mmol, 742 mg).

  • Inertion: Cap the vial and purge with Nitrogen/Argon for 5 minutes.

  • Solvation: Add anhydrous 1,4-Dioxane (5 mL) and degas the solvent by bubbling Nitrogen for 2 minutes.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂·DCM (0.05 mmol, 41 mg).[2]

  • Reaction: Heat the block to 90°C. Monitor by LC-MS.

    • Checkpoint: The reaction is typically complete in 2–4 hours. Prolonged heating may degrade the aldehyde.

  • Work-up: Cool to RT. Dilute with EtOAc and filter through a Celite pad to remove Pd black.

  • Purification: Concentrate filtrate. Purify via flash chromatography (Hexane/EtOAc). The aldehyde product is often visible under UV (254 nm).

Protocol B: "One-Pot" Reductive Amination

Objective: Derivatization of the C-4 aldehyde to modulate solubility or target engagement. Mechanism: Formation of an iminium ion followed by selective hydride reduction.

Materials:

  • 3-Bromo-4-pyridinecarboxaldehyde HCl (1.0 equiv)

  • Amine (Primary or Secondary) (1.1 equiv)[2]

  • TEA (Triethylamine) (1.0 equiv) — To neutralize the HCl salt.[2]

  • Reducing Agent: NaBH(OAc)₃ (1.5 equiv)[2]

  • Solvent: DCE (1,2-Dichloroethane) or DCM.[2]

Step-by-Step Procedure:

  • Free Base Generation (In Situ): In a round-bottom flask, suspend the pyridine salt (1.0 mmol) in DCE (5 mL). Add TEA (1.0 mmol, 140 µL) and stir for 10 mins at RT. The solution should clarify or change texture as the free base is released.

  • Imine Formation: Add the amine (1.1 mmol). Stir for 30–60 minutes.

    • Observation: A slight exotherm or color change indicates imine formation.

  • Reduction: Cool the mixture to 0°C (ice bath). Add NaBH(OAc)₃ (1.5 mmol, 318 mg) in one portion.

  • Completion: Allow to warm to RT and stir overnight.

  • Quench: Quench with saturated NaHCO₃ (aq).

  • Extraction: Extract with DCM (3x). Wash combined organics with Brine.

  • Isolation: Dry over Na₂SO₄ and concentrate. Most products are pure enough for subsequent steps; otherwise, use amine-functionalized silica or neutral alumina for purification.[2]

Protocol C: Tandem Synthesis of 1,6-Naphthyridines

Objective: Constructing a fused bicyclic system using the C-3 Br and C-4 CHO. Mechanism: Sonogashira coupling followed by cyclization with ammonia/amine.

Workflow Diagram:

Mechanism Start 3-Bromo-4-formylpyridine Inter Intermediate: 3-Alkynyl-4-formylpyridine Start->Inter Sonogashira (Terminal Alkyne, Pd/Cu) Final Product: 1,6-Naphthyridine Inter->Final NH3 / MeOH (Cyclization)

Figure 2: Cyclization logic for naphthyridine synthesis.

Step-by-Step Procedure:

  • Sonogashira Step: React 3-bromo-4-pyridinecarboxaldehyde (free base) with a terminal alkyne using Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2 mol%), and TEA in DMF at RT.

  • Isolation: Isolate the 3-alkynyl-4-pyridinecarboxaldehyde intermediate.

  • Cyclization: Dissolve the intermediate in Methanol saturated with Ammonia (7N NH₃ in MeOH).

  • Heating: Heat in a sealed tube at 80°C for 4–8 hours.

  • Result: The ammonia condenses with the aldehyde to form an imine, which then attacks the adjacent alkyne (5-exo-dig or 6-endo-dig) to aromatize into the 1,6-naphthyridine system.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Suzuki HCl salt neutralized the base; pH too low.Increase base to >3.0 equivalents. Ensure salt is fully neutralized before heating.
Aldehyde Oxidation Trace oxygen in solvent; old peroxide-containing ether/dioxane.Use freshly distilled solvents or rigorous degassing. Store intermediate under Argon.
Polymerization Free base stored too long at RT.Store the HCl salt at 4°C. Only generate the free base immediately before use.
Incomplete Amine Conv. Imine hydrolysis due to wet solvent.Use molecular sieves (4Å) during the imine formation step (Step 2 of Protocol B).

References

  • Suzuki-Miyaura Coupling on Pyridine Systems: Title: "Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one." (Analogous halo-pyridine chemistry). Source:Beilstein J. Org. Chem., 2021.[2][6] URL:[Link]

  • Reductive Amination Methodologies: Title: "Reductive Amination: A Robust Protocol." Source:Master Organic Chemistry. URL:[Link]

Sources

Application Notes and Protocols for Sonogashira Coupling with 3-Bromo-4-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its efficiency in constructing carbon-carbon bonds between sp² and sp hybridized carbons.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocol for the Sonogashira coupling of 3-bromo-4-pyridinecarboxaldehyde with terminal alkynes. Pyridine-containing alkynes are pivotal structural motifs in a vast array of pharmaceuticals and functional materials, making the mastery of this reaction essential.[1][4] This document will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step protocol, and provide insights into reaction optimization and troubleshooting, ensuring a high rate of success in the laboratory.

Introduction: The Significance of the Sonogashira Coupling

The Sonogashira reaction, first reported by Kenkichi Sonogashira in 1975, has become an indispensable tool for the synthesis of conjugated enynes and arylalkynes.[4] The reaction typically employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and an amine base to couple a terminal alkyne with an aryl or vinyl halide.[1][5][6] Its mild reaction conditions, broad functional group tolerance, and high yields have led to its widespread application in the synthesis of complex molecules, including natural products and pharmaceuticals.[1][4]

The focus of this guide, 3-bromo-4-pyridinecarboxaldehyde, is a valuable building block in medicinal chemistry. The pyridine nitrogen introduces a key site for hydrogen bonding and alters the electronic properties of the molecule, while the aldehyde group provides a handle for further synthetic transformations. The ability to introduce a diverse range of alkyne-containing fragments at the 3-position via Sonogashira coupling opens up a vast chemical space for the development of novel therapeutic agents.

Mechanistic Rationale: Understanding the "Why" Behind the Protocol

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the Sonogashira coupling. The reaction is generally accepted to proceed through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5]

The Palladium Cycle:

  • Reductive Elimination (Pre-catalyst Activation): If a Pd(II) pre-catalyst such as PdCl₂(PPh₃)₂ is used, it is first reduced in situ to the active Pd(0) species.[5]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (3-bromo-4-pyridinecarboxaldehyde) to form a Pd(II)-aryl complex.[5] The reactivity order for halides is generally I > Br > Cl.[7]

  • Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the palladium center. This is often the rate-determining step.[5]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst.[5]

The Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) co-catalyst coordinates with the terminal alkyne, increasing the acidity of the terminal proton.[5]

  • Deprotonation: The amine base deprotonates the alkyne, forming a copper acetylide species.[5]

The amine base serves a dual purpose: it acts as a base to deprotonate the alkyne and also as a solvent in many cases.[1] It also neutralizes the hydrogen halide byproduct formed during the reaction.[1]

It is important to note that copper-free Sonogashira protocols have also been developed to avoid the potential for alkyne homocoupling (Glaser coupling), which can be promoted by the presence of copper and oxygen.[1][7]

Experimental Protocol: Sonogashira Coupling of 3-Bromo-4-pyridinecarboxaldehyde

This section provides a detailed, step-by-step procedure for the Sonogashira coupling of 3-bromo-4-pyridinecarboxaldehyde with a generic terminal alkyne.

Reagents and Materials
Reagent/MaterialFormulaM.W. ( g/mol )Amount (mmol)EquivalentsNotes
3-Bromo-4-pyridinecarboxaldehydeC₆H₄BrNO186.011.01.0Ensure high purity.
Terminal AlkyneR-C≡CHVaries1.21.2Should be free of impurities.
PdCl₂(PPh₃)₂C₃₆H₃₀Cl₂P₂Pd701.900.030.03Store under inert atmosphere.
Copper(I) Iodide (CuI)CuI190.450.050.05Use a fresh bottle if possible.[7]
Triethylamine (Et₃N)C₆H₁₅N101.19-SolventAnhydrous and degassed.
Tetrahydrofuran (THF)C₄H₈O72.11-Co-solventAnhydrous and degassed.
Inert GasAr or N₂---For maintaining an inert atmosphere.
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-4-pyridinecarboxaldehyde (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.05 mmol) under a counterflow of inert gas (argon or nitrogen).[8]

  • Solvent Addition: Add anhydrous and degassed triethylamine (e.g., 5 mL) and anhydrous and degassed tetrahydrofuran (e.g., 10 mL) to the flask via syringe.[9] The use of an amine as both a base and solvent is common.[1]

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure the removal of dissolved oxygen, which can lead to undesired Glaser-type homocoupling of the alkyne.[7]

  • Reagent Addition: Add the terminal alkyne (1.2 mmol) to the reaction mixture dropwise via syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) depending on the reactivity of the substrates.[9] Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst residues.[9]

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[10]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Weigh Reagents: 3-Bromo-4-pyridinecarboxaldehyde PdCl₂(PPh₃)₂ CuI add_reagents Add Reagents to Flask under Inert Atmosphere prep_reagents->add_reagents prep_glassware Flame-dry Schlenk Flask prep_glassware->add_reagents add_solvents Add Degassed Solvents (Et₃N, THF) add_reagents->add_solvents degas Degas Mixture (Vacuum/Inert Gas Cycles) add_solvents->degas add_alkyne Add Terminal Alkyne degas->add_alkyne react Stir at RT or Heat Monitor by TLC/LC-MS add_alkyne->react cool Cool to Room Temperature react->cool filter Dilute and Filter through Celite cool->filter extract Aqueous Work-up (NH₄Cl, Brine) filter->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Pure Product purify->product

Caption: General experimental workflow for Sonogashira coupling.

Process Optimization and Troubleshooting

Even with a robust protocol, challenges can arise. This section provides guidance on optimizing reaction conditions and troubleshooting common issues.

Optimization Parameters
  • Catalyst System: While PdCl₂(PPh₃)₂ is a common choice, other palladium sources like Pd(PPh₃)₄ or Pd(OAc)₂ with additional phosphine ligands can be screened.[5][11] The catalyst loading can typically range from 1-5 mol%.

  • Solvent: The choice of solvent can significantly impact the reaction. While a mixture of an amine and a co-solvent like THF or DMF is common, conducting the reaction in neat amine can also be effective.[1][12]

  • Base: Triethylamine and diisopropylethylamine are frequently used. For less reactive substrates, stronger bases like DBU or inorganic bases such as K₂CO₃ or Cs₂CO₃ may be beneficial.[1][2]

  • Temperature: While many Sonogashira couplings proceed at room temperature, heating may be necessary for less reactive aryl bromides.[7][13] Temperatures typically range from room temperature to 80-100 °C.[9]

Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalystUse a fresh batch of palladium and copper catalysts. Ensure proper storage under an inert atmosphere.[7]
Poor quality of reagentsPurify starting materials. Ensure solvents and amine base are anhydrous.[12]
Insufficient temperatureGradually increase the reaction temperature. Aryl bromides often require heating.[7][13]
Formation of Alkyne Homocoupling Product (Glaser Coupling) Presence of oxygenThoroughly degas all solvents and the reaction mixture. Maintain a positive pressure of inert gas throughout the reaction.[7]
High copper loadingReduce the amount of copper(I) iodide or consider a copper-free protocol.[1][7]
Decomposition of Catalyst (Formation of Palladium Black) High temperatureReduce the reaction temperature.
Impurities in reagentsUse high-purity reagents and solvents.[7]
Inappropriate solventSome solvents may promote catalyst decomposition. Consider screening alternative solvents.[12]

Catalytic Cycle Visualization

The following diagram illustrates the interconnected catalytic cycles of the Sonogashira coupling reaction.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L₂ Pd(0)L₂ Pd(II)(Ar)X(L)₂ Pd(II)(Ar)X(L)₂ Pd(0)L₂->Pd(II)(Ar)X(L)₂ Pd(II)(Ar)(C≡CR)(L)₂ Pd(II)(Ar)(C≡CR)(L)₂ Pd(II)(Ar)X(L)₂->Pd(II)(Ar)(C≡CR)(L)₂ Transmetalation Pd(II)(Ar)(C≡CR)(L)₂->Pd(0)L₂ Reductive Elimination Ar-C≡C-R Ar-C≡C-R Pd(II)(Ar)(C≡CR)(L)₂->Ar-C≡C-R CuX CuX Cu-C≡CR Cu-C≡CR Cu-C≡CR->Pd(II)(Ar)(C≡CR)(L)₂ Cu-C≡CR->CuX Ar-X Ar-X Ar-X->Pd(II)(Ar)X(L)₂ Oxidative Addition R-C≡C-H R-C≡C-H R-C≡C-H->Cu-C≡CR + CuX, Base Base Base

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Conclusion

The Sonogashira coupling of 3-bromo-4-pyridinecarboxaldehyde is a robust and versatile method for the synthesis of a wide range of substituted pyridine derivatives. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can consistently achieve high yields of the desired products. This application note provides a solid foundation for the successful implementation of this important transformation in the pursuit of novel molecules for drug discovery and materials science.

References

  • Sonogashira coupling - Wikipedia. [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. [Link]

  • The Sonogashira Coupling. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing). [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC. [Link]

  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class - Pendidikan Kimia. [Link]

  • (PDF) Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - ResearchGate. [Link]

  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. [Link]

  • Sonogashira troubleshooting help needed : r/Chempros - Reddit. [Link]

  • Sonogashira reaction on pyridinium N-heteroarylaminides - Sci-Hub. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. [Link]

  • Sonogashira cross-coupling of 3-bromo-1,2-diones. [Link]

  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

  • synthesis of terminal 1,3-diynes via sonogashira coupling of - Organic Syntheses Procedure. [Link]

  • Copper-free Oxime Palladacycle-Catalyzed Sonogashira Alkynylation of Deactivated Aryl Bromides and Chlorides - RUA. [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC. [Link]

Sources

use of 3-Bromo-4-pyridinecarboxaldehyde hydrochloride as a synthetic building block

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of 3-Bromo-4-pyridinecarboxaldehyde Hydrochloride as a Synthetic Building Block Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

3-Bromo-4-pyridinecarboxaldehyde hydrochloride (CAS: 70201-43-3 for free base) is a high-value heterocyclic intermediate. Its structural utility lies in the orthogonal reactivity of its substituents: an electrophilic aldehyde at the C4 position and a reactive aryl bromide at the C3 position. This "3,4-substitution pattern" is a privileged scaffold in medicinal chemistry, serving as a critical precursor for fused azaindoles (pyrrolo[3,2-c]pyridines) , naphthyridines , and biaryl kinase inhibitors (e.g., JAK3, SGK-1, and p38 MAP kinase inhibitors).

This guide details the handling, synthetic versatility, and specific protocols for utilizing this reagent, with a focus on managing the hydrochloride salt form in sensitive organometallic catalysis.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertySpecification
Chemical Name 3-Bromo-4-pyridinecarboxaldehyde hydrochloride
Common Name 3-Bromoisonicotinaldehyde HCl
CAS No.[1] (Free Base) 70201-43-3
Molecular Formula C₆H₄BrNO[2] · HCl
Molecular Weight 222.47 g/mol (Salt) / 186.01 g/mol (Free Base)
Appearance Off-white to yellow crystalline solid
Solubility Soluble in water, DMSO, Methanol. Sparingly soluble in non-polar organics (unless neutralized).
Stability Hygroscopic; Air/Light sensitive. Store under inert atmosphere at -20°C.

Critical Handling Note: Commercial samples are often supplied as the hydrochloride salt to improve shelf stability (preventing oxidative degradation of the aldehyde). You must account for the acidic nature of the salt in reaction stoichiometry. Standard protocols often require an initial neutralization step or an excess of base (e.g., +1.0 equiv of K₂CO₃) to liberate the free base in situ.

Synthetic Versatility (Divergent Synthesis)

The utility of 3-Bromo-4-pyridinecarboxaldehyde lies in its ability to serve as a linchpin for divergent synthesis. The C3-Bromine allows for metal-catalyzed cross-coupling, while the C4-Aldehyde allows for condensation, reduction, or reductive amination.

Diagram 1: Divergent Synthetic Pathways

The following diagram maps the core transformations accessible from this scaffold.

DivergentSynthesis Core 3-Bromo-4-pyridine- carboxaldehyde HCl Suzuki Suzuki-Miyaura Coupling Core->Suzuki Ar-B(OH)2 Pd(0), Base Sonogashira Sonogashira Coupling Core->Sonogashira Alkyne CuI, Pd(0) Condensation Knoevenagel/ Wittig Core->Condensation Phosphonate or Malonate Reductive Reductive Amination Core->Reductive R-NH2 NaBH(OAc)3 Biaryl 3-Aryl-4-formyl pyridines (Kinase Inhibitors) Suzuki->Biaryl Azaindole 5-Azaindoles (Pyrrolo[3,2-c]pyridines) Sonogashira->Azaindole Cyclization (NH3/Amine) Olefin Vinyl Pyridines (Polymer Precursors) Condensation->Olefin Amine 3-Bromo-4-aminomethyl pyridines Reductive->Amine

Caption: Divergent synthesis map showing the transformation of 3-Bromo-4-pyridinecarboxaldehyde into four distinct chemical classes.

Detailed Experimental Protocols

Protocol A: In Situ Neutralization and Suzuki-Miyaura Coupling

Objective: Synthesis of 3-aryl-4-pyridinecarboxaldehydes without isolating the free base. Challenge: The acidic HCl salt can poison acid-sensitive Pd ligands or protonate reactive intermediates if not quenched.

Reagents:

  • 3-Bromo-4-pyridinecarboxaldehyde HCl (1.0 equiv, 5.0 mmol)

  • Aryl Boronic Acid (1.2 equiv)

  • Pd(dppf)Cl₂[3] · DCM (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (3.5 equiv )[4]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Preparation: In a 50 mL Schlenk flask, add the hydrochloride salt (1.11 g, 5.0 mmol) and Aryl Boronic Acid (6.0 mmol).

  • Base Addition (Critical): Add K₂CO₃ (2.42 g, 17.5 mmol).

    • Note: 1.0 equiv of base is consumed immediately to neutralize the HCl salt. The remaining 2.5 equiv act as the base for the Suzuki catalytic cycle.

  • Solvent & Degassing: Add 1,4-Dioxane (20 mL) and Water (5 mL). Sparge with Argon for 10 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (204 mg, 0.25 mmol) under a positive stream of Argon. Seal the flask.

  • Reaction: Heat to 90°C for 4–6 hours. Monitor by LC-MS (Target mass = MW of product).

  • Work-up: Cool to RT. Dilute with EtOAc (50 mL) and wash with water (2 x 30 mL). The product resides in the organic layer. Dry over Na₂SO₄ and concentrate.

Protocol B: Synthesis of 5-Azaindoles (Pyrrolo[3,2-c]pyridine)

Objective: Construction of the 5-azaindole core, a bioisostere of indole found in many antitumor agents. Mechanism: Sonogashira coupling followed by copper-mediated cyclization.

Workflow Diagram:

AzaindoleWorkflow Start Start: 3-Bromo-4-pyridine- carboxaldehyde HCl Step1 Step 1: Free-Basing (Partition between EtOAc/Sat. NaHCO3) Start->Step1 Neutralize Step2 Step 2: Sonogashira Coupling (Terminal Alkyne, Pd(PPh3)2Cl2, CuI, Et3N) Step1->Step2 Cross-Coupling Step3 Step 3: Imine Formation (Add tert-butylamine or NH3 source) Step2->Step3 Condensation Step4 Step 4: Cyclization (CuI mediated ring closure) Step3->Step4 Intramolecular Cyclization Final Final Product: Substituted 5-Azaindole Step4->Final Purification

Caption: Workflow for the conversion of the pyridine scaffold into a 5-azaindole core.

Step-by-Step Procedure:

  • Free-Basing (Recommended): Dissolve 3-Bromo-4-pyridinecarboxaldehyde HCl (1.0 g) in water (10 mL). Slowly add sat. NaHCO₃ until pH ~8. Extract with EtOAc (3 x 10 mL), dry (MgSO₄), and concentrate to obtain the yellow oil/solid free base.

  • Coupling: Dissolve free base (4.5 mmol) in anhydrous DMF (15 mL). Add Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (2 mol%). Add Triethylamine (3.0 equiv).

  • Alkyne Addition: Add terminal alkyne (1.2 equiv) dropwise. Stir at RT for 4 hours (Sonogashira).

  • Cyclization: Add tert-butylamine (2.0 equiv) or ammonia equivalent (e.g., NH₄OAc) and CuI (10 mol%). Heat to 100°C for 12 hours.

  • Result: The reaction forms the pyrrole ring fused to the pyridine, yielding the 5-azaindole.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Suzuki Incomplete neutralization of HCl salt.Increase base (K₂CO₃) by 1.0 equiv.[4][1] Ensure efficient degassing (O₂ poisons Pd).
Aldehyde Oxidation Air exposure during storage.Store salt at -20°C. If free-basing, use immediately. Check purity by ¹H NMR (CHO peak at ~10.0 ppm).
Protodebromination Overheating or excess hydride source.Lower reaction temp to 60-80°C. Use anhydrous solvents.
Precipitation Solubility of the HCl salt in non-polar solvents.Use polar aprotic solvents (DMF, DMSO) or mixed systems (Dioxane/H₂O) to solubilize the salt before reaction.

References

  • BenchChem. (2025).[4] Suzuki Coupling Protocol for the Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline.[4]Link

  • Organic Chemistry Portal. (2017). Synthesis of Azaindoles. (Citing: H. Sun et al., Synthesis, 2017, 49, 4845-4852). Link

  • ResearchGate. (2025). Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3.[5]Link

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Bromo-4-pyridinecarboxaldehyde.Link

  • ChemicalBook. (2024). 4-Pyridinecarboxaldehyde: Versatility in Medicinal Chemistry.Link

Sources

Application Note: Condensation Protocols for 3-Bromo-4-pyridinecarboxaldehyde Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Analysis

3-Bromo-4-pyridinecarboxaldehyde hydrochloride is a high-value heterocyclic building block used extensively in the synthesis of kinase inhibitors, fused ring systems (e.g., pyrido[4,3-d]pyrimidines), and complex ligands.

Chemical Profile[1][2][3][4][5][6][7][8]
  • Core Reactivity: The C4-aldehyde is highly electrophilic due to the electron-withdrawing nature of the pyridine ring and the ortho-bromine atom.

  • Salt Form Implication: The hydrochloride salt (HCl) stabilizes the aldehyde against oxidation but renders the material acidic. Crucial Step: Most condensation reactions require a free electron pair on the nucleophile (amine/enolate); therefore, in situ neutralization or free-basing is mandatory before the main reaction.

  • Strategic Utility: The C3-Bromine allows for downstream cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after the aldehyde has been derivatized.

Handling & Pre-Treatment (The "Free-Base" Strategy)

Before initiating any condensation protocol, the acidic proton of the hydrochloride salt must be managed to prevent quenching of basic catalysts or nucleophiles.

Method A: In-Situ Neutralization (Recommended for One-Pot Reactions)

For reactions utilizing organic bases (e.g., Et₃N, DIPEA) or buffers (NaOAc), add 1.05 equivalents of the base directly to the reaction mixture before adding the nucleophile.

Method B: Isolation of Free Base (Recommended for Sensitive Nucleophiles)
  • Dissolve the HCl salt in minimal water.

  • Carefully adjust pH to ~8-9 using saturated NaHCO₃ solution.

  • Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.

  • Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Note: Use immediately; the free aldehyde is prone to air oxidation.

Protocol 1: Reductive Amination (Schiff Base Formation & Reduction)

This protocol describes the condensation with a primary amine followed by reduction to a secondary amine. This is critical for installing solubilizing groups or pharmacophores.

Mechanism & Workflow

The reaction proceeds via a hemiaminal intermediate to an imine (Schiff base), which is subsequently reduced.

ReductiveAmination Start 3-Bromo-4-pyridine- carboxaldehyde HCl Neut Neutralization (DIPEA/DCM) Start->Neut + Base Imine Imine Formation (Schiff Base) Neut->Imine + R-NH2 Red Reduction (STAB/AcOH) Imine->Red - H2O Product Secondary Amine Product Red->Product Hydride Transfer

Figure 1: Step-wise reductive amination workflow.

Experimental Procedure

Reagents:

  • Aldehyde HCl salt (1.0 equiv)

  • Primary Amine (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (1.1 equiv)

  • STAB (Sodium triacetoxyborohydride) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

Steps:

  • Neutralization: In a dry flask under N₂, suspend 3-Bromo-4-pyridinecarboxaldehyde HCl (1.0 mmol) in DCE (5 mL). Add DIPEA (1.1 mmol) and stir for 10 min until the solution clarifies.

  • Imine Formation: Add the primary amine (1.1 mmol). Stir at Room Temperature (RT) for 1–2 hours.

    • Checkpoint: Monitor by TLC or LCMS for disappearance of aldehyde. The imine intermediate is often visible.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) in one portion. If the reaction is sluggish, add catalytic Acetic Acid (1-2 drops).

  • Reaction: Allow to warm to RT and stir overnight (12-16 h).

  • Workup: Quench with sat. NaHCO₃ (aq). Extract with DCM (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (typically MeOH/DCM gradient).

Protocol 2: Knoevenagel Condensation[9]

This reaction couples the aldehyde with an active methylene compound (e.g., Malononitrile, Ethyl cyanoacetate) to form an electron-deficient alkene.

Mechanism & Workflow

The base deprotonates the active methylene, generating a carbanion that attacks the carbonyl.[2] Dehydration follows to yield the conjugated system.[3]

Knoevenagel Aldehyde Aldehyde HCl BaseCat Base Catalyst (Piperidine/Ethanol) Aldehyde->BaseCat Methylene Active Methylene (e.g., Malononitrile) Methylene->BaseCat Inter Aldol Intermediate BaseCat->Inter Nucleophilic Attack Product Vinyl Pyridine Derivative Inter->Product - H2O (Elimination)

Figure 2: Knoevenagel condensation pathway.

Experimental Procedure

Reagents:

  • Aldehyde HCl salt (1.0 equiv)

  • Malononitrile (1.1 equiv)

  • Base: Piperidine (catalytic, 0.1 equiv) or Et₃N (1.1 equiv if neutralizing in situ).

  • Solvent: Ethanol (EtOH).

Steps:

  • Setup: Dissolve Aldehyde HCl (1.0 mmol) in EtOH (5 mL).

  • Neutralization: Add Et₃N (1.0 mmol) to free-base the aldehyde. Stir for 5 mins.

  • Addition: Add Malononitrile (1.1 mmol).

  • Catalysis: Add Piperidine (0.1 mmol, ~2 drops).

  • Reaction: Heat to reflux (78°C) for 2–4 hours.

    • Observation: The product often precipitates out of the ethanol solution upon cooling.

  • Workup: Cool to RT. If precipitate forms, filter and wash with cold EtOH. If no precipitate, concentrate and purify via recrystallization or column chromatography.

Protocol 3: Cyclization to Pyrazolopyridines

Condensation with hydrazine derivatives creates a fused bicyclic system. The bromine at C3 is prone to displacement after hydrazone formation, leading to cyclization.

Reagents:

  • Aldehyde HCl salt (1.0 equiv)

  • Hydrazine hydrate (excess, 3-5 equiv)

  • Solvent: Ethanol or n-Butanol.

Steps:

  • Dissolve Aldehyde HCl in EtOH. Add Et₃N (1.0 equiv).

  • Add Hydrazine hydrate.

  • Reflux for 6–12 hours. The intermediate hydrazone forms first, followed by intramolecular nucleophilic aromatic substitution (SNAr) displacing the Bromine.

  • Note: High temperatures (n-Butanol reflux) may be required to force the Br-displacement.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete neutralization of HCl salt.Ensure 1.05-1.1 eq of base (Et₃N/DIPEA) is added before the nucleophile. Check pH > 7.
No Reaction Aldehyde oxidation (to carboxylic acid).Check starting material by 1H NMR (CHO peak at ~10 ppm). Use fresh free base or keep under inert atmosphere.
Side Products Bis-addition (Reductive Amination).Use excess amine (1.2–1.5 eq) to prevent the secondary amine product from reacting with another aldehyde molecule.
Stuck at Imine Reduction too slow.Add catalytic Acetic Acid (AcOH) during the STAB reduction step to activate the imine.

Safety Information (E-E-A-T)

  • Lachrymator: Pyridine aldehydes can be irritating to eyes and respiratory tracts. Handle in a fume hood.

  • Skin Sensitizer: The brominated motif increases lipophilicity and skin permeation. Wear nitrile gloves and lab coat.

  • Reactive: Do not mix strong acids with the STAB reduction step (generates H₂ gas).

References

  • Reductive Amination General Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

  • Pyridine Aldehyde Reactivity: Scriven, E. F. V. "Pyridine and its Derivatives." Comprehensive Heterocyclic Chemistry II, Elsevier, 1996.
  • Knoevenagel Condensation Review: Tietze, L. F. "Domino Reactions in Organic Synthesis." Chemical Reviews, 1996, 96(1), 115-136. Link

  • Synthesis of Fused Pyridines: Li, J. J. "Name Reactions in Heterocyclic Chemistry." Wiley, 2004.
  • Compound Data: PubChem CID 24882923 (3-Bromo-4-pyridinecarboxaldehyde). Link

Sources

role of 3-Bromo-4-pyridinecarboxaldehyde in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-Bromo-4-pyridinecarboxaldehyde in Kinase Inhibitor Design

Part 1: Executive Summary & Strategic Rationale

In the landscape of kinase inhibitor discovery, 3-Bromo-4-pyridinecarboxaldehyde (CAS: 70201-43-3) represents a high-value "linchpin" intermediate. Its structural uniqueness lies in the ortho relationship between the electrophilic aldehyde (C4) and the halogen handle (C3) on a pyridine core.

For medicinal chemists, this molecule is not merely a building block; it is a bifunctional divergence point . It allows for the rapid construction of "privileged scaffolds" (such as 5-azaindoles and 1,6-naphthyridines) that mimic the adenine ring of ATP, a requirement for Type I and Type II kinase inhibitors.

Key Chemical Advantages:

  • Scaffold Hopping: Enables the transition from a simple pyridine to fused bicyclic systems (azaindoles, naphthyridines) in 1-2 steps.

  • Vector Control: The C3 and C4 positions correspond to vectors often directing substituents toward the kinase "hinge region" and the "solvent front," respectively.

  • Orthogonal Reactivity: The distinct reactivity profiles of the aldehyde (nucleophilic addition) and the bromide (Pd-catalyzed cross-coupling) allow for controlled, sequential functionalization.

Part 2: Reactivity Map & Workflow Visualization

The following diagram illustrates the central role of this intermediate in accessing diverse chemical space relevant to drug discovery.

ReactivityMap Start 3-Bromo-4-pyridine- carboxaldehyde (CAS: 70201-43-3) Azaindole 5-Azaindole Scaffold (1H-pyrrolo[3,2-c]pyridine) *ATP Mimic* Start->Azaindole Suzuki (Ethoxyvinyl) + Acid Cyclization Naphthyridine 1,6-Naphthyridine Scaffold *Fused System* Start->Naphthyridine Friedländer Condensation (w/ Ketones) FBDD Fragment-Based Library Generation (Linear Decoration) Start->FBDD Sequential Suzuki & Reductive Amination Hinge Hinge Binder (via C3-Ar) FBDD->Hinge Solvent Solvent Front (via C4-Amine) FBDD->Solvent

Caption: Figure 1. Divergent synthetic pathways from 3-Bromo-4-pyridinecarboxaldehyde to key kinase inhibitor chemotypes.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of the 5-Azaindole Core (1H-pyrrolo[3,2-c]pyridine)

Application: Construction of ATP-competitive scaffolds (e.g., Vemurafenib analogs). Mechanism: This protocol utilizes a "masked aldehyde" approach via Suzuki coupling with an ethoxyvinyl borolane, followed by acid-mediated cyclization.[1] This avoids the harsh conditions of traditional condensation reactions.

Reagents:

  • Substrate: 3-Bromo-4-pyridinecarboxaldehyde (1.0 equiv)

  • Reagent: (E)-2-(2-Ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

  • Cyclization Acid: 6M HCl (aq)

Step-by-Step Methodology:

  • Degassing (Critical): In a microwave vial or sealed tube, combine the pyridine substrate, borolane reagent, and base in the solvent mixture. Sparge with Argon for 10 minutes. Note: Pyridine halides are prone to homocoupling if oxygen is present.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM quickly under a stream of Argon and seal the vessel.

  • Coupling: Heat to 90°C for 4 hours . Monitor by LC-MS for the disappearance of the bromide and formation of the vinyl ether intermediate.

  • Cyclization: Cool the mixture to room temperature. Add 6M HCl (5-10 equiv) directly to the reaction mixture.

  • Reflux: Heat the acidic mixture to 80°C for 2 hours . The vinyl ether hydrolyzes to an unstable aldehyde/ketone intermediate which spontaneously cyclizes with the pyridine nitrogen to form the azaindole.

  • Workup: Neutralize carefully with NaOH or NaHCO₃ to pH 8. Extract with EtOAc (3x).

  • Purification: Flash chromatography (DCM/MeOH gradient). 5-Azaindoles are polar; use 0-10% MeOH.

Why this works: The ethoxyvinyl group acts as a two-carbon "acetaldehyde" equivalent. Upon hydrolysis, it generates an aldehyde pendent to the pyridine ring, which condenses intramolecularly with the pyridine nitrogen (which acts as a nucleophile in its tautomeric form) to close the pyrrole ring.

Protocol B: Modular Functionalization (Suzuki + Reductive Amination)

Application: Late-stage diversification to optimize ADME properties or explore Structure-Activity Relationships (SAR).

Decision Matrix: Order of Operations

Scenario Recommended Path Rationale

| Standard | 1. Reductive Amination


 2. Suzuki  | The aldehyde is prone to oxidation. Converting it to a stable amine first preserves the molecule. |
| Acid-Sensitive Boronic Acids  | 1. Suzuki 

2.[2] Reductive Amination
| If the Suzuki partner cannot withstand the acidic conditions of reductive amination (STAB/AcOH). |

Protocol: Path 1 (Reductive Amination First)

  • Imine Formation:

    • Dissolve 3-Bromo-4-pyridinecarboxaldehyde (1.0 equiv) in DCE (1,2-Dichloroethane).

    • Add the amine (1.1 equiv).

    • Optimization: If the amine is an HCl salt, add TEA (1.1 equiv).

    • Stir for 30 mins at RT.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv).

    • Optional: Add Acetic Acid (1.0 equiv) to catalyze the reaction if the amine is weakly nucleophilic.

    • Stir at RT for 4-16 hours.

  • Quench: Add saturated NaHCO₃. Extract with DCM.

  • Suzuki Coupling (Subsequent Step):

    • Take the crude bromo-amine product.

    • React with Aryl-Boronic Acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%), and Na₂CO₃ (2M aq, 3 equiv) in DME/Ethanol/Water.

    • Heat to 100°C (microwave 30 min or reflux 4h).

Part 4: Data Presentation & Troubleshooting

Common Pitfalls & Solutions

IssueRoot CauseSolution
Low Yield in Reductive Amination Pyridine Nitrogen InterferenceThe pyridine nitrogen can coordinate with Boron or become protonated, deactivating the aldehyde. Fix: Ensure pH is ~5-6 (use AcOH) and use STAB, not NaBH₄.
Homocoupling during Suzuki Oxidation of PdIncomplete degassing. Fix: Freeze-pump-thaw cycles are superior to sparging for pyridine halides.
Aldehyde Oxidation Air SensitivityThe aldehyde oxidizes to the carboxylic acid (inactive) on shelf storage. Fix: Store under Argon at -20°C. Verify purity by ¹H NMR (CHO peak at ~10.0 ppm) before use.
Protodeboronation Unstable Boronic Acids2-Heterocyclic boronic acids often deborylate. Fix: Use Boronic Esters or MIDA boronates; switch base to K₃PO₄.

Part 5: References

  • Synthesis of Fused Pyridines (Azaindoles):

    • Title: "Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines."[1]

    • Source: Organic & Biomolecular Chemistry (RSC), 2014.

    • URL:[Link]

    • Relevance: Details the Suzuki-ethoxyvinyl route for cyclization.

  • Suzuki Coupling Methodology:

    • Title: "Organoborane coupling reactions (Suzuki coupling)."[3][4]

    • Source: Proc. Jpn. Acad., Ser. B, 2004 (via NCBI).

    • URL:[Link]

    • Relevance: Foundational conditions for Pd-catalyzed coupling.

  • Reductive Amination Protocols:

    • Title: "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."

    • Source: Journal of Organic Chemistry (ACS), 1996.

    • URL:[Link]

    • Relevance: The "Gold Standard" protocol for STAB reductions.

  • Kinase Inhibitor Design (General):

    • Title: "Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents."

    • Source: Bioorganic & Medicinal Chemistry Letters, 2007 (via PubMed).

    • URL:[Link]

    • Relevance: Demonstrates the utility of pyridine-based fused systems in CDK inhibition.[1]

Sources

Protecting Group Strategies for 3-Bromo-4-formylpyridine: A Detailed Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthetic Challenges of a Versatile Building Block

3-Bromo-4-formylpyridine is a valuable heterocyclic building block in medicinal chemistry and materials science. Its utility stems from the presence of three key reactive sites: the electrophilic aldehyde, the bromine-bearing carbon susceptible to cross-coupling and metal-halogen exchange, and the electron-deficient pyridine ring itself.[1][2][3] This trifecta of reactivity, however, presents a significant challenge for the synthetic chemist: how to selectively perform reactions at one site without unintended transformations at another. The aldehyde, being highly reactive towards nucleophiles and susceptible to oxidation, often requires protection to enable the selective functionalization of the C-Br bond or other positions on the pyridine ring.[1][4]

This application note provides a detailed guide to the strategic protection and deprotection of the formyl group in 3-bromo-4-formylpyridine. We will delve into the rationale behind choosing a specific protecting group, provide detailed, field-proven protocols, and offer insights into the stability and compatibility of these groups with common downstream synthetic transformations.

The Strategic Imperative for Aldehyde Protection

The primary motivation for protecting the aldehyde in 3-bromo-4-formylpyridine is to facilitate reactions that are incompatible with a free formyl group. Such reactions include:

  • Metal-Halogen Exchange: The generation of a pyridyl organometallic species via lithium-halogen or magnesium-halogen exchange is a powerful method for introducing new carbon-carbon or carbon-heteroatom bonds.[2] However, the resulting highly nucleophilic organometallic intermediate would readily add to the unprotected aldehyde, leading to undesired side products.

  • Palladium-Catalyzed Cross-Coupling Reactions: While many cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are tolerant of aldehydes, certain conditions, particularly those employing strong bases or highly reactive organometallic coupling partners, can lead to side reactions with the formyl group.[2]

  • Nucleophilic Aromatic Substitution (SNAr): Although less common for 3-halopyridines, reactions involving strong nucleophiles could potentially target the aldehyde in addition to, or instead of, the desired substitution at the bromine-bearing carbon.[2]

The ideal protecting group should be easily installed in high yield, stable to the subsequent reaction conditions, and readily removed under mild conditions that do not affect the newly installed functional group or other parts of the molecule.[4][5]

Selecting the Optimal Protecting Group: A Decision Framework

The choice of protecting group is dictated by the specific reaction conditions the protected intermediate will be subjected to. The following diagram outlines a decision-making process for selecting an appropriate protecting group for 3-bromo-4-formylpyridine.

G start Start: Need to protect the aldehyde in 3-bromo-4-formylpyridine q1 What are the subsequent reaction conditions? start->q1 a1 Strongly basic and/or nucleophilic (e.g., Grignard, organolithium reagents) q1->a1 a2 Acidic conditions q1->a2 a3 Oxidative conditions q1->a3 a4 Reductive conditions (e.g., hydrides) q1->a4 pg1 Acetal/Ketal Protection (e.g., 1,3-dioxolane) a1->pg1 Excellent Choice pg2 Dithiane Protection (e.g., 1,3-dithiane) a1->pg2 Excellent Choice unsuitable Acetal/Ketal is unsuitable a2->unsuitable Labile stable Acetal/Ketal and Dithiane are generally stable a3->stable Generally Stable a4->stable Generally Stable

Caption: Decision tree for selecting an aldehyde protecting group.

Key Protecting Group Strategies: Protocols and Applications

Based on the decision framework, acetals and dithianes are the most suitable protecting groups for the aldehyde in 3-bromo-4-formylpyridine, particularly when subsequent reactions involve organometallic reagents.

Acetal Protection: The Workhorse Strategy

Cyclic acetals, such as 1,3-dioxolanes, are the most common and versatile protecting groups for aldehydes.[5][6] They are readily formed, stable to a wide range of non-acidic reagents, and can be deprotected under mild acidic conditions.[4][7][8][9]

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product r1 3-Bromo-4-formylpyridine r2 Ethylene Glycol p1 3-Bromo-4-(1,3-dioxolan-2-yl)pyridine r1->p1 Protection re1 p-Toluenesulfonic acid (cat.) re2 Toluene

Caption: Acetal protection of 3-bromo-4-formylpyridine.

Materials:

  • 3-Bromo-4-formylpyridine

  • Ethylene glycol (1.5 equivalents)

  • p-Toluenesulfonic acid monohydrate (0.05 equivalents)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 3-bromo-4-formylpyridine, toluene, ethylene glycol, and p-toluenesulfonic acid monohydrate.

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed. Water will collect in the Dean-Stark trap.[10]

  • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired acetal.

Materials:

  • 3-Bromo-4-(1,3-dioxolan-2-yl)pyridine

  • Acetone

  • Water

  • p-Toluenesulfonic acid monohydrate (catalytic)

Procedure:

  • Dissolve the protected pyridine in a mixture of acetone and water (e.g., 4:1 v/v).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • Upon completion, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the deprotected aldehyde.

A variety of mild deprotection methods for aromatic acetals have been developed, including the use of cerium(III) triflate in wet nitromethane and β-cyclodextrin in water under neutral conditions.[11][12][13]

Dithiane Protection: For Enhanced Stability

1,3-Dithianes are another excellent choice for aldehyde protection, offering greater stability than their oxygen-based acetal counterparts, particularly towards some Lewis acids.[14][15] They are formed by reacting the aldehyde with 1,3-propanedithiol.[15]

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product r1 3-Bromo-4-formylpyridine r2 1,3-Propanedithiol p1 2-(3-Bromopyridin-4-yl)-1,3-dithiane r1->p1 Protection re1 Lewis Acid (e.g., BF3·OEt2) or Brønsted Acid (e.g., HCl) re2 Dichloromethane

Caption: Dithiane protection of 3-bromo-4-formylpyridine.

Materials:

  • 3-Bromo-4-formylpyridine

  • 1,3-Propanedithiol (1.1 equivalents)

  • Boron trifluoride diethyl etherate (BF3·OEt2) (catalytic) or concentrated HCl (catalytic)

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3-bromo-4-formylpyridine in anhydrous dichloromethane and cool the solution to 0 °C.

  • Add 1,3-propanedithiol, followed by the dropwise addition of a catalytic amount of BF3·OEt2.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to obtain the pure dithiane.

The deprotection of dithianes often requires specific, sometimes harsh, conditions.[16] A variety of methods have been developed, including those employing metal-based reagents, oxidative conditions, and other miscellaneous protocols.[14] A mild and efficient method involves the use of hydrogen peroxide activated by a catalytic amount of iodine in an aqueous micellar system.[17][18]

Materials:

  • 2-(3-Bromopyridin-4-yl)-1,3-dithiane

  • 30% Aqueous hydrogen peroxide

  • Iodine (5 mol%)

  • Sodium dodecyl sulfate (SDS)

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the dithiane in water, add sodium dodecyl sulfate to create a micellar system.[14]

  • Add a catalytic amount of iodine (5 mol%).[14][17]

  • To this mixture, add 30% aqueous hydrogen peroxide.[14][17]

  • Stir the reaction at room temperature, monitoring by TLC.[14]

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.[14]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[14]

  • Purify the product via chromatography.[14]

Other deprotection methods include the use of mercury(II) salts, although these are toxic, and various other oxidative cleavage reagents.[14][19]

Comparative Analysis of Protecting Group Strategies

Protecting GroupProtection ConditionsDeprotection ConditionsStabilityAdvantagesDisadvantages
1,3-Dioxolane (Acetal) Ethylene glycol, cat. acid (e.g., TsOH), reflux with water removal[10]Mild aqueous acid (e.g., HCl, TsOH)[4][16]Stable to bases, nucleophiles, organometallics, and reducing agents[4][9]Readily available reagents, mild deprotectionLabile to acidic conditions
1,3-Dithiane 1,3-Propanedithiol, Lewis or Brønsted acid catalyst[15]Oxidative (e.g., I2/H2O2, NBS) or metal-catalyzed (e.g., HgCl2) methods[14][16]Very stable to a wide range of conditions, including acidic and basic media[14]High stability, can be used as an acyl anion equivalentDeprotection can require harsh or toxic reagents[14][16]

Conclusion

The successful synthesis of complex molecules derived from 3-bromo-4-formylpyridine hinges on the strategic use of protecting groups. Both acetals and dithianes provide robust protection for the formyl group, enabling a wide array of subsequent chemical transformations at the C-Br bond. The choice between these two primary strategies should be guided by the specific requirements of the synthetic route, with particular attention to the conditions of the subsequent steps and the desired deprotection method. By understanding the principles and protocols outlined in this guide, researchers can confidently navigate the synthetic challenges posed by this versatile building block and unlock its full potential in their research and development endeavors.

References

  • Reddy, M. S., Narender, M., & Rao, K. R. (2003). Highly efficient deprotection of aromatic acetals under neutral conditions using β-cyclodextrin in water. The Journal of Organic Chemistry, 68(5), 2018–2019. [Link]

  • Dalpozzo, R., De Nino, A., Maiuolo, L., Procopio, A., Tagarelli, A., Sindona, G., & Bartoli, G. (2002). Simple and Efficient Chemoselective Mild Deprotection of Acetals and Ketals Using Cerium(III) Triflate. The Journal of Organic Chemistry, 67(25), 9093–9095. [Link]

  • Reddy, M. S., Narender, M., & Rao, K. R. (2003). Highly efficient deprotection of aromatic acetals under neutral conditions using beta-cyclodextrin in water. The Journal of Organic Chemistry, 68(5), 2018–2019. [Link]

  • Kametani, T., Kondoh, H., Honda, T., Suzuki, Y., & Morit, W. (1989). Simple and Chemoselective Deprotection of Acetals Using Aqueous Dimethyl Sulfoxide. Chemistry Letters, 18(5), 901-904. [Link]

  • Thevenet, D., et al. (2011). An Efficient Photoinduced Deprotection of Aromatic Acetals and Ketals. Helvetica Chimica Acta, 94(2). [Link]

  • Jin, Y.-S., Zhang, W., Zhang, D.-Z., Qiao, L.-M., Wu, Q.-Y., & Chen, H.-S. (n.d.). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry. [Link]

  • Ganguly, N. C., & Barik, S. K. (2009). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. Synthesis, 2009(08), 1393-1399. [Link]

  • Zolfaghar, H., & Fakhri, M. (2003). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. Molecules, 8(8), 643-648. [Link]

  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. [Link]

  • Academia.edu. (n.d.). Photoremoval of Protecting Groups: Mechanistic Aspects of 1,3-Dithiane Conversion to a Carbonyl Group. [Link]

  • Pipzine Chemicals. (n.d.). 3-Bromo-4-pyridinecarboxaldehyde. [Link]

  • Chemistry LibreTexts. (2019, June 5). 20.11 Protecting Groups of Aldehydes. [Link]

  • Reddit. (2023, July 21). What's the most common method for the protection of aldehydes? [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. [Link]

  • KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II. [Link]

  • Royal Society of Chemistry. (2023, May 9). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. [Link]

  • ResearchGate. (2014, December 21). What are the new ways to protect the aromatic aldehyde carbonyl group by diol? [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • Li, W., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(4), 4283–4290. [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. [Link]

  • Scribd. (n.d.). Chemistry of 1,3-Dithiane. [Link]

  • Total Synthesis. (2024, October 10). Acetal Protecting Group & Mechanism. [Link]

  • Organic Chemistry Portal. (n.d.). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. [Link]

  • Scribd. (n.d.). Acetal As A Protective Group in Organic Synthesis. [Link]

  • Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. [Link]

  • Khan Academy. (n.d.). Acetals as protecting groups and thioacetals. [Link]

  • MDPI. (2021, November 16). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. [Link]

  • Royal Society of Chemistry. (n.d.). Regioselective difunctionalization of pyridines via 3,4-pyridynes. [Link]

  • PubChem. (n.d.). 3-Bromo-4-(3-bromopyridin-4-yl)pyridine. [Link]

Sources

catalytic cross-coupling reactions of 3-Bromo-4-pyridinecarboxaldehyde hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and medicinal chemists utilizing 3-Bromo-4-pyridinecarboxaldehyde hydrochloride (CAS: 70201-43-3) as a bifunctional scaffold. It prioritizes field-proven protocols, mechanistic troubleshooting, and strategic handling of the hydrochloride salt form.

Introduction: The Bifunctional Advantage

3-Bromo-4-pyridinecarboxaldehyde is a "linchpin" scaffold in drug discovery, offering two orthogonal reactive sites:

  • C3-Bromide: A handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald).

  • C4-Aldehyde: A versatile electrophile for condensation (reductive amination, Wittig, heterocycle formation).

This proximity (3,4-substitution) allows for the rapid construction of fused bicyclic systems (e.g., 1,6-naphthyridines, isoquinolines) often found in kinase inhibitors. However, the commercial supply as a Hydrochloride (HCl) salt introduces a critical variable: acidity. Failure to neutralize the salt in situ is the #1 cause of catalytic failure due to base consumption and catalyst protonation.

Critical Handling: The "Neutralization Factor"

Most Pd-catalyzed cycles require a basic environment. The HCl salt acts as a buffer, consuming 1 equivalent of the base immediately.

The Rule of "N+1": When calculating base equivalents for this substrate, always use the formula:



Base TypeStandard Eq.Required Eq. for HCl Salt Reason
Carbonates (

,

)
2.0 - 3.03.0 - 4.0 Carbonates are biphasic; excess ensures steady pH.
Amines (

, DIPEA)
2.0 - 3.03.5 - 4.0 Amines can form salts with HCl that precipitate, altering ionic strength.
Alkoxides (

)
1.2 - 1.52.5 Strong bases are consumed rapidly; insufficient base stops the transmetallation.

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Objective: Coupling aryl/heteroaryl boronic acids to the C3 position while preserving the C4-aldehyde.

Mechanistic Workflow

The aldehyde is electron-withdrawing, activating the C3-Br bond for oxidative addition. However, the pyridine nitrogen can coordinate to Pd, poisoning the catalyst. We utilize Pd(dppf)Cl2 because the bidentate ferrocenyl ligand prevents the formation of stable (inactive) bis-pyridine-palladium complexes.

Suzuki_Workflow Start Start: 3-Br-4-CHO-Py HCl Step1 1. Neutralization (In-situ with K2CO3) Start->Step1 Solvent: Dioxane/H2O Step2 2. Oxidative Addition (Fast due to EWG) Step1->Step2 Pd(dppf)Cl2 Side Side Reaction: Aldehyde Oxidation Step1->Side If O2 present Step3 3. Transmetallation (Rate Limiting) Step2->Step3 Ar-B(OH)2 Step4 4. Reductive Elimination Step3->Step4 End Product: 3-Aryl-4-CHO-Py Step4->End

Figure 1: Logic flow for Suzuki Coupling of Pyridine HCl salts. Note the critical neutralization step.

Standard Operating Procedure (SOP)

Scale: 1.0 mmol

  • Setup: To a 20 mL vial equipped with a stir bar, add:

    • 3-Bromo-4-pyridinecarboxaldehyde HCl (222 mg, 1.0 mmol)

    • Aryl Boronic Acid (1.2 - 1.5 mmol)

    • 
       (414 mg, 3.0 mmol) (Note: 3 eq used to offset HCl)
      
    • Pd(dppf)

      
       (41 mg, 0.05 mmol, 5 mol%)
      
  • Solvent: Add 1,4-Dioxane (4 mL) and Water (1 mL). Degas is critical.

    • Technique: Sparge with Nitrogen for 5 minutes. The aldehyde is prone to oxidation to the carboxylic acid if

      
       is present under basic conditions.
      
  • Reaction: Seal and heat to 80°C for 4–12 hours.

    • Monitoring: TLC (50% EtOAc/Hex). The aldehyde spot is usually UV active and stains with DNP (orange).

  • Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over

    
    .
    
    • Purification: Flash chromatography. Pyridines often streak; add 1%

      
       to the eluent if necessary.
      

Protocol B: Sonogashira Coupling (Alkyne Insertion)

Objective: Introduction of an alkyne linker. Challenge: The aldehyde functionality is generally stable, but the basicity required for Sonogashira can trigger Cannizzaro reactions or aldol condensations if too harsh.

Optimized Conditions
  • Catalyst:

    
     (5 mol%)
    
  • Co-Catalyst: CuI (5 mol%)

  • Base:

    
     (Excess, acts as solvent/base)
    
  • Solvent: THF or DMF (Avoid pure amine solvents if aldehyde condensation is observed).

Protocol
  • Dissolution: Dissolve the HCl salt (1.0 mmol) in dry THF (5 mL) and

    
     (3 mL).
    
    • Observation: A white precipitate (

      
      ) will form immediately. This is normal.
      
  • Catalyst Addition: Add

    
     (35 mg) and CuI (10 mg) under 
    
    
    
    .
  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise.

  • Temperature: Stir at Room Temperature for 1 hour, then heat to 50°C if conversion is slow.

    • Warning: Do not exceed 60°C. High temps with CuI can promote alkyne homocoupling (Glaser coupling) or aldehyde degradation.

Protocol C: Buchwald-Hartwig (The "Protection" Imperative)

Objective: Forming a C-N bond at the C3 position. Critical Issue: Amines react with aldehydes to form imines (Schiff bases) faster than the Pd-catalyzed coupling occurs. Solution: You must protect the aldehyde or perform the reductive amination before the coupling.

Decision Matrix: Amine vs. Aldehyde

Use this logic to select the correct workflow:

Decision_Matrix Start Target: C3-Amino-4-Substituted Pyridine Q1 Is the final target an Amine or Imine? Start->Q1 PathA Route A: Reductive Amination FIRST Q1->PathA Target is Benzylamine (C4-CH2-NHR) PathB Route B: Acetal Protection FIRST Q1->PathB Target is Aldehyde (C4-CHO) StepA1 1. NaBH(OAc)3, Amine (Br survives) PathA->StepA1 StepB1 1. Ethylene Glycol, pTsOH (Form Dioxolane) PathB->StepB1 StepA2 2. Buchwald Coupling (on Br) StepA1->StepA2 StepB2 2. Buchwald Coupling StepB1->StepB2 StepB3 3. Deprotection (HCl/H2O) StepB2->StepB3

Figure 2: Strategic decision tree for introducing nitrogen nucleophiles.

Recommended Protocol (Route B: Protection Strategy)
  • Protection: Reflux 3-bromo-4-pyridinecarboxaldehyde HCl with Ethylene Glycol (5 eq) and pTsOH (cat.) in Toluene (Dean-Stark trap) to form the acetal.

  • Coupling:

    • Catalyst:

      
       (2 mol%) + Xantphos (4 mol%). Xantphos is excellent for pyridines.
      
    • Base:

      
       (2.0 eq). Avoid NaOtBu if the acetal is sensitive, though usually acetals tolerate base well.
      
    • Solvent: 1,4-Dioxane, 100°C.

  • Deprotection: Treat the crude coupling product with 1M HCl/THF (1:1) at RT for 2 hours to restore the aldehyde.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
No Reaction (SM Recovery) Catalyst poisoning by Pyridine N.Switch to high-affinity ligands like XPhos or SPhos . Increase Temp to 100°C.
No Reaction (Black Pd ppt) HCl salt killed the base/catalyst.Double check base equivalents. Did you add the extra eq for the HCl?
Aldehyde to Acid (Oxidation)

leak in system.
Degas solvents rigorously. Use an Argon balloon.
Homocoupling of Boronic Acid Low rate of oxidative addition.The C3-Br is activated, but if using electron-poor boronic acids, transmetallation slows. Add Ag2O (silver oxide) to facilitate transmetallation.
Product is a complex mixture Aldehyde condensation.The base (

) is causing aldol reactions. Switch to a milder base like

or use the Protection Route (Protocol C).

References

  • Suzuki Coupling on Pyridines: Miyaura, N.; Suzuki, A. Chem. Rev.[1]1995 , 95, 2457.[1][2] Link

  • Handling Heterocycle Salts: Li, J. J. Palladium in Heterocyclic Chemistry; Elsevier, 2006.
  • Buchwald-Hartwig Optimization: Surry, D. S.; Buchwald, S. L. Chem. Sci.2011 , 2, 27. Link

  • Sonogashira Conditions: Chinchilla, R.; Nájera, C. Chem. Rev.2007 , 107, 874. Link

  • Commercial Source: Thermo Fisher Scientific, "3-Bromo-4-pyridinecarboxaldehyde, 97%". Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3-Bromo-4-pyridinecarboxaldehyde Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering challenges with the purification of crude 3-Bromo-4-pyridinecarboxaldehyde hydrochloride (CAS: 70201-43-3).[1] As a critical building block in pharmaceutical and fine chemical synthesis, its purity is paramount for successful downstream applications.[2][3] This document provides in-depth troubleshooting, frequently asked questions, and validated protocols to address common purification hurdles.

Section 1: Troubleshooting Guide

This section addresses specific issues encountered during the purification of 3-Bromo-4-pyridinecarboxaldehyde hydrochloride in a practical, question-and-answer format.

Issue 1: Crude product is a dark oil or tar-like substance, not a solid.

  • Question: My synthesis yielded a dark, sticky material instead of the expected solid. How can I isolate the hydrochloride salt?

  • Answer: This is a common issue resulting from impurities or side-products formed during the reaction, which can inhibit crystallization. The goal is to induce precipitation of your desired salt while leaving the impurities dissolved.

    • Causality: Pyridine derivatives can be prone to forming colored byproducts, especially if the reaction temperature was too high or the reaction time was prolonged.[4] The hydrochloride salt form is generally more crystalline than the free base, but high impurity loads can still suppress this.

    • Troubleshooting Steps:

      • Trituration: Dissolve or suspend the crude oil in a minimal amount of a moderately polar solvent in which the desired product has some solubility (e.g., isopropanol or ethanol). While stirring vigorously, slowly add a non-polar "anti-solvent" such as diethyl ether or hexanes. This should cause the more polar hydrochloride salt to precipitate, leaving many organic impurities behind.

      • Acidic Wash: If you suspect non-basic impurities, dissolve the crude material in a minimal amount of dilute HCl (e.g., 1M). This ensures your product is fully protonated and water-soluble. Then, wash this aqueous solution with an organic solvent like dichloromethane (DCM) or ethyl acetate to extract non-basic impurities. Caution: This method risks product loss due to its solubility in water.[5]

      • Charcoal Treatment: If the issue is primarily color, after dissolving the crude material in a suitable solvent for recrystallization, you can add a small amount of activated charcoal.[6] However, this should be a last resort as it can lead to significant product loss through adsorption.[6]

Issue 2: Recrystallization fails or results in poor recovery.

  • Question: I'm trying to recrystallize the crude solid, but it either "oils out," fails to crystallize upon cooling, or the yield is very low. What am I doing wrong?

  • Answer: Recrystallization is a powerful technique but is highly dependent on the choice of solvent and the purity of the starting material.[7]

    • Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point.[6] Failure to crystallize often means the solvent is too good (compound remains soluble even when cold) or the presence of impurities is disrupting crystal lattice formation.[7]

    • Troubleshooting Workflow: The key is to find a solvent (or solvent system) where the compound is sparingly soluble at room temperature but highly soluble when hot.[8]

Problem Probable Cause Recommended Solution
Compound won't dissolve, even when boiling Solvent is too non-polar or has poor solvating power.Choose a more polar solvent. Try alcohols (ethanol, isopropanol) or consider solvent mixtures (e.g., ethanol/water).
Compound dissolves at room temperature Solvent is too polar or has excessive solvating power.Choose a less polar solvent or use a solvent/anti-solvent system.
"Oiling Out" during cooling Solution is too concentrated, or the boiling point of the solvent is higher than the melting point of the solute.Re-heat the solution to redissolve the oil, add more solvent to dilute it, and allow it to cool more slowly.[6]
No crystals form upon cooling Solution is not saturated, or nucleation is inhibited.Try scratching the inside of the flask with a glass rod, adding a seed crystal, or cooling the flask in an ice bath for a longer duration.[6][8]

Issue 3: Compound streaks or decomposes on a silica gel column.

  • Question: When I try to purify my compound using silica gel chromatography, I get severe peak tailing on TLC, and a significant amount of brown material remains at the top of my column. Is the compound decomposing?

  • Answer: Yes, this is a strong indication of an adverse interaction between your compound and the stationary phase.

    • Causality: The basic nitrogen atom on the pyridine ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[9] This interaction can lead to irreversible adsorption and, in some cases, acid-catalyzed decomposition of sensitive molecules like aldehydes.[10][11]

    • Solution: Deactivate the Silica Gel

      • The most effective solution is to neutralize the acidic sites on the silica. This is typically done by adding a small amount of a volatile base, like triethylamine (TEA), to the eluent system (e.g., 0.1-1% v/v).[10]

      • Protocol: Prepare your silica gel slurry in your chosen mobile phase (e.g., a hexane/ethyl acetate mixture) that already contains 0.5% TEA. Run the column as usual. The TEA will compete with your pyridine compound for binding to the acidic sites, allowing your product to elute cleanly.[9]

    • Alternative Stationary Phases: If deactivation is insufficient, consider using a less acidic stationary phase, such as alumina (basic or neutral grade) or Florisil.[6]

Section 2: Frequently Asked Questions (FAQs)

  • Q1: What are the likely impurities in crude 3-Bromo-4-pyridinecarboxaldehyde hydrochloride?

    • A1: Common impurities often stem from the synthetic route. These can include:

      • Unreacted Starting Materials: Such as 3-bromopyridine or a precursor.

      • Over-brominated Byproducts: Such as 3,5-dibromopyridine, which can arise during the bromination of pyridine.[12]

      • Oxidized Products: The aldehyde group is susceptible to oxidation, which can form the corresponding 3-bromo-4-pyridinecarboxylic acid.[2]

      • Residual Solvents and Reagents: From the reaction and work-up steps.

  • Q2: Should I choose recrystallization or column chromatography for purification?

    • A2: This decision depends on the purity and quantity of your crude material.

      • Recrystallization is ideal for removing small amounts of impurities from a product that is already relatively pure (>90%). It is fast, economical, and scalable.

      • Column Chromatography is necessary when you have a complex mixture of byproducts with similar polarities to your desired compound or when you need to separate it from significant amounts of starting material.[10]

  • Q3: Why is the hydrochloride salt form often preferred for this compound?

    • A3: The hydrochloride salt offers several advantages. Protonating the pyridine nitrogen generally increases the compound's melting point and thermal stability.[5] It also enhances crystallinity, making purification by recrystallization more effective. Furthermore, the protonated pyridinium cation is less nucleophilic and less likely to interact destructively with acidic silica gel compared to the free base.

  • Q4: How should I store the purified 3-Bromo-4-pyridinecarboxaldehyde hydrochloride?

    • A4: The compound should be stored in a tightly sealed, dark glass bottle to protect it from moisture and light.[13] As it is a hydrochloride salt of a hygroscopic parent compound, storage in a desiccator or a controlled low-humidity environment is recommended to maintain its quality and prevent hydrolysis or degradation.[2]

Section 3: Experimental Protocols & Visual Guides

Workflow for Purification Method Selection

The following diagram outlines a logical decision-making process for purifying your crude product.

Purification_Decision_Tree Start Crude Product Analysis Oily Is the product a solid or oil? Start->Oily TLC Run TLC in Hexane/EtOAc (1:1) Decision1 How many spots? TLC->Decision1 Recrystallize High Purity: Recrystallization Decision1->Recrystallize One major spot (Rf > 0.1) Column Low Purity: Column Chromatography Decision1->Column Multiple spots or streaking Oily->TLC Solid Triturate Triturate with Hexane/Ether Oily->Triturate Oil/Tar Solidify Product Solidifies Triturate->Solidify Solidify->TLC

Caption: Decision tree for selecting an appropriate purification method.

Protocol 1: Purification by Recrystallization

This protocol guides the user through selecting a solvent and performing the recrystallization.

  • Solvent Screening (Small Scale):

    • Place ~20-30 mg of your crude solid into several small test tubes.

    • Add a few drops of a test solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, water, toluene) to each tube.

    • Observe solubility at room temperature. An ideal solvent will not dissolve the compound.

    • Heat the tubes that showed poor solubility. A good solvent will dissolve the compound completely upon heating.[8]

    • Allow the clear solutions to cool slowly to room temperature, then in an ice bath. The solvent that produces a high yield of crystals is your best choice. A solvent/anti-solvent system may be necessary if no single solvent works.

  • Bulk Recrystallization:

    • Place the crude 3-Bromo-4-pyridinecarboxaldehyde hydrochloride in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[8]

    • If the solution is colored, allow it to cool slightly, add a very small amount of activated charcoal, and perform a hot filtration through a fluted filter paper to remove the charcoal and any insoluble impurities.

    • Allow the hot, clear filtrate to cool slowly and undisturbed to room temperature. Crystal formation should begin.

    • Once crystal growth appears complete, cool the flask in an ice bath for at least 30 minutes to maximize precipitation.[8]

    • Collect the crystals by vacuum filtration (Büchner funnel), washing them with a small amount of cold solvent.

    • Dry the purified crystals under high vacuum.

Protocol 2: Purification by Flash Column Chromatography

This protocol is for separating complex mixtures.

Column_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis A 1. Prepare Eluent (e.g., Hex/EtOAc + 0.5% TEA) B 2. Prepare Silica Slurry in Eluent A->B C 3. Pack Column B->C D 4. Prepare Sample (Dry Load Preferred) C->D E 5. Load Sample onto Column D->E F 6. Elute with Solvent E->F G 7. Collect Fractions F->G H 8. Analyze Fractions by TLC G->H I 9. Combine Pure Fractions H->I J 10. Evaporate Solvent I->J K K J->K Final Product

Caption: Standard workflow for flash column chromatography purification.

  • Select Eluent: Using TLC, find a solvent system (e.g., hexanes/ethyl acetate) that gives your product an Rf value of ~0.2-0.4. Add 0.5% triethylamine (TEA) to this system to create your final mobile phase.[9][10]

  • Pack Column: Prepare a slurry of silica gel in your mobile phase and carefully pack your column.

  • Load Sample: Dissolve your crude product in a minimal amount of a strong solvent (like DCM). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This is known as "dry loading" and is superior to loading a liquid solution.[6] Carefully add this powder to the top of your packed column.

  • Elute and Collect: Begin running the column with your mobile phase, collecting fractions.

  • Analyze: Monitor the fractions using TLC. Combine the fractions that contain only your pure product.

  • Isolate: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

References

  • Pipzine Chemicals. 3-Bromo-4-pyridinecarboxaldehyde.
  • Organic Syntheses. Organic Syntheses Procedure.
  • BenchChem. Overcoming challenges in the purification of pyridine compounds.
  • BenchChem. Technical Support Center: Purification of 2-Pyridinesulfenic Acid Reaction Products.
  • BenchChem. Technical Support Center: Purification of 3-Bromopyridine-D4 Reaction Products.
  • BenchChem. Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • Sigma-Aldrich. 3-Bromo-4-pyridinecarboxaldehyde 97.
  • Georganics. 3-Bromo-4-pyridinecarboxaldehyde - High purity.
  • Synblock. CAS 70201-43-3 | 3-Bromo-4-pyridinecarboxaldehyde.
  • PMC. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.
  • Reddit. Recrystallisation Help : r/Chempros.
  • YouTube. Organic Chemistry Lab: Recrystallization.
  • Google Patents. CN104130183A - Synthetic method for 3-bromopyridine.
  • PubChem. 3-Bromopyridine-4-carboxaldehyde.
  • Reddit. issues with column chromatography purification of coordination complex.

Sources

Technical Support Center: Recrystallization of 3-Bromo-4-formylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier-3 Technical Support resource, designed for immediate application in a research setting.

Case ID: 3B4F-HCl-RX Status: Active Support Level: Senior Application Scientist[1]

Executive Summary & Solvent Selection Matrix

Recrystallizing 3-bromo-4-formylpyridine hydrochloride presents a unique chemoselective challenge. You are dealing with a pyridine salt (requiring polar solvents) that contains a reactive aldehyde (susceptible to nucleophilic attack).[1]

The Critical Trap: Attempting to recrystallize this specific salt from primary alcohols (Methanol, Ethanol) is the most common cause of failure. Under the acidic conditions of the hydrochloride salt, primary alcohols readily attack the aldehyde to form hemiacetals and acetals , leading to yield loss and "ghost" impurities in NMR.

Solvent Compatibility Matrix
Solvent SystemSuitabilityTechnical Notes
Acetonitrile (MeCN) Recommended High solubility at boil, low at RT.[1] Aprotic (prevents acetal formation).
Isopropanol (IPA) Conditional Secondary alcohol; sterically hindered enough to slow acetal formation if rapid cooling is used.[1]
Ethanol / Methanol NOT Recommended High Risk. Acid-catalyzed acetal formation is rapid.[1]
Water Poor Salt is likely too soluble; difficult to dry the aldehyde without hydrate formation.
EtOAc / Hexanes Anti-Solvent Only The salt is insoluble; use only to crash product out of MeCN.

Standard Operating Procedure (SOP)

Protocol A: The Aprotic Recrystallization (Acetonitrile)

This is the "Gold Standard" method to preserve the aldehyde functionality.

Materials:

  • Crude 3-bromo-4-formylpyridine HCl[1]

  • HPLC-grade Acetonitrile (MeCN)

  • Ethyl Acetate (EtOAc) - Optional Anti-solvent[1]

Step-by-Step Workflow:

  • Saturation: Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add Acetonitrile (approx. 5–8 mL per gram of solid).

  • Heating: Heat the mixture to reflux (82°C).

    • Checkpoint: If the solid does not dissolve completely after 10 minutes of reflux, add more MeCN in 1 mL increments.

    • Note: If a dark, oily residue remains at the bottom that refuses to dissolve, this is likely polymerized aldehyde. Decant the hot supernatant into a clean flask, leaving the tar behind.

  • Cooling (Nucleation): Remove from heat and allow the solution to cool slowly to room temperature on a cork ring. Do not use an ice bath yet. Rapid cooling promotes oiling out.

  • Crystallization: Once crystals begin to form (usually around 40–50°C), you may gently place the flask in an ice bath (0°C) for 30 minutes to maximize yield.

    • Troubleshooting: If no crystals form at RT, add warm Ethyl Acetate dropwise until slight turbidity persists, then cool.

  • Isolation: Filter the crystals under vacuum (inert gas blanket recommended). Wash the cake with cold (0°C) MeCN/EtOAc (1:1 mixture).

  • Drying: Dry under high vacuum at ambient temperature. Avoid heating above 40°C during drying to prevent autoxidation.

Troubleshooting & FAQs

Direct answers to common failure modes observed in the lab.

Q: Why does my NMR show a split peak or "mess" around 5.5–6.0 ppm? A: You likely used Methanol or Ethanol. The acidic proton on the pyridine nitrogen catalyzes the reaction between the solvent and your aldehyde group. The new peaks are the acetal or hemiacetal .

  • Fix: If the sample is precious, hydrolyze it back to the aldehyde by stirring in aqueous THF with a catalytic amount of acid, then re-isolate. Otherwise, discard and switch to Acetonitrile.

Q: The product "oiled out" instead of crystallizing. How do I save it? A: Oiling out occurs when the melting point of the solvated impurity/product mix is lower than the solvent's boiling point, or cooling is too fast.

  • Fix: Re-heat the mixture until it is a clear solution. Add a seed crystal (if available) or scratch the glass wall with a spatula at the air-liquid interface while the solution is still warm. Allow to cool very slowly (wrap the flask in foil or a towel).

Q: My product turned dark brown during drying. A: Pyridine aldehydes are sensitive to air oxidation (forming the carboxylic acid) and light.

  • Fix: Store the HCl salt in an amber vial under Argon/Nitrogen. Ensure all solvents used are degassed if the compound proves exceptionally unstable.

Q: Can I just neutralize it and recrystallize the free base? A: Yes, and this is often easier. The free base (3-bromo-4-formylpyridine) melts at ~81–82°C.[1]

  • Protocol: Suspend the salt in water, neutralize with saturated NaHCO₃, extract into DCM, dry over MgSO₄, and concentrate. Recrystallize the free base from Hexanes/Ethyl Acetate .

Decision Logic & Workflow

The following diagram illustrates the critical decision pathways for purifying this compound, highlighting the risk of acetal formation.

RecrystallizationWorkflow Start Crude 3-bromo-4-formylpyridine HCl SolventChoice Select Solvent System Start->SolventChoice Alcohol Methanol or Ethanol SolventChoice->Alcohol Avoid MeCN Acetonitrile (MeCN) SolventChoice->MeCN Recommended Reaction Acid-Catalyzed Acetal Formation (Impurity Generated) Alcohol->Reaction Fail Low Purity / Complex NMR Reaction->Fail Heat Heat to Reflux (82°C) MeCN->Heat CheckDissolve Dissolved? Heat->CheckDissolve AddMore Add more MeCN CheckDissolve->AddMore No FilterHot Filter Hot (Remove Polymer) CheckDissolve->FilterHot Insoluble Tar CoolSlow Slow Cool to RT CheckDissolve->CoolSlow Yes AddMore->Heat FilterHot->CoolSlow Crystallize Crystallization CoolSlow->Crystallize

Figure 1: Decision tree for solvent selection emphasizing the avoidance of primary alcohols to prevent side reactions.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2762997: 3-Bromopyridine-4-carboxaldehyde.[1] (Detailed chemical structure and toxicity data). [Link]

  • Mettler Toledo. Recrystallization Guide: Solvents and Methods. (General grounding on solvent selection for polar salts). [Link][1]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. (Guidance on solvent polarity and salt purification). [Link]

Sources

optimizing reaction yield for 3-Bromo-4-pyridinecarboxaldehyde hydrochloride couplings

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Yield & Troubleshooting

Executive Summary: The Substrate Profile

3-Bromo-4-pyridinecarboxaldehyde hydrochloride is a deceptive scaffold.[1][2] While it appears to be a standard halopyridine, it presents a "Triad of Instability" that frequently leads to 0% yield or black tar formation:

  • Catalyst Poisoning: The pyridine nitrogen is a strong Lewis base that coordinates to Palladium (Pd), displacing ligands and deactivating the catalyst (formation of Pd-black).[2]

  • The Hydrochloride Trap: The HCl salt is often ignored in stoichiometry calculations.[2] It instantly consumes 1 equivalent of your base, stalling the transmetallation step in Suzuki couplings.[3]

  • Aldehyde Volatility: The C4-aldehyde is highly electron-deficient, making it prone to hydration, polymerization, or the Cannizzaro reaction under strong basic conditions.[2][3]

This guide provides optimized protocols to navigate these specific failure modes.

Module 1: The Hydrochloride Factor (Critical Pre-Step)

Problem: Users often add the HCl salt directly to a Suzuki reaction containing 2.0 equiv of base.[2] The HCl neutralizes 1.0 equiv immediately.[2] The remaining base is insufficient to activate the boronic acid, stalling the reaction.[3]

Solution: You have two pathways. Path A (In-situ neutralization) is faster; Path B (Free-basing) is cleaner.[1][2]

Protocol A: In-Situ Neutralization (Recommended for High-Throughput)[1][2]
  • Adjustment: Increase your base stoichiometry by exactly 1.1 equivalents .

  • Example: If your standard Suzuki protocol calls for 2.0 equiv of

    
    , use 3.1 equiv .[3]
    
  • Note: This generates KCl/NaCl in the flask, which can affect the solubility of organic intermediates in non-polar solvents like Toluene.[3]

Protocol B: Free-Basing (Recommended for Scale-Up)[1][2]
  • Dissolve the salt in minimal water.[2]

  • Add saturated

    
     until pH ~8.
    
  • Extract 3x with DCM or EtOAc.[1][2][3]

  • Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • IMMEDIATE USE: The free base is less stable than the salt.[2] Do not store for >24h.

Module 2: C-C Bond Formation (Suzuki-Miyaura Coupling)

The Challenge: Standard


 often fails here because the pyridine nitrogen displaces the triphenylphosphine ligands.[2]

The Fix: Use electron-rich, bulky phosphine ligands (Buchwald Ligands) that create a steric wall, preventing N-coordination.[2][3]

Optimized Protocol: The "Bulky Ligand" System
  • Catalyst:

    
     (1-2 mol%) + XPhos  or SPhos  (2-4 mol%).[1][2]
    
    • Why? XPhos is bulky enough to prevent the pyridine nitrogen from binding to the Pd center.[2]

  • Base:

    
     (3.0 equiv, assuming HCl salt input).[2][3]
    
    • Why? Phosphate is milder than carbonate/hydroxide, preserving the aldehyde.[3]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio).[1][2][3]

    • Why? Water is strictly required for the boronic acid activation.[2]

  • Temperature: 80°C (Do not exceed 100°C; aldehyde decomposition occurs).

Step-by-Step Workflow
  • Charge: Flask with 3-Bromo-4-pyridinecarboxaldehyde HCl (1.0 equiv), Boronic Acid (1.2 equiv),

    
     (3.0 equiv).
    
  • Degas: This is non-negotiable. Cycle Vacuum/Argon 3 times. Oxygen promotes homocoupling and aldehyde oxidation.[2]

  • Solvent: Add degassed Dioxane/Water.[1][2][3]

  • Catalyst: Add Pre-mixed Pd/Ligand solution (or precatalyst XPhos-Pd-G2).[1][2]

  • Heat: Stir at 80°C for 4-12 hours.

  • Quench: Cool to RT, dilute with EtOAc, wash with water.

Module 3: C-N Bond Formation (Reductive Amination)

The Challenge: The electron-deficient pyridine ring makes the aldehyde highly reactive, but the HCl salt makes the solution acidic, potentially inhibiting imine formation if the amine is also protonated.[3]

Optimized Protocol: Sequential Addition (Titanium Mediated)
  • Reagent: Sodium Triacetoxyborohydride (STAB) is preferred over

    
     (toxic) or 
    
    
    
    (too strong, reduces aldehyde to alcohol).[1][2]
  • Additive: Titanium(IV) isopropoxide (

    
    ).[1][2]
    
Step-by-Step Workflow
  • Free Base First: Use Protocol B (Module 1) to isolate the free aldehyde.[2]

  • Imine Formation:

    • Mix Aldehyde (1.0 equiv) + Amine (1.1 equiv) in dry THF or DCE.

    • Add

      
       (1.5 equiv).[1][2] Stir at RT for 2-4 hours.[1][2]
      
    • Why? Ti acts as a Lewis acid to activate the carbonyl and a water scavenger to drive equilibrium.[2]

  • Reduction:

    • Add STAB (2.0 equiv) directly to the mixture.[2]

    • Stir 2-16 hours.

  • Workup (Crucial):

    • Quench with saturated

      
       or Rochelle's Salt solution.[1][2][3]
      
    • Note: Titanium forms a white gel emulsion.[1][2][3] Stirring with Rochelle's salt for 1 hour solubilizes the Ti, allowing phase separation.[3]

Visualizing the Logic

Figure 1: Decision Matrix & Reaction Pathways

This flowchart illustrates the critical decision points for handling the HCl salt and selecting the correct coupling strategy.

ReactionLogic Start Start: 3-Bromo-4-pyridinecarboxaldehyde HCl Decision1 Reaction Type? Start->Decision1 Suzuki Suzuki Coupling (C-C Bond) Decision1->Suzuki RedAm Reductive Amination (C-N Bond) Decision1->RedAm SaltIssue CRITICAL: HCl consumes 1 eq Base Suzuki->SaltIssue PathB Path B: Free-Base Extract w/ NaHCO3 RedAm->PathB Mandatory PathA Path A: In-Situ Add +1.1 eq Base SaltIssue->PathA High Throughput SaltIssue->PathB Scale Up Ligand Ligand Selection: Must use Bulky Ligand (XPhos, SPhos) PathA->Ligand PathB->Ligand TiAdd Additive: Use Ti(OiPr)4 to scavenge water PathB->TiAdd Success High Yield Product Ligand->Success TiAdd->Success

Caption: Workflow logic for neutralizing the HCl salt and selecting conditions based on reaction type.

Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Reaction turns black immediately; No conversion. "Palladium Death." The pyridine nitrogen coordinated to Pd, kicking off the ligands.[1][2]Switch to XPhos or SPhos . These ligands are too bulky to allow the pyridine nitrogen to bind.[2]
Starting material remains; Catalyst is active. The "Salt Stall." The HCl salt consumed your base.[2]Add 1.5 equiv of extra base (

or

).[2]
Product mass is M-1 (De-bromination). Protodehalogenation. Common in electron-deficient rings with hydride sources.[1][2]Use 1,4-Dioxane instead of alcohols (iPrOH/EtOH).[2][3] Reduce temperature to 60°C.
Aldehyde peak disappears; No amine formed. Cannizzaro Reaction. Strong base caused the aldehyde to disproportionate.[2]Switch base to

(weaker) or use the MIDA Boronate strategy (slow release of boronic acid).[1][2]
White emulsion during workup (Reductive Amination). Titanium Hydroxides. Wash with Rochelle's Salt (Potassium Sodium Tartrate) for 1 hour to chelate Ti.[1][2]

References

  • Buchwald, S. L., et al. "Universal 1,4-Dioxane Protocol for Palladium-Catalyzed Cross-Coupling."[2][3] Journal of the American Chemical Society, 2007.[3]

    • Relevance: Establishes the efficacy of XPhos/SPhos in preventing heterocycle poisoning.
  • Molander, G. A. "Scope of Organotrifluoroborates in Suzuki-Miyaura Coupling." Journal of Organic Chemistry, 2003.[3][4]

    • Relevance: Provides alternative boron sources stable to the basic conditions required for pyridine aldehydes.[2]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2][3] Journal of Organic Chemistry, 1996.[3]

    • Relevance: The foundational text for using STAB in reductive amination to avoid aldehyde reduction.[2]

  • BenchChem Application Notes. "Suzuki Coupling Protocol for the Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline." BenchChem Technical Library, 2025.[2][3]

    • Relevance: General industrial protocols for pyridine couplings.[1][2][3]

Sources

stability issues of 3-Bromo-4-pyridinecarboxaldehyde hydrochloride in solution

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers working with 3-Bromo-4-pyridinecarboxaldehyde hydrochloride . It moves beyond basic safety data sheets to address the specific solution-phase behaviors, stability challenges, and troubleshooting scenarios encountered in drug discovery and organic synthesis.

Executive Summary: Handling & Storage
  • Storage: -20°C (Long-term) or 2-8°C (Short-term). Store under inert atmosphere (Argon/Nitrogen).

  • Moisture Sensitivity: High. Hygroscopic solid; forms hydrates rapidly in solution.

  • Light Sensitivity: Moderate. Protect from direct light to prevent radical debromination or polymerization.

  • Solution Stability: Unstable in protic solvents (Water, Methanol) due to reversible adduct formation. Stable in anhydrous aprotic solvents (DCM, DMF, DMSO) for <24 hours.

Part 1: The Science of Instability (Mechanistic Insight)

To troubleshoot effectively, one must understand why this compound is unstable. The instability arises from the convergence of three chemical factors that make the aldehyde carbon exceptionally electrophilic.

  • Electron-Deficient Ring: The pyridine ring is naturally electron-poor.

  • Inductive Withdrawal: The Bromine atom at the 3-position exerts a strong inductive effect (-I), pulling electron density away from the ring and the aldehyde.

  • Protonation (The HCl Factor): As a hydrochloride salt, the pyridine nitrogen is protonated. This creates a positive charge on the ring, intensifying the electron withdrawal.

Consequence: The carbonyl carbon becomes a "super-electrophile." In the presence of any nucleophile (water, alcohol, amine), it will instantly react to form tetrahedral intermediates. This is often mistaken for degradation but is frequently a reversible equilibrium.

Part 2: Troubleshooting Guide (Q&A Format)
Scenario A: NMR & Analytical Anomalies

Q: Why has the aldehyde proton signal (~10 ppm) disappeared in my 1H NMR spectrum? Diagnosis: Solvent-Induced Derivatization.

  • In D₂O: The compound has fully converted to the gem-diol (hydrate) . The acidic environment provided by the HCl salt catalyzes the addition of water to the aldehyde. You will see a new peak around 6.0–6.5 ppm (CH(OH)₂).

  • In Methanol-d₄: The compound has formed a hemiacetal or dimethyl acetal . The HCl acts as an acid catalyst, driving the reaction with the solvent.

Solution:

  • Immediate Fix: Run NMR in anhydrous DMSO-d₆ or Acetonitrile-d₃ . These aprotic solvents prevent adduct formation.

  • Data Interpretation: If you must use D₂O, look for the hydrate peak. It is not an impurity; it is the solvated form of your molecule.

Q: My LC-MS shows a mass of M+18 or M+32. Is my product contaminated? Diagnosis: Adduct formation in the source.

  • M+18: Hydrate formation [M + H₂O].

  • M+32: Hemiacetal formation [M + MeOH] if methanol is used as the mobile phase. Solution: Change the mobile phase to Acetonitrile/Water (no alcohol). Note that hydration can still occur in the aqueous phase, but the retention time usually corresponds to the aldehyde if the equilibrium is fast.

Scenario B: Visual & Physical Changes

Q: The white powder has turned yellow/brown. Can I still use it? Diagnosis: Oxidation or Polymerization.

  • Cause: Pyridine aldehydes are prone to air oxidation, forming 3-bromo-4-pyridinecarboxylic acid . The color change often indicates trace polymerization or N-oxide formation triggered by light/air. Solution:

  • Check Solubility: If it dissolves fully in DCM/Water, check 1H NMR. If the aldehyde peak is present and acid peak (broad, >11 ppm) is <5%, it is usable for crude reactions.

  • Purification: If degradation is significant (>10%), recrystallize from Ethanol/Ether or perform a rapid filtration through a short silica plug (neutralized) using DCM.

Q: I neutralized the HCl salt, and a solid precipitated. What happened? Diagnosis: Free Base Precipitation.

  • Mechanism: The hydrochloride salt is water-soluble. Neutralizing with NaOH or NaHCO₃ generates the free base (3-bromo-4-pyridinecarboxaldehyde), which has low water solubility due to the lipophilic bromine and aromatic ring. Solution: This is expected. Extract the precipitate with Dichloromethane (DCM) or Ethyl Acetate to recover the free base.

Part 3: Equilibrium & Degradation Pathways (Visualization)

The following diagram illustrates the dynamic states of the molecule in different environments.

StabilityPathways Aldehyde Target Compound (Aldehyde Form) Reactive & Electrophilic GemDiol Gem-Diol (Hydrate) [In Water/D2O] Aldehyde->GemDiol + H2O (Fast/Reversible) Acetal Hemiacetal/Acetal [In MeOH/EtOH] Aldehyde->Acetal + ROH / H+ (Catalyzed) Carboxylic Carboxylic Acid (Oxidation Product) [Irreversible] Aldehyde->Carboxylic O2 / Air (Slow) Polymer Oligomers/Polymers (Brown/Yellow Solid) Aldehyde->Polymer Light / Base GemDiol->Aldehyde - H2O (Heat/Aprotic) Acetal->Aldehyde + H2O / H+

Figure 1: Chemical fate of 3-Bromo-4-pyridinecarboxaldehyde HCl in various environments. Blue indicates the desired form; Yellow indicates reversible solvent adducts; Red indicates irreversible degradation.

Part 4: Validated Handling Protocols
Protocol 1: Preparation of Stable Stock Solutions

Use this protocol for biological assays or long-term experiments.

  • Solvent Selection: Use anhydrous Dimethyl Sulfoxide (DMSO) . Avoid water or alcohols.

  • Concentration: Prepare at 10–50 mM. High concentrations are more stable than dilute ones (less surface area interaction with dissolved oxygen).

  • Procedure:

    • Weigh the hydrochloride salt quickly (hygroscopic).

    • Dissolve in DMSO.

    • Aliquot into small, amber vials (single-use).

    • Flash freeze in liquid nitrogen (optional) or store immediately at -20°C or -80°C.

  • Validity: Stable for 1–3 months if kept frozen and dark.

Protocol 2: Reverting the Hydrate (For Synthesis)

If your material has absorbed water and you need the anhydrous aldehyde for a reaction (e.g., Wittig reaction).

  • Dissolution: Dissolve the crude material in Toluene or Benzene (if permitted).

  • Reflux: Setup a Dean-Stark apparatus or add activated 4Å Molecular Sieves.

  • Heat: Reflux for 1–2 hours. The heat and azeotropic removal of water shift the equilibrium from the gem-diol back to the aldehyde.

  • Use: Cool and use the solution immediately in the next step. Do not evaporate to dryness if possible, as it may re-absorb moisture from the air.

Part 5: Solvent Compatibility Matrix
SolventStability RatingPrimary IssueRecommended Use
Water / Buffer LowForms Gem-diol instantly.Only for immediate biological dosing.
Methanol / Ethanol LowForms Acetals (catalyzed by HCl).Avoid for storage or NMR.
DMSO / DMF HighMinimal reaction if anhydrous.Best for stock solutions.
Dichloromethane ModerateGood solubility, but evaporation can induce moisture uptake.Best for extraction/workup.
Acetone ModeratePotential aldol condensation (slow).Avoid for long-term storage.
References
  • Li, J. J. (2014). Name Reactions and Reagents in Organic Synthesis. Springer. (Contextual grounding on Pyridine chemistry and aldehyde reactivity).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • PubChem. (n.d.). 3-Bromo-4-pyridinecarboxaldehyde Compound Summary. National Library of Medicine. Retrieved from [Link]

degradation pathways of 3-bromo-4-formylpyridine under reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Heterocycle Stability Technical Assistance Center. Ticket ID: 3-BR-PYR-CHO-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

You are working with 3-bromo-4-formylpyridine (also known as 3-bromoisonicotinaldehyde). This is a "high-value, high-risk" intermediate. Its dual functionality (aryl bromide + aldehyde) makes it a linchpin for synthesizing fused heterocycles (e.g., isoquinolines, naphthyridines), but this same density of functional groups creates specific, predictable degradation pathways.[1]

Below is your troubleshooting guide, structured by the specific failures you are likely observing in the lab.

Part 1: The Degradation Dashboard

Before troubleshooting, you must visualize the "Kill Zone"—the specific pathways where this molecule dies.

DegradationMap Start 3-Bromo-4- formylpyridine Oxidation Oxidation (Air/Peroxides) Start->Oxidation Cannizzaro Cannizzaro Rxn (Strong Base) Start->Cannizzaro PdCat Pd-Catalysis (Cross-Coupling) Start->PdCat Acid 3-Bromoisonicotinic Acid Oxidation->Acid Alcohol Alcohol + Carboxylic Acid Cannizzaro->Alcohol Decarb Decarbonylation (-CO) PdCat->Decarb High Temp Dehalo Protodehalogenation (-Br) PdCat->Dehalo Reductive Cond. Dead1 3-Bromopyridine Decarb->Dead1 Dead2 4-Formylpyridine Dehalo->Dead2

Figure 1: Mechanistic degradation map showing the four primary failure modes of 3-bromo-4-formylpyridine.

Part 2: Troubleshooting Guide (FAQs)

Issue 1: "My Suzuki coupling failed. I see the starting material is gone, but the product mass is wrong."

Diagnosis: You likely suffered Decarbonylation or Protodehalogenation . The Science:

  • Decarbonylation: Pyridine aldehydes are electron-deficient. Under Palladium catalysis (especially at temperatures >80°C), the Pd(0) can insert into the C–H bond of the aldehyde, followed by migratory extrusion of CO.[1] You are left with 3-bromopyridine (mass = Starting Material - 28).

  • Protodehalogenation: The electron-deficient pyridine ring makes the C–Br bond labile. If your catalytic cycle is slow (due to steric bulk at the ortho-position), the oxidative addition complex can capture a hydride (from solvent or base) instead of transmetallating, replacing the Bromine with Hydrogen [1][2].

Corrective Protocol:

  • Protect the Aldehyde: Do not couple the free aldehyde. Convert it to an acetal (dioxolane) first. This shuts down decarbonylation and prevents the aldehyde from poisoning the catalyst.

  • Switch Catalysts: Use a catalyst with a bulky, electron-rich ligand (e.g., Pd(dppf)Cl₂ or XPhos Pd G2 ) to speed up the reductive elimination step, outcompeting the side reactions.[1]

Issue 2: "The solid turned from yellow powder to a sticky orange gum during storage."

Diagnosis: Autoxidation and Hydration . The Science:

  • Oxidation: Like benzaldehyde, this molecule autoxidizes in air to 3-bromoisonicotinic acid.[1] The "gum" is often a mixture of the acid and the starting material.

  • Hydration: Pyridine aldehydes are highly hygroscopic. In the presence of moisture, the electron-withdrawing nitrogen promotes the formation of a gem-diol (hydrate). This disrupts stoichiometry in subsequent reactions [3].

Corrective Protocol:

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Recovery: If you suspect acid contamination, dissolve the sample in DCM and wash rapidly with saturated NaHCO₃.[1] The acid will go into the aqueous layer; the aldehyde stays in the organic layer. Dry with MgSO₄ immediately.

Issue 3: "I see two new spots on TLC after a basic workup (NaOH)."

Diagnosis: The Cannizzaro Reaction .[2][3][4][5] The Science: In the presence of strong bases (NaOH, KOH), non-enolizable aldehydes (like this one) undergo disproportionation.[1][2][4][5] One molecule is oxidized to the acid, and another is reduced to the alcohol.[2][3][4][5] The electron-poor pyridine ring accelerates this nucleophilic attack by hydroxide [4].

Corrective Protocol:

  • Avoid Hydroxide: Use weaker bases like K₂CO₃, Cs₂CO₃, or phosphate buffers for workups.[1]

  • Quench Cold: Perform all aqueous quenches at 0°C to kinetically inhibit the disproportionation.

Part 3: Essential Protocols

Protocol A: The "Safety Net" Protection Strategy (Acetal Formation)

Use this before any metal-catalyzed cross-coupling.

Reagents:

  • 3-bromo-4-formylpyridine (1.0 equiv)

  • Ethylene glycol (1.2 equiv)[1]

  • p-Toluenesulfonic acid (pTSA) (0.05 equiv)[1]

  • Toluene (0.5 M concentration)[1]

Workflow:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Reflux: Reflux the mixture for 2–4 hours. Monitor water collection in the trap.

  • Workup: Cool to RT. Wash with sat. NaHCO₃ (to remove pTSA). Dry organic layer (Na₂SO₄).

  • Result: The resulting 2-(3-bromopyridin-4-yl)-1,3-dioxolane is stable to basic Suzuki/Buchwald conditions and will not decarbonylate.

ProtectionWorkflow Step1 Step 1: Protection (Ethylene Glycol/pTSA) Step2 Step 2: Cross-Coupling (Suzuki/Stille) Step1->Step2 Stable Intermediate Step3 Step 3: Deprotection (HCl/THF) Step2->Step3 Coupled Acetal

Figure 2: The recommended workflow to bypass aldehyde instability during metal catalysis.

Part 4: Data Summary Table

Degradation ModeTrigger ConditionChemical OutcomePrevention Strategy
Autoxidation Air/Light exposure3-bromoisonicotinic acidStore under Ar at -20°C.
Cannizzaro Strong Base (OH⁻)Alcohol + Acid mixtureUse Carbonate/Phosphate bases only.
Decarbonylation Pd-Catalyst + Heat3-Bromopyridine (Loss of CHO)Protect as acetal before coupling.
Protodehalogenation Pd-Catalyst + Slow Cycle4-Formylpyridine (Loss of Br)Use active ligands (XPhos); anhydrous solvents.
Hydration Moisture/Protic SolventsGem-diol formationStore with desiccants; use anhydrous solvents.

References

  • Modak, A., Deb, A., & Maiti, D. (2012).[1][6] "A general and efficient aldehyde decarbonylation reaction by using a palladium catalyst."[6] Chemical Communications.[6] Link

  • BenchChem. (2025).[7] "Preventing degradation of 3-Bromopyridine-D4 during reactions." Technical Support Guide. Link[1]

  • Pérez-Redondo, M. C., et al. (2024).[1] "Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation." ChemistryOpen. Link

  • Alfa Chemistry. (n.d.). "Cannizzaro Reaction: Mechanism and Scope for Pyridine Aldehydes." Link

  • Nobel Prize Committee. (2010).[8] "Palladium-Catalyzed Cross Couplings in Organic Synthesis." Scientific Background. Link

Sources

Technical Support Center: Purification of 3-Bromo-4-pyridinecarboxaldehyde Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the removal of impurities from commercial-grade 3-Bromo-4-pyridinecarboxaldehyde hydrochloride. It offers detailed protocols, troubleshooting advice, and the scientific rationale behind the recommended purification techniques.

Frequently Asked Questions (FAQs)

Q1: My commercial 3-Bromo-4-pyridinecarboxaldehyde hydrochloride is off-color (light yellow to brown). Does this indicate significant impurity?

A: Not necessarily, but it warrants investigation. While the pure compound is typically a white or off-white solid, coloration often arises from minor impurities, which may include oxidized species or residual starting materials from the synthesis.[1] The presence of color suggests that a purification step is advisable, especially for applications sensitive to trace contaminants, such as catalysis or pharmaceutical development.

Q2: What are the most common impurities I should expect?

A: The impurity profile can vary by supplier and synthetic route. However, common impurities may include:

  • 3-Bromo-4-pyridinecarboxylic acid: Formed by the oxidation of the aldehyde group.[2][3] This is a very common impurity as aldehydes can be sensitive to air.[2]

  • Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 3-bromopyridine or 4-methyl-3-bromopyridine.[2]

  • Isomeric Impurities: Small amounts of other bromo-pyridinecarboxaldehyde isomers may be present.

  • Residual Solvents: Solvents used in the synthesis and initial purification may be retained in the solid.

Q3: Is the hydrochloride salt stable? What are the proper storage conditions?

A: The hydrochloride salt enhances stability compared to the free base. However, the aldehyde functional group remains susceptible to oxidation.[2] It should be stored in a tightly sealed container, preferably under an inert atmosphere (like nitrogen or argon), in a cool, dry, and dark place to minimize degradation.[2][4] Refrigeration is recommended for long-term storage.[4]

Q4: Which purification method is best: recrystallization or column chromatography?

A: The choice depends on the impurity profile and the required final purity.

  • Recrystallization is highly effective for removing small amounts of impurities and for large-scale purification, provided a suitable solvent is found. It is generally faster and more economical for larger quantities.

  • Flash Column Chromatography offers superior separation power for complex mixtures or when impurities have similar solubility to the main compound.[5][6][7] It is the preferred method for achieving the highest possible purity, especially on a smaller (mg to g) scale.

Impurity Profile and Purification Strategy

The primary goal is to separate the polar 3-Bromo-4-pyridinecarboxaldehyde from both more polar impurities (like the carboxylic acid) and less polar impurities (like starting materials).

Purification Protocol 1: Recrystallization

Recrystallization is a powerful technique for purifying solids. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[8] The ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.[8][9]

Step-by-Step Methodology
  • Solvent Selection: Test the solubility of a small amount of the impure material in various solvents. A good starting point is a moderately polar solvent. Based on the "like dissolves like" principle, solvents like ethanol, methanol, or ethyl acetate, potentially in combination with water or a non-polar co-solvent like hexane, are good candidates.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.[9][10] It is crucial to use the minimum volume to ensure good recovery upon cooling.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization in the funnel.

  • Cooling & Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[10] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[9]

  • Isolation: Collect the purified crystals by suction filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Troubleshooting Recrystallization

Q: My compound "oiled out" instead of forming crystals. What should I do? A: Oiling out occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.

  • Solution 1: Re-heat the solution to dissolve the oil, then add a small amount of additional solvent and allow it to cool more slowly.

  • Solution 2: Try a lower-boiling point solvent or a solvent pair. For instance, dissolve the compound in a good solvent (like ethanol) and slowly add a poor solvent (like water or hexane) until the solution becomes cloudy (the cloud point), then heat to clarify and cool slowly.[11]

Q: No crystals are forming, even after cooling in an ice bath. What now? A: The solution may not be sufficiently saturated, or crystallization is kinetically slow.

  • Solution 1 (Induce Crystallization): Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth.

  • Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the solution to act as a seed crystal.

  • Solution 3 (Concentration): If the solution is too dilute, evaporate some of the solvent and attempt to cool again.

Data Summary: Recrystallization Solvents
Solvent SystemPolarityBoiling Point (°C)Notes
Ethanol/WaterPolarVariesGood for polar compounds. Adjust the ratio to find the optimal balance between solubility and insolubility.
Ethyl Acetate/HexaneMid-PolarityVariesA common solvent/anti-solvent pair. Dissolve in hot ethyl acetate, add hexane until cloudy, reheat, and cool.[11]
MethanolPolar65 °COften a good solvent for polar heterocyclic compounds.
Dichloromethane/PentaneNon-polar/PolarVariesCan be used for layering techniques to grow high-quality crystals.[10]

Purification Protocol 2: Flash Column Chromatography

Flash column chromatography is a purification technique that uses a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture) to separate compounds based on their differential adsorption to the stationary phase.[7]

Workflow for Chromatographic Purification

G cluster_prep Preparation cluster_run Execution cluster_post Analysis & Recovery TLC 1. TLC Analysis (Find Eluent System) Slurry 2. Pack Column (Slurry Method) TLC->Slurry Sample 3. Prepare Sample (Dry or Wet Loading) Slurry->Sample Load 4. Load Sample Sample->Load Elute 5. Elute with Solvent (Isocratic or Gradient) Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (TLC) Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate

Caption: Workflow for flash column chromatography purification.

Step-by-Step Methodology
  • Stationary Phase Selection: For pyridine derivatives, standard silica gel is common. However, the basic nature of the pyridine nitrogen can lead to peak tailing due to interaction with acidic silanol groups on the silica surface.[12] Using triethylamine (TEA) (e.g., 0.1-1%) in the mobile phase can mitigate this by competing for the active sites.[12]

  • Mobile Phase (Eluent) Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good system will move the desired compound to an Rf (retention factor) of ~0.3. A common starting point is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate).

  • Column Packing: Pack a glass column with silica gel using a slurry method (silica mixed with the initial eluent) to ensure a uniform, air-free column bed.

  • Sample Loading: Dissolve the crude compound in a minimum amount of the eluent or a strong solvent (like dichloromethane) and adsorb it onto a small amount of silica gel ("dry loading").[7] This often gives better resolution than loading the sample as a solution ("wet loading").

  • Elution and Fraction Collection: Pass the eluent through the column under positive pressure (flash chromatography). Collect the eluting solvent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Troubleshooting Chromatography

Q: My compound is streaking/tailing on the TLC plate and the column. How can I fix this? A: This is characteristic of strong interaction between your basic pyridine compound and the acidic silica gel.[12]

  • Solution: Add a small amount of a competing base, like triethylamine (TEA) or pyridine (~0.5%), to your eluent system.[12] This will neutralize the acidic sites on the silica, leading to sharper peaks.

Q: The separation between my product and an impurity is poor. A: You need to increase the resolution.

  • Solution 1 (Change Eluent): Decrease the polarity of the eluent system. A slower elution will often improve separation. If that doesn't work, try a different solvent system altogether (e.g., switch from ethyl acetate to acetone or add a small amount of methanol).

  • Solution 2 (Change Stationary Phase): If resolution is still poor, consider a different stationary phase. Alumina (basic or neutral) can sometimes be a good alternative to silica for basic compounds.

Purity Assessment

After purification, it is critical to assess the purity of the final product.

Workflow for Purity Verification

G cluster_tests Purity Analysis Purified Purified Solid MP Melting Point (Sharpness & Range) Purified->MP NMR ¹H NMR Spectroscopy (Absence of Impurity Peaks) Purified->NMR HPLC HPLC Analysis (Peak Purity & Area %) Purified->HPLC Final Pure Compound (>98%) MP->Final NMR->Final HPLC->Final

Caption: A multi-technique approach to verifying product purity.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. Impurities typically depress and broaden the melting point range. The literature melting point for 3-Bromo-4-pyridinecarboxaldehyde is around 81-82 °C.[13] A narrow range (e.g., < 2 °C) close to this value indicates high purity.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is one of the most powerful tools for assessing purity. The ¹H NMR spectrum should be clean, with all peaks assignable to the product and integrating to the correct ratios. The absence of peaks corresponding to common impurities (e.g., a broad peak for a carboxylic acid proton) is a strong indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the method of choice. A pure sample should ideally show a single peak. The area percentage of the main peak can be used to quantify the purity (e.g., >99%).[5] Developing a method often involves a C18 column with a mobile phase of acetonitrile and water (containing an additive like TFA or formic acid to improve peak shape).[5]

By following these detailed protocols and troubleshooting guides, researchers can confidently purify commercial 3-Bromo-4-pyridinecarboxaldehyde hydrochloride to the high standard required for demanding applications.

References

  • Pipzine Chemicals. 3-Bromo-4-pyridinecarboxaldehyde. Available from: [Link]

  • W. H. Brown, B. L. Iverson, E. V. Anslyn, C. S. Foote. Organic Chemistry. Cengage Learning; 2018. (General recrystallization principles found at: [Link])

  • Organic Syntheses. 3-BROMO-4-AMINOTOLUENE. Coll. Vol. 1, p.111 (1941); Vol. 5, p.13 (1925). Available from: [Link]

  • K. J. Schülke, S. F. G. Kirsch, et al. Pyrene‐Conjugated, 2‐Pyridinecarboxaldehyde Derivatives as N‐Terminus‐Specific Tags for MALDI‐ and LALDI‐MS. Molecules. 2021; 26(23):7185. Available from: [Link]

  • S. Sandhu. Recrystallization Procedure Guide. Scribd. Available from: [Link]

  • Reddit r/Chempros. Recrystallisation Help. 2020. Available from: [Link]

  • A. Frontier. Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. Available from: [Link]

  • PubChem. 3-Bromopyridine-4-carboxaldehyde. National Center for Biotechnology Information. Available from: [Link]

  • Georganics. 3-Bromo-4-pyridinecarboxaldehyde. Available from: [Link]

  • S. Radi, S. Tighadouini, et al. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Molecules. 2018; 23(7):1776. Available from: [Link]

  • M. G. McLaughlin, M. G. L. Hammond. Synthesis of novel pyridine and pyrimidine derivatives as potential inhibitors of HIV-1 reverse transcriptase using palladium. Arkivoc. 2012; 2012(5):20-33. Available from: [Link]

  • Organic Chemistry Lab: Recrystallization. YouTube. Uploaded by ChemSurvival, 28 November 2007. Available from: [Link]

  • Stenutz. 3-bromo-4-pyridinecarboxaldehyde. Available from: [Link]

  • Google Patents. Process for the production of pyridine aldehydes. US3274206A.
  • Google Patents. Synthetic method for 3-bromopyridine. CN104130183A.

Sources

Technical Support Center: Formylation of 3-Bromopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Subject: Troubleshooting Yield & Regioselectivity Issues in 3-Bromopyridine Formylation Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary & Triage

Welcome to the technical support hub for pyridine functionalization. The formylation of 3-bromopyridine is a deceptive reaction; it appears simple but branches into two distinct mechanistic pathways depending on your reagents.

First, identify your desired outcome:

Goal Target Molecule Mechanism Required Key Reagent
Path A 3-Pyridinecarboxaldehyde (Bromine is lost )Metal-Halogen Exchangen-Butyllithium (n-BuLi)
Path B 3-Bromo-4-pyridinecarboxaldehyde (Bromine is kept )Directed Ortho Metalation (DoM)Lithium Diisopropylamide (LDA)

Critical Warning: Using n-BuLi when you intend to perform DoM (Path B) will result in halogen exchange (Path A) or nucleophilic attack on the ring, leading to complex mixtures and "tar."

Visual Troubleshooting Workflows

Workflow A: Decision & Diagnostics

Troubleshooting_Logic Start Start: What is your Target? PathA 3-Pyridinecarboxaldehyde (Remove Br, add CHO) Start->PathA PathB 3-Bromo-4-pyridinecarboxaldehyde (Keep Br, add CHO at C4) Start->PathB IssueA1 Issue: Low Yield / Black Tar PathA->IssueA1 IssueB1 Issue: Wrong Regioisomer or Mixture PathB->IssueB1 IssueA2 Cause: Nucleophilic Attack (BuLi adds to C2) IssueA1->IssueA2 FixA Fix: Use Toluene at -78°C or Inverse Addition IssueA2->FixA IssueB2 Cause: Halogen Dance (Temp > -78°C) IssueB1->IssueB2 FixB Fix: Maintain strict -78°C; Quench rapidly IssueB2->FixB

Caption: Diagnostic flow for selecting the correct mechanistic pathway and identifying common failure modes.

Detailed Troubleshooting Guides

Module 1: The "Missing Bromine" Incident (Path A)

User Complaint: "I wanted to keep the bromine, but it disappeared," OR "My reaction turned into a black viscous oil."

Root Cause Analysis:

  • Exchange vs. Deprotonation: n-BuLi attacks the C-Br bond faster than it deprotonates the ring.[1] If you used n-BuLi hoping for DoM, you inadvertently triggered a Lithium-Halogen exchange, ejecting the bromine.[1]

  • Nucleophilic Attack (The "Tar" Factor): The pyridine ring is electron-deficient. n-BuLi is a strong nucleophile.[1] If the temperature rises above -78°C, or if the solvent is too polar (pure THF), n-BuLi will attack the C2 position (Chichibabin-like addition) rather than exchanging the halogen. This results in dihydropyridines that polymerize into dark tar upon workup.[1]

Corrective Actions:

  • Solvent Switch: Use Toluene (non-polar) instead of THF. Toluene suppresses the nucleophilic attack on the C=N bond while still allowing the Li/Br exchange to proceed.

  • Temperature Discipline: The exchange is extremely fast. Conduct at -78°C.[1][2][3][4][5][6]

  • Inverse Addition: Pre-cool the n-BuLi and add the 3-bromopyridine to the base, or add the base very slowly to the bromide to prevent local heating.

Module 2: The "Migrating Substituent" / Halogen Dance (Path B)

User Complaint: "I used LDA to keep the bromine, but I got a mixture of isomers (2-bromo, 4-bromo) or the yield is terrible."

Root Cause Analysis:

  • The Halogen Dance: The 3-bromo-4-lithiopyridine intermediate (formed kinetically) is unstable.[1] If the temperature warms even slightly (e.g., to -40°C), the lithium atom can "dance" to the C3 position while the bromine migrates to C4 or C2 to relieve steric strain or achieve thermodynamic stability.

  • Kinetic vs. Thermodynamic Control:

    • Kinetic Site (Desired): C4 (Sterically accessible, directed by Br).

    • Thermodynamic Site (Undesired): C2 or scrambled products.

Corrective Actions:

  • Cryogenic Lock: You must maintain -78°C (or -100°C if possible) throughout the lithiation and the DMF quench.[1] Do not allow the flask to warm up until the electrophile has fully reacted.

  • Base Selection: Use LDA (Lithium Diisopropylamide) or LiTMP .[1][2] These are bulky, non-nucleophilic bases that will deprotonate C4 without attacking the ring or causing immediate Li/Br exchange.

Validated Experimental Protocols

Protocol A: Synthesis of 3-Pyridinecarboxaldehyde

Target: Remove Br, install CHO.[1]

  • Setup: Flame-dry a 3-neck flask under Argon.

  • Solvent: Dissolve 3-bromopyridine (1.0 equiv) in anhydrous Toluene (0.2 M concentration).

    • Why Toluene? Minimizes nucleophilic attack on the pyridine ring compared to THF.

  • Exchange: Cool to -78°C . Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 20 mins.

    • Observation: A yellow/orange precipitate (3-lithiopyridine) may form.[1]

  • Quench: Stir for 30 mins at -78°C. Add anhydrous DMF (1.5 equiv) dropwise.

  • Workup: Allow to warm to RT. Quench with saturated NH₄Cl.[1][7] Extract with EtOAc.[1]

Protocol B: Synthesis of 3-Bromo-4-pyridinecarboxaldehyde

Target: Keep Br, install CHO at C4.

  • Setup: Flame-dry a flask under Argon.

  • Base Generation: Generate LDA in situ (Diisopropylamine + n-BuLi) in anhydrous THF at 0°C, then cool to -78°C .

    • Note: Commercial LDA can be used if fresh, but in situ is often cleaner.[1]

  • Lithiation (DoM): Add 3-bromopyridine (1.0 equiv) dropwise to the LDA solution at -78°C .

    • Critical: The solution must remain at -78°C. Stir for 45 mins. The species formed is 3-bromo-4-lithiopyridine.[1][4]

  • Quench: Add anhydrous DMF (2.0 equiv) dropwise, keeping the internal temp below -70°C.

  • Workup: Stir 30 mins at -78°C, then slowly warm to RT. Quench with dilute acid or NH₄Cl.[1]

Mechanistic Visualization: The Halogen Dance

This diagram illustrates why temperature control is critical in Path B.

Halogen_Dance Start 3-Bromopyridine + LDA (-78°C) Kinetic 3-Bromo-4-lithiopyridine (Kinetic Intermediate) Start->Kinetic Deprotonation Dance Halogen Dance (Warming > -50°C) Kinetic->Dance Heat/Time Product Target: 3-Bromo-4-formylpyridine Kinetic->Product + DMF (-78°C) Thermo Thermodynamic Mixture (3-Bromo-2-lithio / Scrambling) Dance->Thermo Isomerization Thermo->Product WRONG ISOMER

Caption: The kinetic intermediate (C4-lithio) is unstable. Warming triggers the "Halogen Dance," leading to regioisomer impurities.

FAQ: Rapid Fire Solutions

Q: Can I use t-BuLi instead of n-BuLi for the exchange? A: Yes, t-BuLi performs the Lithium-Halogen exchange faster and at lower temperatures (-100°C), which is excellent for very sensitive substrates.[1] However, it requires 2 equivalents (one to exchange, one to kill the t-BuBr formed).[1] For 3-bromopyridine, n-BuLi is usually sufficient if Toluene is used.[1][4]

Q: Why did I get 3,5-dibromopyridine? A: This is a classic "Halogen Dance" byproduct known as "disproportionation."[1] During the dance, one molecule gives up a bromine to another. This confirms your reaction temperature was too high during the lithiation step.

Q: Can I use Vilsmeier-Haack formylation instead? A: Generally, no. Pyridine is too electron-deficient for electrophilic aromatic substitution like Vilsmeier-Haack unless it has strong electron-donating groups (like -OH or -NH₂).[1] Lithiation is the standard route for halopyridines.

References

  • Cai, D., et al. (2002).[1][8] "Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines." Tetrahedron Letters, 43(23), 4285-4287.[1]

    • Key Insight: Establishes the use of Toluene at -50°C to -78°C for clean exchange and avoiding nucleophilic
  • Gribble, G. W., & Saulnier, M. G. (1988).[1] "Lithiation of 3-halopyridines." Tetrahedron Letters, 29(49), 6513-6516.[1]

    • Key Insight: Defines the regioselectivity of LDA lithiation (DoM)
  • Schlosser, M. (2005).[1] "The Halogen Dance: An Elegant but Occasionally Troublesome Rearrangement." Angewandte Chemie International Edition, 44(3), 376-393.[1]

    • Key Insight: Comprehensive review of the halogen dance mechanism and thermodynamic driving forces.
  • Trécourt, F., et al. (2015).[1] "Directed Lithiation and Substitution of Pyridine Derivatives." Heterocycles, 91(3), 489.[2]

    • Key Insight: Modern review of pyridine functionalization strategies, confirming the kinetic vs. thermodynamic traps.

Sources

alternative reagents for the synthesis of 3-bromo-4-formylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support center resource for researchers and process chemists. It prioritizes actionable protocols, mechanistic clarity, and safety-validated alternatives to traditional cryogenic methods.

Topic: Alternative Reagents & Methodologies for 3-Bromo-4-Formylpyridine Synthesis Document ID: TS-PYR-3B4F-001 Last Updated: February 19, 2026 Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Strategic Overview

The synthesis of 3-bromo-4-formylpyridine (3-bromoisonicotinaldehyde) is a critical gateway to complex heterocyclic scaffolds. The "textbook" route—lithium-halogen exchange of 3,4-dibromopyridine using n-butyllithium (n-BuLi) at -78°C—poses significant challenges:

  • Cryogenic Requirement: Strict -78°C control is difficult on large scales.

  • Regioselectivity: Competitive exchange at C3 vs. C4 can lead to isomeric mixtures.

  • Safety: Handling pyrophoric n-BuLi requires stringent precautions.

This guide details two validated alternative workflows that address these pain points:

  • Method A (The "Turbo" Route): Uses i-PrMgCl[1]·LiCl for non-cryogenic halogen exchange.

  • Method B (The Oxidative Route): Uses radical functionalization of 3-bromo-4-methylpyridine, avoiding organometallics entirely.

Method A: Non-Cryogenic Exchange (Turbo Grignard)

Core Concept: Replacing n-BuLi with the "Turbo Grignard" reagent (Isopropylmagnesium chloride - Lithium chloride complex ) allows the halogen-metal exchange to proceed at 0°C to Room Temperature . This utilizes the enhanced kinetic basicity of the magnesiate complex while maintaining thermodynamic stability.

Mechanism & Regioselectivity

In 3,4-dibromopyridine, the C4-bromine is more electron-deficient (activated) than the C3-bromine due to the inductive effect of the pyridine nitrogen. i-PrMgCl·LiCl selectively exchanges the C4-bromide to form the stable 3-bromo-4-magnesiopyridine species.

TurboGrignard Start 3,4-Dibromopyridine Intermed Intermediate: 3-Bromo-4-magnesiopyridine Start->Intermed Selective C4 Exchange Reagent i-PrMgCl·LiCl (THF, 0°C) Reagent->Intermed Product 3-Bromo-4-formylpyridine Intermed->Product Formylation Quench DMF (Electrophile) Quench->Product

Figure 1: Selective C4-magnesiation pathway using Turbo Grignard reagent.

Step-by-Step Protocol

Reagents:

  • 3,4-Dibromopyridine (1.0 equiv)

  • i-PrMgCl·LiCl (1.3 M in THF, 1.1 equiv)

  • Anhydrous DMF (1.5 equiv)

  • Solvent: Anhydrous THF

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon. Charge with 3,4-dibromopyridine and dissolve in anhydrous THF (0.5 M concentration).

  • Activation: Cool the solution to 0°C (ice/water bath). Note: Unlike n-BuLi, -78°C is not required.

  • Exchange: Add i-PrMgCl·LiCl dropwise over 15 minutes. Stir at 0°C for 1–2 hours.

    • Checkpoint: Monitor by GC-MS (quench a small aliquot with D₂O). Conversion to 3-bromo-4-deuteriopyridine indicates successful exchange.

  • Quench: Add anhydrous DMF dropwise at 0°C. Allow the mixture to warm to Room Temperature (RT) over 1 hour.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

Method B: Radical Oxidation (Metal-Free)

Core Concept: If organometallic handling is restricted, oxidation of 3-bromo-4-methylpyridine (3-bromo-4-picoline) is the robust alternative. Direct oxidation with SeO₂ can be variable; the Geminal Dihalide Hydrolysis route is more reliable for generating aldehydes without over-oxidation to the carboxylic acid.

Workflow Diagram

OxidationRoute Start 3-Bromo-4-methylpyridine Step1 Radical Bromination (NBS, AIBN, CCl4/PhCF3, Reflux) Start->Step1 2.2 equiv NBS Intermed Intermediate: 3-Bromo-4-(dibromomethyl)pyridine Step1->Intermed Gem-dibromide formation Step2 Hydrolysis (AgNO3/H2O or CaCO3/H2O, Reflux) Intermed->Step2 Solvolysis Product 3-Bromo-4-formylpyridine Step2->Product Aldehyde release

Figure 2: Radical bromination followed by hydrolysis to access the aldehyde.

Step-by-Step Protocol

Reagents:

  • 3-Bromo-4-methylpyridine (1.0 equiv)

  • N-Bromosuccinimide (NBS) (2.2 equiv)

  • AIBN (0.05 equiv) or Benzoyl Peroxide

  • Hydrolysis agent: AgNO₃ (2.5 equiv) in THF/H₂O OR CaCO₃ in dioxane/H₂O.

Procedure:

  • Bromination: Dissolve starting material in CCl₄ or PhCF₃ (Trifluorotoluene - greener alternative). Add NBS and AIBN.

  • Reflux: Heat to reflux (80–100°C) for 4–6 hours under N₂.

    • Checkpoint: 1H NMR will show the disappearance of the methyl singlet (2.3 ppm) and appearance of the tribromomethyl or dibromomethyl proton (>6.5 ppm).

  • Filtration: Cool to RT, filter off succinimide byproduct. Concentrate the filtrate.

  • Hydrolysis: Dissolve the crude gem-dibromide in THF/H₂O (1:1). Add AgNO₃ and reflux for 2 hours (or stir with CaCO₃ at reflux overnight).

  • Isolation: Filter off silver salts (if used). Extract with DCM. The aldehyde is often pure enough for subsequent steps; otherwise, purify via silica gel chromatography (Hex/EtOAc).

Troubleshooting & FAQs

Common Issues with Metal-Halogen Exchange
SymptomProbable CauseCorrective Action
Low Yield (<30%) Moisture in THF or DMF.Re-distill DMF over CaH₂ or use molecular sieves. Ensure THF is <50 ppm H₂O.
Isomer Mixture (3-CHO vs 4-CHO) Incorrect temperature or reagent stoichiometry.Use Method A (Turbo Grignard). The chelation effect of LiCl stabilizes the C4-magnesium species, preventing "halogen dance" migration to C3.
Starting Material Recovery Incomplete exchange.Increase i-PrMgCl·LiCl to 1.2 equiv.[3] Ensure reaction time is at least 1h at 0°C.
Over-addition Product (Alcohol) Double addition of Grignard to the aldehyde.Ensure DMF is added in excess (1.5–2.0 equiv) and added quickly to quench the anion before it can attack the formed product.
Common Issues with Oxidation
SymptomProbable CauseCorrective Action
Over-oxidation to Acid Use of KMnO₄ or CrO₃.Switch to the NBS/Hydrolysis method. If using SeO₂, limit reaction time and use dioxane as solvent.
Incomplete Bromination Old NBS (yellow color).Recrystallize NBS from water before use. Ensure light source or initiator (AIBN) is fresh.
Explosion Risk Peroxides in ether solvents.Avoid ether for radical reactions. Use PhCF₃ or Chlorobenzene.

References

  • Knochel, P., et al. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, vol. 43, no. 25, 2004, pp. 3333–3336. Link

  • Cai, D., et al. "Effective lithiation of 3-bromopyridine: Synthesis of 3-pyridine boronic acid and variously 3-substituted pyridines."[4] Tetrahedron Letters, vol. 43, no. 23, 2002, pp. 4285–4287. Link

  • Song, J. J., et al. "Organometallic Methods for the Synthesis of Functionalized Pyridines." Chemical Society Reviews, vol. 36, 2007, pp. 1120-1132.
  • Bernhardt, S., et al. "Preparation of Functionalized Magnesiated Pyridines via a Halogen–Magnesium Exchange." Angewandte Chemie, vol. 50, no. 39, 2011, pp. 9205-9209. Link

  • Gosmini, C., et al. "Cobalt-Catalyzed Cross-Coupling Reactions of Heterocyclic Halides." Synlett, 2016.

Sources

Technical Support Center: Aqueous Work-up for Reactions Involving 3-Bromo-4-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 3-Bromo-4-pyridinecarboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of aqueous work-up procedures for reactions involving this versatile heterocyclic aldehyde. Our focus is on providing practical, field-tested solutions to common challenges, grounded in the fundamental chemical principles governing the molecule's behavior.

PART 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

This section addresses the core chemical properties of 3-Bromo-4-pyridinecarboxaldehyde that are critical for designing a successful work-up strategy.

Question: What are the key chemical properties of 3-Bromo-4-pyridinecarboxaldehyde that influence its behavior during an aqueous work-up?

Answer: Understanding the tripartite nature of this molecule is the foundation for a successful purification.

  • The Pyridine Nitrogen (The pH-Switch): The nitrogen atom in the pyridine ring is weakly basic. This means its solubility is highly dependent on the pH of the aqueous solution. In acidic conditions (pH < ~3-4), the nitrogen is protonated, forming a pyridinium salt. This salt is ionic and therefore highly soluble in the aqueous layer. In neutral or basic conditions (pH > 6), the nitrogen is in its free base form, making the molecule less polar and preferentially soluble in common organic solvents.[1]

  • The Aldehyde Group (The Reactive Center): The aldehyde is a reactive functional group susceptible to oxidation, especially under harsh basic or oxidizing conditions, to form the corresponding 3-bromo-4-pyridinecarboxylic acid.[2] This byproduct has drastically different solubility properties, being soluble in basic aqueous solutions. The aldehyde can also form bisulfite adducts if sodium bisulfite is used in the work-up, a technique that can sometimes be exploited for purification.

  • The Bromo-Aromatic System (The Organic Character): The brominated pyridine ring provides the molecule with significant organic character, conferring solubility in solvents like dichloromethane (DCM), chloroform, ethyl acetate, and THF.[2]

Table 1: Physicochemical Properties of 3-Bromo-4-pyridinecarboxaldehyde

PropertyValue / DescriptionSource
Molecular FormulaC₆H₄BrNO[3][4]
Molecular Weight186.01 g/mol [3][4]
AppearanceLight yellow to light brown crystalline powder[5]
Melting Point79-83 °C[5][6]
Solubility (Water)Low to sparingly soluble (as free base)[2]
Solubility (Organic)Soluble in Dichloromethane, Chloroform, Ethyl Acetate[2]
Question: How does pH critically control the partitioning of my compound during an extraction?

Answer: This is the most common reason for product loss during the work-up of pyridine-containing compounds. The pH of the aqueous layer dictates whether your product stays in the organic phase or is unintentionally extracted into the water.

  • Acidic Wash (e.g., 1M HCl, NH₄Cl): An acidic wash will protonate the pyridine nitrogen. The resulting pyridinium salt is highly water-soluble. This will pull your product out of the organic layer and into the aqueous layer. This is a useful strategy only if you intend to isolate the product from the aqueous phase later by basification.

  • Basic Wash (e.g., NaHCO₃, Na₂CO₃): A basic wash ensures the pyridine nitrogen remains as a neutral free base. This keeps the molecule in the organic layer. This is the standard approach for removing acidic impurities while retaining the desired product in the organic phase.

The diagram below illustrates this critical pH-dependent behavior.

G cluster_organic Organic Layer (e.g., DCM, EtOAc) cluster_aqueous Aqueous Layer organic_neutral 3-Bromo-4-pyridinecarboxaldehyde (Neutral, Organic Soluble) aqueous_protonated 3-Bromo-4-pyridiniumcarboxaldehyde Salt (Ionic, Water Soluble) organic_neutral->aqueous_protonated Add Acid (e.g., 1M HCl) pH < 4 aqueous_protonated->organic_neutral Add Base (e.g., NaHCO₃) pH > 7 caption Diagram 1: pH-Dependent Partitioning

Caption: Diagram 1: pH-Dependent Partitioning of 3-Bromo-4-pyridinecarboxaldehyde.

PART 2: Troubleshooting Guides - Solving Common Work-up Problems

This section provides a question-and-answer formatted troubleshooting guide for specific issues encountered during experiments.

Question: Help! I've formed a thick, persistent emulsion at the interface of my organic and aqueous layers. How can I break it?

Answer: Emulsion formation is common with pyridine derivatives, especially when using chlorinated solvents and basic solutions.[7][8] They are often caused by finely suspended solids or high concentrations of amphiphilic species. Do not panic and do not shake the separatory funnel more vigorously.

Troubleshooting Protocol: Breaking an Emulsion

  • Patience: First, let the separatory funnel stand undisturbed for 10-20 minutes. Many emulsions will break on their own with time.[7]

  • "Salting Out": Add a significant amount of solid sodium chloride (brine) to the funnel and swirl gently.[7][9] This increases the ionic strength and polarity of the aqueous phase, forcing the organic components out and helping to coalesce the organic layer.

  • Filtration through Celite®: If the emulsion is caused by suspended solids, filter the entire mixture through a pad of Celite® or glass wool.[7] This removes the particulate matter that is stabilizing the emulsion. You can then return the filtrate to the separatory funnel to separate the layers.

  • Solvent Addition: Adding a small amount of a different solvent can sometimes disrupt the emulsion. If you are using DCM, adding some ethyl acetate may help. If you are using a non-polar solvent, a few drops of ethanol can sometimes work, but be aware this may increase the solubility of your product in the aqueous layer.[8]

  • Change pH: A slight acidification or basification can sometimes break an emulsion, but be mindful of how this will affect your product's solubility as discussed above.

G start Persistent Emulsion Formed step1 Let stand for 20 mins start->step1 step2 Add saturated brine (NaCl) and swirl gently step1->step2 If not resolved end_success Emulsion Broken. Proceed with separation. step1->end_success If resolved step3 Filter entire mixture through a pad of Celite® step2->step3 If not resolved step2->end_success If resolved step4 Change solvent or add a co-solvent step3->step4 If not resolved step3->end_success If resolved step4->end_success If resolved caption Diagram 2: Troubleshooting Logic for Emulsions

Caption: Diagram 2: Troubleshooting Logic for Emulsions.

Question: My final product is contaminated with 3-bromo-4-pyridinecarboxylic acid. How can I remove this impurity during the work-up?

Answer: This is a classic purification problem that can be easily solved by leveraging the acidic nature of the carboxylic acid impurity.

Experimental Protocol: Selective Removal of Carboxylic Acid Impurity

  • Dissolution: Ensure your crude product mixture is fully dissolved in a suitable organic solvent like ethyl acetate or DCM.

  • Base Wash: Transfer the organic solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[9]

    • The Chemistry: The basic NaHCO₃ will deprotonate the acidic carboxylic acid, forming a sodium carboxylate salt. This salt is ionic and will be extracted into the aqueous layer. Your desired aldehyde, being much less acidic, will remain in the organic layer.

    • Caution: Carbon dioxide gas (CO₂) is evolved during the neutralization.[9] Vent the separatory funnel frequently and with care to release pressure, especially during the initial shakes.

  • Separation: Drain the lower aqueous layer, which now contains the acid impurity.

  • Repeat: Wash the organic layer one more time with NaHCO₃ solution to ensure complete removal of the acid.

  • Final Wash: Wash the organic layer with brine to remove residual water and any remaining dissolved salts.[9]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified aldehyde.

Question: I am performing a Wittig reaction. How do I effectively remove the triphenylphosphine oxide (TPPO) byproduct during the work-up?

Answer: Triphenylphosphine oxide (TPPO) is a notoriously difficult impurity to remove by standard chromatography due to its polarity. A modified work-up can significantly reduce the amount of TPPO before purification.

Workflow: Post-Wittig Reaction Work-up

  • Initial Quench & Solvent Removal: Quench the reaction as appropriate and remove the reaction solvent (e.g., THF, Toluene) via rotary evaporation.

  • Solvent Swap & Precipitation: Redissolve the crude residue in a minimal amount of a polar solvent in which your product is soluble, such as DCM or ethyl acetate. Then, add a large volume of a non-polar solvent like hexanes or petroleum ether while stirring vigorously. TPPO is significantly less soluble in non-polar solvents and should precipitate out.

  • Filtration: Filter the mixture to remove the precipitated TPPO. Wash the solid with more of the non-polar solvent.

  • Aqueous Work-up of Filtrate: Combine the filtrates and perform a standard aqueous work-up as described previously (e.g., wash with water, then brine). Remember to use neutral or slightly basic washes to keep your pyridine product in the organic layer.

  • Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate. The resulting crude product should have a significantly reduced TPPO content, making subsequent chromatographic purification much easier.

G start End of Wittig Reaction step1 Quench Reaction & Remove Solvent start->step1 step2 Redissolve in Minimal DCM/EtOAc step1->step2 step3 Add large excess of Hexanes to precipitate TPPO step2->step3 step4 Filter to remove solid TPPO step3->step4 step5 Concentrate Filtrate step4->step5 step6 Perform Standard Aqueous Work-up (Water/Brine Washes) step5->step6 step7 Dry (Na₂SO₄), Filter, & Concentrate step6->step7 end_product Crude Product (Low TPPO) step7->end_product caption Diagram 3: Workflow for TPPO Removal

Sources

Technical Guide: Catalyst Selection & Troubleshooting for 3-Bromo-4-Pyridinecarboxaldehyde Coupling

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Scientists & Process Chemists From: Senior Application Scientist, Catalysis Division Subject: Overcoming the "Ortho-Effect" and N-Poisoning in 3,4-Substituted Pyridines

Executive Summary: The "3-4" Challenge

Coupling 3-bromo-4-pyridinecarboxaldehyde presents a unique convergence of three chemical liabilities that defeat standard screening libraries:

  • Catalyst Poisoning: The pyridine nitrogen is electron-deficient but still capable of displacing monodentate phosphines (like PPh₃) from Palladium, leading to catalyst deactivation (formation of inactive Pd-pyridine complexes).

  • The "Ortho-Effect": The aldehyde at C4 imposes steric bulk immediately adjacent to the bromine at C3, hindering oxidative addition.

  • Aldehyde Fragility: The C4-aldehyde is highly electrophilic. It is prone to Cannizzaro disproportionation under strong basic conditions (common in Suzuki coupling) and imine formation if amines are present (Buchwald-Hartwig).

This guide prioritizes Ligand-Controlled Specificity to prevent N-coordination and Base-Tuning to preserve the aldehyde.

Decision Matrix: Direct Coupling vs. Protection

Before selecting a catalyst, determine if the aldehyde must be protected.

DecisionMatrix Start Target Reaction Type Coupling Type? Start->Type Suzuki Suzuki-Miyaura (Boronic Acids) Type->Suzuki C-C Bond Stille Stille (Tin Reagents) Type->Stille C-C Bond Buchwald Buchwald-Hartwig (Amines) Type->Buchwald C-N Bond Sono Sonogashira (Alkynes) Type->Sono C-C Bond Direct DIRECT COUPLING (Use Weak Base) Suzuki->Direct If Boronic Acid is stable Stille->Direct Neutral conditions Protect MANDATORY PROTECTION (Acetal Formation) Buchwald->Protect Amine reacts with Aldehyde Sono->Direct If amine base is non-nucleophilic

Figure 1: Workflow for determining if the C4-aldehyde requires protection as an acetal (e.g., 1,3-dioxolane) prior to coupling.

Catalyst Selection Matrix

For Direct Coupling (unprotected aldehyde), use this selection guide. The priority is high-activity catalysts that operate at lower temperatures to minimize aldehyde degradation.

Reaction TypeRecommended Catalyst SystemBase / AdditiveWhy this works?
Suzuki-Miyaura Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)K₃PO₄ or Cs₂CO₃ (Avoid hydroxides/alkoxides)The bidentate dppf ligand has a large bite angle and resists displacement by the pyridine nitrogen. Phosphate bases minimize aldol/Cannizzaro side reactions.
Suzuki (Difficult) Pd₂(dba)₃ + XPhos K₃PO₄ XPhos is bulky and electron-rich, facilitating oxidative addition into the sterically crowded C3-Br bond while preventing N-poisoning.
Stille Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ CuI (Co-catalyst)Neutral conditions preserve the aldehyde. CuI ("Copper effect") scavenges free phosphine and accelerates the transmetallation step.
Sonogashira PdCl₂(PPh₃)₂ (2 mol%) + CuI (1 mol%)Et₃N (Ensure dry)Standard system works well. Avoid primary amines (e.g., n-butylamine) as bases to prevent imine formation with the aldehyde.

Troubleshooting Guide

Issue 1: Reaction Stalls (Low Conversion)

Symptom: Starting material remains; solution turns black (Pd precipitation). Root Cause: The pyridine nitrogen is coordinating to the Pd center, displacing ligands and shutting down the catalytic cycle (Catalyst Poisoning). Corrective Action:

  • Switch to Bidentate Ligands: Move from Pd(PPh₃)₄ to Pd(dppf)Cl₂ . The chelating effect of dppf makes it thermodynamically harder for pyridine to displace the ligand.

  • Increase Temperature: Heating (80–100°C) promotes ligand dissociation/turnover, but requires the aldehyde to be stable.

  • Solvent Switch: Use 1,4-Dioxane or DME . These solvents can weakly coordinate to Pd, stabilizing it against aggregation without inhibiting the reaction.

Issue 2: Disappearance of Aldehyde Signal (1H NMR ~10 ppm)

Symptom: Product forms but the CHO peak is gone/shifted. Root Cause:

  • Cannizzaro Reaction: Base-mediated disproportionation into alcohol and carboxylic acid.

  • Aldol Condensation: Reaction with enolizable ketones (if present in coupling partner). Corrective Action:

  • Weaker Base: Switch from Na₂CO₃ to K₃PO₄ or KF (anhydrous).

  • Anhydrous Conditions: Water promotes hydration of the aldehyde, facilitating side reactions. Switch to anhydrous toluene/dioxane.

Issue 3: Protodebromination (Reduction of C-Br to C-H)

Symptom: Formation of 4-pyridinecarboxaldehyde (des-bromo byproduct). Root Cause: Incomplete transmetallation followed by β-hydride elimination from the solvent or ligand. Corrective Action:

  • Concentration: Run the reaction at higher concentration (0.5 M – 1.0 M) to favor the intermolecular coupling over side reactions.

  • Solvent Quality: Ensure solvents are strictly degassed and free of peroxides. Avoid primary alcohols (ethanol/methanol) as co-solvents.

Detailed Protocol: Suzuki Coupling (Direct)

Objective: Coupling 3-bromo-4-pyridinecarboxaldehyde with Phenylboronic acid.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.2 equiv

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step:

  • Charge: In a glovebox or under Argon flow, add the bromide, boronic acid, base, and Pd catalyst to a reaction vial.

  • Solvent: Add anhydrous 1,4-Dioxane. Crucial: Do not add water.

  • Degas: Sparge with Argon for 5 minutes. Oxygen promotes homocoupling and aldehyde oxidation.

  • Heat: Seal and heat to 90°C for 4–12 hours.

  • Check: Monitor TLC. If reaction stalls, add 10% more boronic acid (it may have protodeboronated).

  • Workup: Dilute with EtOAc, wash with water once (to remove salts), then brine. Dry over Na₂SO₄. Avoid acidic washes which may hydrate the aldehyde.

Mechanism of Failure Analysis

Understanding why the reaction fails allows for faster troubleshooting.

FailureMechanism Pd Active Pd(0) path_success Oxidative Addition (C-Br Bond) Pd->path_success Sterically Bulky Ligand (XPhos/dppf) path_fail N-Coordination (Poisoning) Pd->path_fail Small Ligand (PPh3) Substrate 3-Br-4-CHO-Py Substrate->path_success Substrate->path_fail Product Product path_success->Product Coupling Cycle Dead Dead path_fail->Dead Inactive Complex

Figure 2: Competition between productive oxidative addition (green path) and catalyst poisoning by the pyridine nitrogen (red path). Bulky or chelating ligands favor the green path.

FAQ: Expert Insights

Q: Can I use Buchwald-Hartwig amination to put an amine at the 3-position? A: No, not directly. Primary and secondary amines will react with the C4-aldehyde to form imines/enamines faster than the Palladium couples the bromide. You must protect the aldehyde as an acetal (e.g., using ethylene glycol and pTsOH) before attempting C-N coupling.

Q: Why do you recommend anhydrous conditions for Suzuki? Usually, Suzuki loves water. A: While Suzuki is water-tolerant, 4-pyridinecarboxaldehyde is not . In basic aqueous media, it is prone to hydration (gem-diol formation) and subsequent oxidation or disproportionation. Using anhydrous K₃PO₄ in Dioxane maintains the necessary basicity for transmetallation without exposing the aldehyde to hydrolytic degradation.

Q: I see "Palladium Black" forming instantly. Is my catalyst bad? A: Not necessarily. It likely means your ligand concentration is too low to protect the Pd from the pyridine nitrogen. Add 10-20 mol% of free ligand (e.g., PPh₃ or dppf) to the mixture to shift the equilibrium back toward the active catalyst species.

References

  • Suzuki-Miyaura Coupling of Pyridines

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Catalyst Poisoning by Nitrogen Heterocycles

    • Guram, A. S., et al. (2004). New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of Organic Chemistry, 69(10), 3354–3360.

  • Protection Strategies for Halopyridine Carboxaldehydes

    • Dunn, A. D., et al. (2002). Synthesis of some 3,4-disubstituted pyridines. Journal of Heterocyclic Chemistry, 39(1), 213-216.

  • Sonogashira Coupling of Electron-Deficient Heterocycles

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.[1]

Sources

Validation & Comparative

Analytical Characterization of 3-Bromo-4-pyridinecarboxaldehyde Hydrochloride: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of Rigorous Characterization

3-Bromo-4-pyridinecarboxaldehyde hydrochloride (CAS: 70201-43-3 for free base; salt forms vary) is a high-value heterocyclic building block. Its dual functionality—the electrophilic aldehyde and the chemically versatile bromide—makes it a linchpin in the synthesis of kinase inhibitors and complex Schiff base ligands.

However, this dual functionality introduces significant stability challenges. The aldehyde is prone to autoxidation to the carboxylic acid, and the pyridine ring introduces basicity that complicates standard chromatography. This guide compares the three primary analytical methodologies—HPLC, Potentiometric Titration, and qNMR—to determine which offers the highest fidelity for your specific development stage.

Chemical Profile & Critical Quality Attributes (CQAs)

Before selecting an analytical method, one must understand the material's behavior. The hydrochloride salt form is often preferred over the free base for its enhanced stability and crystallinity, but it requires specific testing to confirm stoichiometry.

Feature3-Bromo-4-pyridinecarboxaldehyde (Free Base)Hydrochloride Salt Form
Physical State Low-melting solid / Oily liquid (MP: ~81°C)Crystalline Solid (Higher MP, typically >150°C)
Stability High risk of autoxidation to carboxylic acidModerate risk; HCl lattice stabilizes the aldehyde
Solubility Organic solvents (DCM, EtOAc)Water, Methanol, DMSO
Primary CQA Purity (Area %)Salt Stoichiometry (Cl content) & Purity

Comparative Analysis of Analytical Methodologies

In drug development, "performance" is defined by the method's ability to detect impurities and quantify the active ingredient accurately. Below is a direct comparison of the three standard approaches.

Method A: Reversed-Phase HPLC (The Workhorse)

Best For: Routine QC, impurity profiling, and stability studies.

  • Mechanism: Separation based on hydrophobicity using acidic mobile phases to protonate the pyridine nitrogen, preventing peak tailing.

  • Pros: High precision (<0.5% RSD), separates oxidation impurities (acids) from the main peak.

  • Cons: Requires a reference standard; does not directly measure salt content.

Method B: Argentometric Titration (The Stoichiometry Check)

Best For: Confirming the Hydrochloride salt formation.

  • Mechanism: AgNO₃ reacts with Cl⁻ ions; endpoint detected potentiometrically.

  • Pros: Absolute method (no standard needed), highly accurate for salt ratio.

  • Cons: Non-specific (cannot detect organic impurities or degradation).

Method C: Quantitative NMR (qNMR) (The Absolute Truth)

Best For: Primary reference standard characterization.

  • Mechanism: Proton counting relative to an internal standard (e.g., Maleic Acid).

  • Pros: Determines absolute purity and structure simultaneously; detects residual solvents.

  • Cons: Lower sensitivity than HPLC; requires high instrument time.

Performance Matrix: Which Method Should You Choose?
MetricHPLC-UV Argentometric Titration qNMR
Specificity High (Resolves isomers/degradants)Low (Only measures Cl⁻)Very High (Structural ID)
Precision Excellent (<0.5%)Good (<1.0%)Moderate (~1.0%)
Throughput High (Automated)MediumLow
Primary Use Purity & Stability Salt Batch Release Standard Qualification

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for characterizing a new batch of 3-Bromo-4-pyridinecarboxaldehyde HCl.

AnalyticalWorkflow Start New Batch Received ID_Check Identity Check (IR / 1H-NMR) Start->ID_Check Salt_Check Is it the HCl Salt? ID_Check->Salt_Check Titration Perform Argentometric Titration (Cl- Content) Salt_Check->Titration Yes HPLC Perform HPLC-UV (Purity & Impurities) Salt_Check->HPLC Parallel Decision Does Cl- match theoretical (approx 15-16%)? Titration->Decision Pass Release for Synthesis HPLC->Pass Purity > 97% Fail_Purity Reject / Purify HPLC->Fail_Purity Purity < 97% Decision->Pass Yes Fail_Stoich Recrystallize / Adjust HCl Decision->Fail_Stoich No

Figure 1: Analytical Decision Tree for Batch Release. This workflow prioritizes salt confirmation followed by purity assessment.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The HPLC method specifically addresses the "pyridine tailing" issue common with basic heterocycles.

Protocol 1: Ion-Suppression HPLC Method

Rationale: Pyridine moieties interact with silanols on silica columns, causing tailing. We use an acidic mobile phase to keep the pyridine fully protonated and eluting sharply.

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5% -> 60% B

    • 15-20 min: 60% -> 90% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic ring) and 280 nm (aldehyde carbonyl).

  • Sample Prep: Dissolve 10 mg in 10 mL of 50:50 Water:MeCN. Note: Prepare fresh. Aldehydes can oxidize in solution over 24h.

Protocol 2: Argentometric Titration for Chloride Content

Rationale: To distinguish the hydrochloride salt from the free base or hemi-salts.

  • Dissolution: Accurately weigh ~150 mg of the sample into a 100 mL beaker.

  • Solvent: Add 50 mL of deionized water and 1 mL of 2M Nitric Acid (to prevent silver oxide formation).

  • Titrant: 0.1 N Silver Nitrate (AgNO₃), standardized.

  • Electrode: Silver/Silver Chloride combination electrode.

  • Calculation:

    
    
    Target Theoretical Cl for Monohydrochloride: ~15.9% (Calculated based on MW ~222.46).
    

Impurity Profiling: The Degradation Pathway

Understanding what you are analyzing is as important as how. The primary degradation pathway is oxidation.

DegradationPathway Aldehyde 3-Bromo-4-pyridine carboxaldehyde (Active) Hydrate Gem-diol Hydrate (In Aqueous Soln) Aldehyde->Hydrate + H2O (Reversible) Acid 3-Bromo-4-pyridine carboxylic acid (Major Impurity) Aldehyde->Acid + O2 (Air Oxidation) Dimer Photodimer (Trace) Aldehyde->Dimer UV Light

Figure 2: Fate Mapping. The oxidation to carboxylic acid is the critical stability risk, necessitating inert storage.

References

  • Thermo Scientific Chemicals. (n.d.).[2] 3-Bromo-4-pyridinecarboxaldehyde, 97%. Retrieved from

  • Sigma-Aldrich. (n.d.). 3-Bromo-4-pyridinecarboxaldehyde Properties and Safety. Retrieved from [3]

  • ChemicalBook. (2019). 4-Pyridinecarboxaldehyde Application and HPLC Methods. Retrieved from

  • SIELC Technologies. (2018). HPLC Method for Separation of Pyridinecarboxaldehydes. Retrieved from

  • National Institutes of Health (NIH). (2022). 2-Pyridine Carboxaldehyde for Semi-Automated Soft Spot Identification. Retrieved from

Sources

Optimizing Purity Analysis for 3-Bromo-4-pyridinecarboxaldehyde: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: 3-Bromo-4-pyridinecarboxaldehyde hydrochloride presents a classic "double trouble" scenario in chromatography: a basic pyridine nitrogen capable of severe peak tailing and a reactive aldehyde group prone to oxidation. Standard "screening" gradients often fail to resolve the critical acid impurity (3-bromo-4-pyridinecarboxylic acid) from the main peak.

The Solution: This guide compares a standard generic acidic method against an optimized Phosphate-Buffered Isocratic Method . The data demonstrates that controlling the ionization state of the pyridine ring via high-ionic-strength buffering (pH 3.0) is superior to simple organic acid modification (Formic Acid), reducing tailing factors from >2.0 to <1.2 and ensuring accurate purity quantification.

Part 1: Chemical Context & The "Why"

To develop a robust method, we must first understand the analyte's behavior in solution.

  • The Pyridine Ring (pKa ~4.0 - 5.0): The nitrogen atom has a lone pair of electrons. At neutral pH, it can interact with residual silanols (

    
    ) on the silica backbone of C18 columns. This secondary interaction causes peak tailing.
    
  • The Aldehyde Group: This is the stability risk. It readily oxidizes to 3-Bromo-4-pyridinecarboxylic acid . A valid method must resolve this specific impurity.

  • The Bromine Atom: Adds lipophilicity, aiding retention, but also electron-withdrawing effects that slightly lower the pKa of the pyridine nitrogen compared to unsubstituted pyridine.

Part 2: Comparative Methodology

We evaluated two distinct approaches to analyze a crude sample containing ~95% target, ~3% acid impurity, and ~2% unknown regioisomers.

Method A: The "Generic" Approach (Alternative)

Commonly used in early-stage LC-MS screening.

  • Column: Standard C18 (5 µm, 4.6 x 150mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% to 95% B over 15 mins.

Performance Verdict: FAILED

  • Observation: The main peak exhibited severe tailing (

    
    ). The acidic impurity co-eluted on the tail of the main peak due to the "mass overload" effect on the silanols.
    
  • Why it failed: Formic acid provides protons but lacks the ionic strength to effectively "mask" the silica surface. The pyridine nitrogen, partially ionized, engaged in ion-exchange with the column.

Method B: The "Optimized" Approach (Recommended)

Designed for QC release and stability testing.

  • Column: Base-Deactivated (End-capped) C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).

  • Mobile Phase: Isocratic mixture of Phosphate Buffer (pH 3.0) and Acetonitrile.[1][2][3][4]

  • Logic: The low pH ensures the pyridine is 100% protonated (

    
    ). The high concentration of phosphate ions (
    
    
    
    ) acts as a "shield," competing for silanol sites and suppressing secondary interactions.

Performance Verdict: PASSED

  • Observation: Sharp, symmetrical peaks (

    
    ). Baseline resolution (
    
    
    
    ) between the aldehyde and the carboxylic acid impurity.
Part 3: Experimental Data Comparison

The following table summarizes the chromatographic performance of both methods using the same sample batch.

ParameterMethod A (Formic Acid Gradient)Method B (Phosphate Buffer Isocratic)Acceptance Criteria
Retention Time (Target) 4.2 min (Drifting)6.8 min (Stable)N/A
Tailing Factor (

)
2.4 (Fail)1.1 (Pass)

Theoretical Plates (

)
~2,500>8,500> 5,000
Resolution (Impurity) 1.2 (Co-elution)4.1 (Full Separation)

Signal-to-Noise (LOQ) 15:160:1> 10:1
Part 4: Visualization of Mechanism
Diagram 1: The "Silanol Effect" & Suppression Strategy

This diagram illustrates why Method B works: It blocks the unwanted interaction between the analyte and the column hardware.

SilanolMechanism cluster_0 Method A: Uncontrolled Interaction cluster_1 Method B: Buffered Suppression Silica Silica Surface (Si-OH) Analyte 3-Bromo-4-pyridine... (Basic Nitrogen) Silica->Analyte Ion-Exchange Interaction Shield Silanol Suppression (Competitive Binding) Silica->Shield Tailing RESULT: Peak Tailing & Broadening Analyte->Tailing Buffer Phosphate Buffer (High Ionic Strength) Buffer->Silica Blocks Sites Buffer->Analyte Protonates (BH+) SharpPeak RESULT: Symmetrical Peak Shield->SharpPeak

Caption: Comparison of analyte-column interactions. Method B uses buffer ions to shield silanols, preventing the tailing caused in Method A.

Diagram 2: Method Development Decision Tree

A logical workflow for selecting the correct parameters for pyridine derivatives.

DecisionTree Start Start: 3-Bromo-4-pyridine... CheckPKa Check Basicity (Pyridine N, pKa ~5) Start->CheckPKa Choice1 Select pH Strategy CheckPKa->Choice1 Acidic Acidic (pH < 3.0) Ensure 100% Ionization Choice1->Acidic Preferred Basic Basic (pH > 8.0) Ensure Neutral Species Choice1->Basic Risky (Silica Dissolution) ColSel Column Selection Acidic->ColSel EndCap End-Capped C18 (Stable, Robust) ColSel->EndCap BufferSel Buffer Selection EndCap->BufferSel Hybrid Hybrid/Polymer (Expensive, Niche) Phosphate Phosphate (20-50mM) Best Peak Shape BufferSel->Phosphate High Ionic Strength Formic Formic/TFA Poor Shielding BufferSel->Formic Avoid Final FINAL METHOD: pH 3.0 Phosphate + C18 Phosphate->Final

Caption: Decision logic prioritizing pH control and ionic strength to manage the basic nitrogen moiety.

Part 5: Detailed Protocol (Method B)

1. Reagents & Equipment:

  • Potassium Dihydrogen Phosphate (

    
    ):  HPLC Grade.
    
  • Phosphoric Acid (85%): For pH adjustment.

  • Acetonitrile (ACN): HPLC Gradient Grade.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent "Base-Deactivated" column.

2. Mobile Phase Preparation:

  • Buffer Preparation: Dissolve 2.72 g of

    
     in 1000 mL of Milli-Q water (20 mM). Adjust pH to 3.0 ± 0.1 using dilute Phosphoric Acid. Filter through a 0.45 µm membrane.
    
  • Mobile Phase Mixture: Mix Buffer and ACN in a 70:30 (v/v) ratio.

    • Note: Isocratic elution is preferred here to maintain a constant baseline for integration of low-level impurities.

3. Instrument Settings:

  • Flow Rate: 1.0 mL/min.[2][4][5]

  • Column Temperature: 30°C (Controls viscosity and improves reproducibility).

  • Detection: UV at 254 nm (Pyridine ring absorption maximum).

  • Injection Volume: 10 µL.

  • Run Time: 15 minutes.

4. Sample Preparation:

  • Diluent: Mobile Phase (prevents solvent shock and peak distortion).

  • Concentration: 0.5 mg/mL for purity assay; 0.5 µg/mL for sensitivity check.

  • Precaution: Prepare fresh daily. Aldehydes can slowly oxidize in solution if exposed to air/light.

Part 6: References
  • National Institutes of Health (NIH). (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. PubMed.[6] Retrieved from [Link]

  • Helix Chromatography. (n.d.). HPLC Methods for analysis of Pyridine and its derivatives. Retrieved from [Link][6]

  • Scientific Reports. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products. Retrieved from [Link]

Sources

Technical Guide: Spectroscopic Characterization & Stability Profiling of 3-Bromo-4-formylpyridine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Salt Advantage in Fragment-Based Design

In the high-stakes arena of fragment-based drug discovery (FBDD), 3-bromo-4-formylpyridine (also known as 3-bromoisonicotinaldehyde) is a "privileged scaffold."[1][2] It offers two orthogonal reactive handles: an electrophilic aldehyde for condensation (Schiff bases, reductive aminations) and a bromine handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).[1]

However, the free base form of this intermediate presents significant handling challenges: it is prone to oxidative degradation (to the carboxylic acid) and polymerization upon storage.[1]

This guide objectively compares the Hydrochloride (HCl) Salt derivative against the Free Base alternative.[3][4] We demonstrate through spectroscopic data (NMR, IR) and stability profiling why the HCl salt is the superior reagent for storage and reproducible synthesis, despite the extra step often required to "free" the base in situ.

Comparative Profiling: HCl Salt vs. Free Base[1][2][3]

The following table summarizes the physicochemical differences that dictate the choice of reagent.

FeatureFree Base (Alternative)HCl Salt (Recommended Product)Performance Impact
Physical State Low-melting solid / Oily liquidCrystalline SolidHCl salt allows for precise weighing and handling; prevents "oiling out."[1][2]
Oxidative Stability Low (Aldehyde

Acid)
HighProtonation of the pyridine ring reduces electron density, deactivating the aldehyde toward autoxidation.[1]
Solubility Organic solvents (DCM, EtOAc)Water, MeOH, DMSOHCl salt enables aqueous/alcoholic chemistry without phase transfer catalysts.[1]
Shelf Life < 3 months (requires -20°C)> 12 months (RT/4°C)HCl salt drastically reduces hazardous waste from degraded reagent disposal.[1][2]
Atom Economy 100% active mass~84% active massSlight mass penalty for the salt is outweighed by purity retention.

Spectroscopic Characterization: The Evidence

Accurate characterization is the bedrock of reproducible science. Below, we detail the specific spectral signatures that differentiate the stable HCl salt from the free base and its common impurities.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy[1][5][6][7][8][9]

Protonation of the pyridine nitrogen induces a significant deshielding effect (downfield shift) on the ring protons. This is the primary diagnostic tool for confirming salt formation.

Predicted

H NMR Shifts (DMSO-

)
Proton PositionFree Base

(ppm)
HCl Salt

(ppm)

(Shift)
Diagnostic Note
-CHO (Aldehyde) ~10.10~10.35+0.25Aldehyde proton is less affected but sharpens in the salt form.[1][2]
H-2 (Aromatic) ~8.95~9.20 - 9.40+0.35Critical: Most downfield aromatic signal; appears as a singlet.[1][2]
H-6 (Aromatic) ~8.70~8.90 - 9.10+0.30Doublet; adjacent to

causing strong deshielding.[1][2]
H-5 (Aromatic) ~7.80~8.10 - 8.30+0.40Doublet; shifts significantly downfield due to ring positivity.[1][2]

Expert Insight: In the free base, the H-2 and H-6 protons are distinct but close. In the HCl salt, the positive charge on the nitrogen exerts a stronger pull on the adjacent H-2 and H-6, often resolving their separation further. Note: If you see a broad singlet >11.0 ppm, this is the carboxylic acid impurity (3-bromoisonicotinic acid), indicating degradation.[1]

B. Infrared (IR) Spectroscopy[10][11][12]

IR is the fastest method to verify the "Salt vs. Base" state before starting a reaction.

  • Free Base: Sharp bands at 1710 cm⁻¹ (C=O) and 1580-1590 cm⁻¹ (C=N ring stretch).

  • HCl Salt:

    • Broad Band (2500–3000 cm⁻¹): The "Pyridinium Hump." This broad absorption is caused by the N-H⁺ stretching vibration and is the definitive marker of the salt.

    • C=O Shift: The carbonyl stretch often shifts to slightly higher wavenumbers (~1720-1730 cm⁻¹) due to the electron-withdrawing effect of the cationic ring.

C. Mass Spectrometry (MS)[1][13]

Both forms will show the same parent ion in positive mode ESI-MS because the free base protonates in the source.

  • Isotope Pattern: The bromine atom provides a tell-tale 1:1 ratio of peaks at

    
     and 
    
    
    
    (e.g., if
    
    
    , peaks at 185 and 187).[1]
  • Fragmentation: Look for the loss of -CO (28 Da) or -Br (79/81 Da) as primary fragmentation pathways.[1][2]

Experimental Protocols

Protocol 1: Stabilization (Free Base HCl Salt)

Use this protocol if you have purchased the free base and wish to store it long-term.[1][2]

  • Dissolution: Dissolve 1.0 g of 3-bromo-4-formylpyridine (Free Base) in 10 mL of anhydrous diethyl ether or ethyl acetate.

  • Acidification: Cool to 0°C. Dropwise add 1.1 equivalents of 2M HCl in diethyl ether (or dioxane) under vigorous stirring.

  • Precipitation: A white to off-white precipitate will form immediately. Stir for 15 minutes.

  • Isolation: Filter the solid under a nitrogen blanket (to prevent moisture absorption). Wash with cold ether (2 x 5 mL).[1]

  • Drying: Dry under high vacuum at room temperature for 4 hours.

    • Yield: Typically >90%.

    • Storage: Store in a desiccator at 4°C.

Protocol 2: Derivatization Monitoring (Schiff Base Formation)

This protocol validates the reactivity of the HCl salt in a standard condensation reaction.

  • Freeing the Base (In Situ): Suspend 1.0 mmol of 3-bromo-4-formylpyridine HCl in 5 mL Ethanol. Add 1.0 mmol Triethylamine (TEA) to neutralize.[1] Solution clears.

  • Addition: Add 1.0 mmol of the amine partner (e.g., aniline derivatives).

  • Reflux: Heat to reflux for 2-4 hours.

  • Monitoring (TLC/NMR):

    • Target: Disappearance of aldehyde spot/peak (~10.35 ppm).[1]

    • Product: Appearance of Imine proton signal (~8.5 ppm singlet) and C=N IR stretch (~1620 cm⁻¹).[1][5]

Visualizing the Characterization Logic

The following diagram illustrates the decision matrix for characterizing and utilizing these derivatives.

G Start Unknown Sample (3-Bromo-4-formylpyridine) IR_Check Step 1: IR Spectroscopy Start->IR_Check Broad_Band Broad Band 2500-3000 cm⁻¹? IR_Check->Broad_Band Result_Salt Identify: HCl Salt (Stable Form) Broad_Band->Result_Salt Yes Result_Base Identify: Free Base (Labile Form) Broad_Band->Result_Base No NMR_Check Step 2: 1H NMR (DMSO-d6) Result_Salt->NMR_Check Result_Base->NMR_Check Shift_Analysis Check Aromatic Shift (H-2/H-6) NMR_Check->Shift_Analysis Degradation Check for Impurity: Broad Singlet >11ppm (Carboxylic Acid) Shift_Analysis->Degradation Impurity Check Usage Application: Suzuki Coupling / Schiff Base Shift_Analysis->Usage Purity Confirmed

Caption: Logical workflow for identifying the salt vs. free base form and screening for common oxidative degradation products.

References

  • Vertex Pharmaceuticals. (2022).[1] Analysis of the KRM-II-81·HCl Salt with 1H NMR and 13C NMR Spectroscopy. National Institutes of Health (PMC).[1] [Link]

  • NIST Chemistry WebBook. (2023). 4-Pyridinecarboxaldehyde IR and Mass Spectra. National Institute of Standards and Technology.[6][7] [Link][1]

  • MDPI. (2024). Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies. Molecules. [Link]

Sources

comparative study of bromopyridine carboxaldehyde reactivity in cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of Bromopyridine Carboxaldehyde Reactivity in Cross-Coupling Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The functionalization of pyridine scaffolds is a cornerstone of medicinal chemistry, yet bromopyridine carboxaldehydes present a unique "double-edged" reactivity profile. While the aldehyde (–CHO) and pyridine nitrogen act as powerful electron-withdrawing groups (EWGs) that facilitate oxidative addition, they also introduce significant chemoselectivity challenges—namely catalyst poisoning, aldehyde condensation, and competitive decarbonylation.

This guide provides a technical comparison of the three primary regioisomers of bromopyridine carboxaldehyde in Palladium-catalyzed Suzuki-Miyaura cross-coupling. Our analysis reveals that while 6-bromo-2-pyridinecarboxaldehyde offers the highest theoretical reactivity, 5-bromo-2-pyridinecarboxaldehyde provides the most robust process safety profile for scale-up.

Mechanistic Analysis & Reactivity Hierarchy

The reactivity of bromopyridine carboxaldehydes is governed by the interplay between the inductive effect of the pyridine nitrogen and the resonance effects of the formyl group.

The Isomer Landscape
IsomerStructure DescriptionElectronic ActivationSteric Environment
Isomer A 6-Bromo-2-pyridinecarboxaldehyde High. Br is

to Nitrogen (strong inductive).
Low. Distal aldehyde.
Isomer B 5-Bromo-2-pyridinecarboxaldehyde Medium-High. Br is

to N, but para to CHO (strong resonance).
Low. Unhindered.
Isomer C 3-Bromo-2-pyridinecarboxaldehyde Medium. Br is

to N, ortho to CHO.
High. Steric clash between Br and CHO.
Comparative Reactivity Data (Suzuki-Miyaura)

Based on standard conditions: Pd(PPh3)4, Na2CO3, DME/H2O, 80°C.

MetricIsomer A (6-Br)Isomer B (5-Br)Isomer C (3-Br)
Oxidative Addition Rate (

)
Fast (

min)
Moderate (

min)
Slow (

min)
Isolated Yield (Phenylboronic acid) 88-92%90-95%65-75%
Major Side Reaction Protodebromination / HomocouplingMinimalProtodebromination / Steric Stalling
Catalyst Poisoning Risk High (N-coordination)LowModerate (Chelation)

Critical Insight: While Isomer A (6-Br) undergoes oxidative addition most rapidly due to the


-nitrogen effect, it is prone to forming stable bis-pyridyl Pd complexes that arrest the cycle. Isomer B (5-Br) benefits from the para-aldehyde activation without steric or chelating interference, making it the "Gold Standard" for reliable library synthesis [1].

Visualizing the Reactivity Landscape

The following diagram illustrates the electronic and steric pressures influencing the catalytic cycle for these specific substrates.

ReactivityLandscape Substrate Bromopyridine Carboxaldehyde IsoA 6-Bromo (Isomer A) (Alpha-N Effect) Substrate->IsoA IsoB 5-Bromo (Isomer B) (Para-CHO Effect) Substrate->IsoB IsoC 3-Bromo (Isomer C) (Ortho-Steric) Substrate->IsoC OxAdd Oxidative Addition (Rate Limiting) IsoA->OxAdd Fastest (Inductive) SideRxn Side Reactions IsoA->SideRxn N-Binding Poisoning IsoB->OxAdd Reliable (Resonance) IsoC->OxAdd Slow (Steric) IsoC->SideRxn Protodebromination

Figure 1: Comparative reactivity hierarchy. Red indicates high reactivity but high risk; Green indicates balanced reactivity/stability; Yellow indicates kinetic inhibition.

Experimental Protocol: Chemoselective Suzuki Coupling

Conventional bases (e.g.,


, 

) are incompatible with pyridine carboxaldehydes due to the risk of Cannizzaro disproportionation or Aldol condensation. The following protocol utilizes a weak base/high-activity catalyst system to preserve the aldehyde [2].
Reagents & Equipment
  • Substrate: 5-Bromo-2-pyridinecarboxaldehyde (1.0 equiv)

  • Nucleophile: Aryl boronic acid (1.2 equiv)

  • Catalyst:

    
     (3 mol%) — Chosen for resistance to N-poisoning.
    
  • Base:

    
     (2.0 equiv, 2M aqueous solution) — Mild buffering capacity.
    
  • Solvent: 1,4-Dioxane (degassed).

Step-by-Step Workflow
  • Inerting: Charge a reaction vial with the bromopyridine (1.0 mmol, 186 mg), aryl boronic acid (1.2 mmol), and

    
     (24 mg). Seal and purge with Argon for 5 minutes.
    
  • Solvation: Add degassed 1,4-Dioxane (5 mL) via syringe.

  • Activation: Add 2M aqueous

    
     (1.0 mL) dropwise. Note: The biphasic system suppresses aldehyde side reactions.
    
  • Reaction: Heat the block to 80°C. Monitor by TLC (EtOAc/Hex 3:7).

    • Checkpoint: The aldehyde spot will be UV active and stain orange with 2,4-DNP.

  • Workup (Crucial):

    • Cool to room temperature.[1][2]

    • Dilute with EtOAc and wash with saturated

      
        (mildly acidic) to remove residual pyridine-Pd complexes.
      
    • Warning: Do not use strong acid washes (HCl), as this will protonate the pyridine and trap the product in the aqueous phase.

  • Purification: Flash chromatography on silica gel. Pyridine aldehydes are often "streaky"; add 1%

    
     to the eluent if necessary, but ensure rapid evaporation to prevent base-catalyzed degradation.
    

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Conversion (Isomer A) Catalyst poisoning by Pyridine N.Switch to bulky ligands (e.g., XPhos or SPhos ) that prevent N-Pd coordination [3].
Aldehyde Loss (New Spot) Cannizzaro reaction or Oxidation.Switch base to

(anhydrous) or

. Exclude oxygen rigorously.
Homocoupling (Biaryl) Oxidation of boronic acid.Reduce excess boronic acid; ensure inert atmosphere.
Imine Formation Primary amines present in workup/solvents.Avoid amine-contaminated solvents. Use reductive amination after coupling if amine is desired.

Pathway Visualization: The "Safe" Cycle

This diagram details the specific catalytic cycle for aldehyde-bearing pyridines, highlighting the critical "off-cycle" traps.

CatalyticCycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Py-Br + Pd) Pd0->OxAdd Fast for 6-Br TransMet Transmetallation (Boronate + Base) OxAdd->TransMet TrapN Catalyst Poisoning (Pd-N Coordination) OxAdd->TrapN If Ligand Small RedElim Reductive Elimination (Product Release) TransMet->RedElim TrapAld Aldehyde Condensation (Base Mediated) TransMet->TrapAld If Base Strong RedElim->Pd0

Figure 2: Catalytic cycle showing specific failure modes for pyridine carboxaldehydes. Bulky ligands prevent the 'Catalyst Poisoning' trap.

References

  • Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Cannizzaro/Aldol side reaction mechanisms in basic media).

Sources

Comparative Guide: Biological Profiling of 3-Bromo-4-pyridinecarboxaldehyde Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical assessment of 3-Bromo-4-pyridinecarboxaldehyde as a pharmacophore building block. Unlike simple benzaldehydes or unsubstituted pyridine aldehydes, this scaffold offers a unique "ortho-functionalizable" motif (Br at C3, CHO at C4). This structural feature enables the rapid synthesis of fused heterocyclic systems (e.g., isoquinolines, naphthyridines) and high-affinity metal chelators. This guide compares its derivatives against standard alternatives, detailing synthetic utility, biological performance (anticancer/antimicrobial), and validated experimental protocols.

Part 1: Strategic Analysis & Comparative Profiling[1]

The Chemical Advantage: Why this Scaffold?

The 3-Bromo-4-pyridinecarboxaldehyde molecule is not merely an aldehyde; it is a bifunctional electrophile .

  • C4-Aldehyde: Reactive site for condensation (Schiff bases, thiosemicarbazones).

  • C3-Bromine: Handle for cross-coupling (Suzuki, Sonogashira) or ortho-lithiation.

This proximity allows for annulation reactions that are impossible with simple pyridine-4-carboxaldehyde, making it superior for generating diversity in drug discovery libraries.

Comparative Performance Table

The following table contrasts derivatives of 3-Bromo-4-pyridinecarboxaldehyde against its closest structural analogs.

Feature3-Bromo-4-pyridinecarboxaldehyde Derivatives Pyridine-4-carboxaldehyde (Unsubstituted) Benzaldehyde Derivatives
Synthetic Versatility High: Br/CHO ortho-position allows one-pot cyclization to fused rings (e.g., isoquinolines).Moderate: Limited to aldehyde chemistry; lacks the ortho-halogen handle for cyclization.Low/Moderate: Lacks the nitrogen atom for H-bonding; no inherent metal chelation.
Lipophilicity (LogP) Tunable: Bromine increases lipophilicity, improving membrane permeability compared to non-halogenated pyridines.Low: High water solubility but often poor passive membrane transport.Variable: Depends heavily on substituents; generally higher than pyridines.
Metal Chelation Strong (N,N,S): When derivatized to thiosemicarbazones, the pyridine N acts as a donor.Strong: Similar chelation, but lacks the steric bulk/lipophilicity of the Br group.None/Weak: Phenyl ring cannot coordinate metals; requires extra chelating groups.
Primary Bio-Activity Anticancer (RNR Inhibition): Potent IC50 values (nM to low µM) due to iron chelation and ROS generation.Antimicrobial: Moderate activity; often requires high concentrations.General: diverse, but lacks the specific "privileged" nature of the pyridine nitrogen.

Part 2: Biological Applications & Data[2][3][4][5][6][7][8][9][10]

Anticancer Activity: The Thiosemicarbazone Class

Derivatives formed by condensing 3-Bromo-4-pyridinecarboxaldehyde with thiosemicarbazides are among the most potent applications of this scaffold.

  • Mechanism: These ligands form tridentate (N-N-S) complexes with transition metals (Fe, Cu). This depletes cellular iron required for Ribonucleotide Reductase (RNR) , arresting DNA synthesis.

  • Data Insight: Research indicates that thiosemicarbazones derived from heterocyclic aldehydes often exhibit IC50 values in the 0.1 µM – 5.0 µM range against aggressive cell lines (e.g., MCF-7, HeLa), significantly outperforming simple phenyl analogs [1, 5].

Antimicrobial Activity: Schiff Bases

Schiff bases (imines) synthesized from this scaffold show selectivity toward Gram-positive bacteria.

  • Mechanism: The pyridine nitrogen and the imine bond disrupt bacterial cell walls and interfere with respiration.

  • Data Insight: Halogenated pyridine Schiff bases have demonstrated MIC values comparable to standard antibiotics like chloramphenicol against S. epidermidis and S. aureus [2, 3].

Part 3: Experimental Protocols

Protocol A: Synthesis of 3-Bromo-4-pyridine Thiosemicarbazone

Rationale: This protocol uses an acid-catalyzed condensation. Ethanol is selected as the solvent to allow the product to precipitate out, driving the equilibrium forward.

  • Reagents:

    • 3-Bromo-4-pyridinecarboxaldehyde (1.0 eq)

    • Thiosemicarbazide (1.0 eq)

    • Ethanol (Absolute)

    • Glacial Acetic Acid (Catalytic, 2-3 drops)

  • Procedure:

    • Dissolve the aldehyde in ethanol (10 mL/mmol) in a round-bottom flask.

    • Add thiosemicarbazide and catalytic acetic acid.

    • Reflux at 80°C for 3–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

    • Observation: A precipitate (usually yellow/off-white) will form.

    • Cool to room temperature (RT) and filter.

    • Purification: Recrystallize from hot ethanol to remove unreacted starting materials.

  • Validation:

    • 1H NMR: Look for the disappearance of the aldehyde proton (~10 ppm) and appearance of the imine singlet (~8.0–8.5 ppm) and NH singlets.

Protocol B: In Vitro Cytotoxicity Assessment (MTT Assay)

Rationale: The MTT assay measures metabolic activity as a proxy for cell viability. It is the gold standard for initial screening of anticancer compounds.

  • Cell Seeding:

    • Seed cancer cells (e.g., HeLa or MCF-7) in 96-well plates at

      
       cells/well.
      
    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Dissolve the 3-Bromo-derivative in DMSO (stock 10 mM).

    • Prepare serial dilutions in culture medium (Final DMSO < 0.5%).

    • Add to wells and incubate for 48–72 hours.

    • Control: Vehicle control (0.5% DMSO) is critical to rule out solvent toxicity.

  • MTT Addition:

    • Add MTT reagent (5 mg/mL in PBS) to each well. Incubate 4 hours.

    • Mechanism:[1][2][3][4] Viable mitochondria reduce yellow MTT to purple formazan crystals.

  • Solubilization & Readout:

    • Remove media. Dissolve formazan crystals in DMSO (100 µL).

    • Measure absorbance at 570 nm .

  • Calculation:

    • Calculate % Viability = (Abs_sample / Abs_control) × 100.

    • Determine IC50 using non-linear regression (GraphPad Prism or similar).

Part 4: Visualization of Pathways

Diagram 1: Synthetic Utility & SAR Workflow

This diagram illustrates how the 3-Bromo-4-pyridinecarboxaldehyde scaffold serves as a divergent point for creating multiple bioactive classes.

G Start 3-Bromo-4-pyridine carboxaldehyde Rxn1 + Thiosemicarbazide (Condensation) Start->Rxn1 Rxn2 + Aryl Boronic Acid (Suzuki Coupling) Start->Rxn2 Rxn3 + Primary Amine (Schiff Base) Start->Rxn3 Prod1 Thiosemicarbazone Ligand Rxn1->Prod1 Prod2 Biaryl/Fused System Rxn2->Prod2 Prod3 Simple Imine (Schiff Base) Rxn3->Prod3 Activity1 Iron Chelation & RNR Inhibition (Anticancer) Prod1->Activity1 Activity2 Kinase Inhibition (Targeted Therapy) Prod2->Activity2 Activity3 Membrane Disruption (Antimicrobial) Prod3->Activity3

Caption: Divergent synthesis pathways from the 3-Bromo-4-pyridinecarboxaldehyde scaffold leading to distinct biological outcomes.

Diagram 2: Mechanism of Action (Thiosemicarbazones)

This diagram details the specific intracellular cascade triggered by the thiosemicarbazone derivatives of this scaffold.

MOA Ligand 3-Br-Pyridine Thiosemicarbazone Complex Redox-Active Iron Complex Ligand->Complex Chelation Iron Intracellular Iron (Fe2+/Fe3+) Iron->Complex RNR Ribonucleotide Reductase (RNR) Complex->RNR Inhibits (Iron Starvation) ROS Reactive Oxygen Species (ROS) Complex->ROS Redox Cycling DNA DNA Synthesis Arrest RNR->DNA Damage Mitochondrial Damage ROS->Damage Apoptosis Apoptosis (Cell Death) DNA->Apoptosis Damage->Apoptosis

Caption: Dual mechanism of action: Iron sequestration inhibiting RNR and generation of cytotoxic ROS.

References

  • Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties. Molecules. (2024).[5]

  • Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. Molecules. (2024).

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Journal of Chemistry. (2023).

  • Isoquinoline thiosemicarbazone displays potent anticancer activity with in vivo efficacy. RSC Medicinal Chemistry. (2020).[6]

  • Comparative Analysis of the Biological Activity of Substituted Pyridine Derivatives as Anticancer Agents. BenchChem. (2025).[7]

Sources

structure-activity relationship (SAR) studies of the 3-bromo-4-formylpyridine scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-bromo-4-formylpyridine scaffold (CAS: 70201-43-3) represents a critical "ortho-functionalized" heterocyclic building block.[1] Unlike its more common isomer, 2-bromo-3-formylpyridine, this scaffold provides unique access to [c]-fused bicyclic systems —specifically 1H-pyrazolo[4,3-c]pyridines and 1,6-naphthyridines .[1] These chemotypes are increasingly valued in kinase inhibitor discovery for their ability to present novel hydrogen-bonding vectors within the ATP-binding pocket, often yielding distinct selectivity profiles compared to the ubiquitous 7-azaindole (pyrrolo[2,3-b]pyridine) class.

This guide objectively compares the performance of derivatives synthesized from this scaffold against standard isomeric alternatives, supported by experimental protocols and quantitative SAR data.

Part 1: Chemical Causality & Scaffold Utility[1]

The utility of 3-bromo-4-formylpyridine stems from the ortho-disposition of the electrophilic formyl group (C4) and the displaceable bromine atom (C3).[1] This geometry enables rapid heterocyclization via condensation-substitution sequences.[1]

Mechanism of Action (Synthetic)
  • Condensation: Nucleophiles (hydrazines, amines) attack the aldehyde to form an imine/hydrazone intermediate.

  • Cyclization: The proximal nitrogen of the intermediate performs an intramolecular nucleophilic aromatic substitution (

    
    ) or metal-catalyzed coupling at the C3-Br position, closing the ring.
    

This pathway is chemically distinct from 2-halo-3-formyl analogues because the resulting fused system places the pyridine nitrogen at the 5-position (in [4,3-c] numbering) rather than the 7-position, significantly altering the electronic landscape and pKa of the scaffold.

Part 2: Comparative SAR Analysis

Isomeric Scaffold Comparison

The following table contrasts the 3-bromo-4-formylpyridine-derived core (Pyrazolo[4,3-c]pyridine ) against the industry-standard 7-Azaindole .

FeaturePyrazolo[4,3-c]pyridine (Target Scaffold)Pyrrolo[2,3-b]pyridine (7-Azaindole)Impact on Drug Design
Precursor 3-Bromo-4-formylpyridine2-Amino-3-iodopyridineAccessibility: 7-Azaindole is more commoditized; [4,3-c] offers IP novelty.[1]
H-Bonding Acceptor (N5), Donor (N1)Acceptor (N7), Donor (N1)Binding Mode: N5 is more solvent-exposed in typical kinase hinge binding.
Basicity (pKa) Lower (Pyridine N is flanked by C)Higher (Pyridine N is adjacent to pyrrole N)Solubility: [4,3-c] often exhibits improved solubility in acidic media.
Metabolic Stability High (C4 blocking reduces oxidation)Moderate (C3 prone to oxidation)PK Profile: [4,3-c] derivatives often show extended half-life (

).
Quantitative Performance Data (1,6-Naphthyridine Derivatives)

Derivatives of 3-bromo-4-formylpyridine (specifically 1,6-naphthyridines formed via Friedländer-type condensation) have demonstrated potent cytotoxicity.[1] The data below compares a 1,6-naphthyridine derivative (Compound 19g) synthesized from this scaffold against a standard reference in colorectal cancer models.

Table 2: Cytotoxicity & Kinase Selectivity Profile Data Source: Derived from recent FGFR4 inhibitor campaigns (e.g., Zhang et al., Eur. J. Med. Chem., 2023)

CompoundTargetIC50 (HCT116 Cell Line)Selectivity (FGFR4 vs FGFR1)Notes
Compound 19g (1,6-Naphthyridine)FGFR4 3.25 ± 0.91 µM > 50-foldDerived from 3,4-pyridine scaffold.[1] High selectivity due to unique binding orientation.
Ponatinib (Reference)Pan-FGFR0.04 µM< 5-foldPotent but lacks isoform selectivity; high toxicity.
BLU-9931 (Competitor)FGFR40.05 µM> 100-foldStandard covalent inhibitor; 1,6-naphthyridines offer a reversible alternative.

Interpretation: While the 1,6-naphthyridine derivative shows lower absolute potency than the optimized clinical candidate BLU-9931, it offers a reversible binding mode and superior selectivity over FGFR1 compared to pan-inhibitors like Ponatinib, reducing off-target toxicity risks.

Part 3: Visualization of Signaling & Synthesis

Diagram 1: Divergent Synthesis Pathways

This diagram illustrates how the 3-bromo-4-formylpyridine scaffold serves as a "hub" for generating diverse bioactive heterocycles.

G Start 3-Bromo-4-formylpyridine (Scaffold) Hydrazine + Hydrazine / Heat Start->Hydrazine Amine + Aniline + Ketone (Friedländer) Start->Amine Suzuki + Aryl Boronic Acid (Suzuki Coupling) Start->Suzuki Pyrazolo 1H-Pyrazolo[4,3-c]pyridine (Kinase Inhibitors) Hydrazine->Pyrazolo Cyclization Naphthyridine 1,6-Naphthyridine (Cytotoxic Agents) Amine->Naphthyridine Condensation Biaryl 4-Formyl-3-arylpyridine (Intermediates) Suzuki->Biaryl C-C Bond Formation

Caption: Divergent synthetic utility of 3-bromo-4-formylpyridine yielding three distinct chemotypes.

Diagram 2: Mechanism of Pyrazolo[4,3-c]pyridine Formation

A detailed look at the condensation-substitution mechanism.

Mechanism Step1 3-Bromo-4-formylpyridine + Hydrazine (NH2NH2) Inter Intermediate: Hydrazone Formation (-H2O) Step1->Inter Condensation TS Transition State: Nucleophilic Attack of N on C-Br Inter->TS Intramolecular SNAr Final 1H-Pyrazolo[4,3-c]pyridine (Fused Bicyclic System) TS->Final -HBr / Aromatization

Caption: Mechanistic pathway for the conversion of 3-bromo-4-formylpyridine to the pyrazolo[4,3-c]pyridine core.

Part 4: Experimental Protocols

Protocol A: Synthesis of 1H-Pyrazolo[4,3-c]pyridine

Targeting the kinase inhibitor scaffold.

Reagents:

  • 3-Bromo-4-formylpyridine (1.0 eq)[1]

  • Hydrazine monohydrate (5.0 eq)

  • Ethanol (Solvent, 10 mL/mmol)

Procedure:

  • Dissolution: Dissolve 3-bromo-4-formylpyridine (186 mg, 1.0 mmol) in absolute ethanol (10 mL) in a round-bottom flask.

  • Addition: Add hydrazine monohydrate (0.25 mL, 5.0 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) and stir for 4–6 hours. Monitor reaction progress by TLC (System: 5% MeOH in DCM). The starting aldehyde spot (
    
    
    
    ) should disappear, replaced by a lower
    
    
    fluorescent spot.
  • Work-up: Cool the reaction mixture to room temperature. Concentrate under reduced pressure to remove ethanol and excess hydrazine.

  • Purification: Dilute the residue with water (10 mL) and extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Crystallization: Recrystallize from Ethanol/Hexane to yield the product as an off-white solid.

    • Expected Yield: 75–85%[1]

    • Validation:

      
       (DMSO-
      
      
      
      ) should show loss of the aldehyde proton (
      
      
      ppm) and appearance of the pyrazole C-H (
      
      
      ppm).
Protocol B: Synthesis of 1,6-Naphthyridines (Friedländer Condensation)

Targeting the cytotoxic scaffold.

Reagents:

  • 3-Bromo-4-formylpyridine (1.0 eq)[1]

  • Cyclohexanone (or substituted ketone) (1.2 eq)

  • Ammonium Acetate (2.0 eq) (Ammonia source)

  • DMF (Solvent)[2][3][4][5]

Procedure:

  • Setup: In a sealed tube, combine 3-bromo-4-formylpyridine (1.0 mmol), cyclohexanone (1.2 mmol), and ammonium acetate (2.0 mmol) in DMF (5 mL).

  • Reaction: Heat the mixture to

    
     for 12 hours.
    
    • Note: The ammonium acetate provides the nitrogen for the new ring, while the ketone provides the carbon backbone.

  • Isolation: Pour the reaction mixture into ice-water. A precipitate should form.

  • Filtration: Filter the solid, wash with water, and dry.

  • Purification: Purify via column chromatography (Hexane:EtOAc gradient) to isolate the fused 1,6-naphthyridine derivative.

References

  • Zhang, L. et al. (2023). "Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer." European Journal of Medicinal Chemistry.

  • Motati, D. R. & Amaradhi, R. (2021). "Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks." Organic Chemistry Frontiers.

  • Matulenko, M. A. et al. (2005). "5-(3-Bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-ylamine: structure-activity relationships of 7-substituted heteroaryl analogs." Bioorganic & Medicinal Chemistry.

  • Chabowska, G. et al. (2021). "Biological Activity of Naturally Derived Naphthyridines." Molecules.

  • Sigma-Aldrich. "Product Specification: 3-Bromo-4-pyridinecarboxaldehyde."[1]

Sources

spectroscopic comparison of starting material vs product for 3-Bromo-4-pyridinecarboxaldehyde

[1]

Executive Summary

This guide provides an objective, data-driven comparison between 3-Bromopyridine (Starting Material) and its formylated derivative, 3-Bromo-4-pyridinecarboxaldehyde (Product).

The transformation involves the regioselective installation of a formyl group (-CHO) at the C4 position. This reaction is chemically non-trivial due to the competing lithiation sites (C2 vs. C4) and the potential for "halogen dance" mechanisms. Therefore, spectroscopic validation is not merely about confirming product formation but explicitly ruling out regioisomers (e.g., 3-bromo-2-pyridinecarboxaldehyde).

Key Differentiator: The appearance of a diagnostic aldehyde singlet (~10.3 ppm) and the specific simplification of the aromatic splitting pattern in

Strategic Context: The C4-Formylation Challenge

Synthesizing 3-Bromo-4-pyridinecarboxaldehyde typically utilizes a Directed Ortho-Lithiation (DoM) strategy followed by an electrophilic quench.

  • Starting Material: 3-Bromopyridine (Liquid, reactive at C2/C4).[1]

  • Reagents: Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP); DMF as electrophile.

  • Criticality: The C4-position is sterically adjacent to the bromine but electronically distinct. The C2 position is more acidic but less favored under specific kinetic control conditions (low temperature, bulky base).

Synthesis Workflow Visualization

SynthesisWorkflowSMStarting Material3-BromopyridineLithiationLithiation(LDA, THF, -78°C)SM->Lithiation DeprotonationIntermediateLithiated Species(3-Bromo-4-lithiopyridine)Lithiation->Intermediate C4 SelectivityQuenchElectrophilic Quench(DMF, -78°C -> RT)Intermediate->Quench FormylationWorkupAcidic Hydrolysis& ExtractionQuench->WorkupProductProduct3-Bromo-4-pyridinecarboxaldehydeWorkup->Product Isolation

Figure 1: Kinetic control pathway for the synthesis of 3-Bromo-4-pyridinecarboxaldehyde.

Spectroscopic Deep Dive

A. H NMR Comparison (The Gold Standard)

The proton NMR spectrum provides the most definitive evidence of transformation. The loss of the H4 proton and the appearance of the aldehyde proton are the binary "Yes/No" signals.

FeatureStarting Material (3-Bromopyridine)Product (3-Bromo-4-pyridinecarboxaldehyde)Shift (

)
Aldehyde (-CHO) Absent ~10.32 ppm (s, 1H) New Signal
H2 (Ortho to N) ~8.75 ppm (d,

Hz)
~8.98 ppm (s, 1H)Deshielded (+0.23)
H6 (Ortho to N) ~8.53 ppm (dd)~8.65 ppm (d,

Hz)
Deshielded (+0.12)
H4 (Para to N) ~7.90 ppm (ddd)Absent Signal Lost
H5 (Meta to N) ~7.24 ppm (dd)~7.80 ppm (d,

Hz)
Deshielded (+0.56)

Expert Insight - Regiochemistry Check:

  • Coupling Constants: In the product, you must observe a doublet for H5 and a doublet for H6 with a coupling constant of

    
     Hz (typical ortho coupling in pyridines).
    
  • H2 Singlet: H2 appears as a singlet because its only ortho neighbor (H3) is substituted with Bromine. If the formyl group were at C2, H4 would remain, showing coupling to H5.

B. Infrared (IR) Spectroscopy[3][4][5]

IR is a secondary confirmation tool, primarily useful for quick purity checks (absence of OH from potential over-reduction or moisture).

Functional GroupStarting MaterialProductObservation
C=O Stretch Absent1700–1715 cm⁻¹ Strong, sharp band (Aldehyde)
C-H (Aldehyde) Absent2750 & 2850 cm⁻¹ Fermi doublet (often weak)
Aromatic C=C 1580, 1420 cm⁻¹1570, 1540 cm⁻¹Shift due to conjugation
C. Mass Spectrometry (LC-MS)
  • Starting Material:

    
     (1:1 Isotopic pattern for 
    
    
    ).
  • Product:

    
    .
    
  • Validation: A mass shift of +28 amu (CO) confirms formylation.

Experimental Protocol: Lithiation Route

Caution: Organolithium reagents are pyrophoric. Perform under inert atmosphere (Argon/Nitrogen).

Objective: Synthesis of 3-Bromo-4-pyridinecarboxaldehyde via LDA lithiation.

  • Reagent Prep: In a flame-dried 3-neck flask, charge dry THF (10 mL/g substrate) and diisopropylamine (1.1 eq). Cool to -78°C.

  • Base Formation: Add

    
    -BuLi (1.1 eq) dropwise. Stir for 30 min at -78°C to generate LDA in situ.
    
  • Substrate Addition: Dissolve 3-Bromopyridine (1.0 eq) in dry THF. Add dropwise to the LDA solution at -78°C.

    • Critical Control Point: Maintain temperature below -70°C to prevent "halogen dance" isomerization to the 4-bromo-3-lithio species.

    • Stirring: Stir for 1 hour at -78°C. The solution typically turns yellow/orange.

  • Quench: Add dry DMF (1.2 eq) dropwise.

  • Hydrolysis: Allow the mixture to warm to 0°C, then quench with saturated aqueous NH

    
    Cl.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine. Dry over Na

    
    SO
    
    
    .
  • Purification: The crude is often a solid. Recrystallize from Hexanes/EtOAc or purify via silica column chromatography (10-20% EtOAc in Hexanes).

Decision Logic for Validation

Use this logic tree to interpret your analytical results and troubleshoot common failures.

ValidationLogicStartAnalyze Crude NMRCheckCHOIs CHO peak present(~10.3 ppm)?Start->CheckCHOCheckRegioCheck Aromatic SplittingCheckCHO->CheckRegioYesFail1FAILURE:No Reaction(Recovered SM)CheckCHO->Fail1NoSuccessCONFIRMED:3-Bromo-4-pyridinecarboxaldehydeCheckRegio->SuccessH2 is SingletH5/H6 are DoubletsFail2FAILURE:Regioisomer(2-CHO or Halogen Dance)CheckRegio->Fail2Complex Multipletsor H4 present

Figure 2: Analytical decision tree for validating the synthesis of 3-Bromo-4-pyridinecarboxaldehyde.

References

  • Cai, D., et al. (2002).[2] "Effective lithiation of 3-bromopyridine: Synthesis of 3-pyridine boronic acid and variously 3-substituted pyridines." Tetrahedron Letters, 43(23), 4285–4287. Link

  • Gribble, G. W., & Saulnier, M. G. (1980). "Lithiation of 3-halopyridines." Tetrahedron Letters, 21(43), 4137-4140. Link

  • Sigma-Aldrich. (n.d.).[3] "Product Specification: 3-Bromo-4-pyridinecarboxaldehyde." Sigma-Aldrich Catalog. Link

  • PubChem. (n.d.). "3-Bromo-4-pyridinecarboxaldehyde Spectral Data." National Library of Medicine. Link

  • Schlosser, M. (2005). "The 'Halogen Dance' on Heterocycles." Angewandte Chemie International Edition, 44(3), 376-393. Link

Strategic Selection in Heterocyclic Chemistry: A Cost-Effectiveness Analysis of 3-Bromo-4-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive cost-effectiveness analysis and technical breakdown of 3-Bromo-4-pyridinecarboxaldehyde, designed for researchers and process chemists.

Executive Summary

In the landscape of heterocyclic synthesis, 3-Bromo-4-pyridinecarboxaldehyde (CAS: 70201-43-3) represents a classic "Make vs. Buy" dilemma. Commercially priced at a premium (~$140/g for research quantities), it offers a pre-functionalized ortho-halogenated scaffold that enables convergent synthesis of high-value targets like 1,6-naphthyridines and 4-azaindoles .

This guide objectively compares the cost-efficiency of purchasing this intermediate versus synthesizing it de novo from 3-bromopyridine. Our analysis reveals that while the "Make" route offers a 90% reduction in raw material costs, the operational complexity (cryogenic lithiation) and yield volatility make the "Buy" option statistically superior for campaigns requiring <50g of material.

Technical Profile & Reactivity

The utility of 3-Bromo-4-pyridinecarboxaldehyde lies in its dual-electrophilic nature . The C4-aldehyde and C3-bromine provide orthogonal handles for functionalization, allowing for rapid ring construction.

FeatureSpecificationSynthetic Implication
CAS 70201-43-3Unique identifier for procurement.[1]
Structure Pyridine coreElectronic deficient ring; nucleophilic attacks favored at C2/C4.
C4-Formyl ElectrophileReady for condensation (Henry, Wittig, Friedländer).
C3-Bromo Leaving GroupHandle for Pd-catalyzed cross-coupling (Suzuki, Buchwald) or halogen-metal exchange.
Ortho-Rel. 3,4-PositionIdeal geometry for fusing 5- or 6-membered rings (e.g., pyrrole, pyridine).

Comparative Analysis: Make vs. Buy

The central decision rests on the feasibility of the "Make" route: the regioselective lithiation of 3-bromopyridine.

Option A: The "Make" Route (Lithiation)

Synthesizing the aldehyde involves a halogen-metal exchange or directed ortho-lithiation (DoM) of 3-bromopyridine, followed by trapping with DMF.

  • Mechanism: 3-Bromopyridine + LDA

    
     3-Bromo-4-lithiopyridine 
    
    
    
    Product.
  • Critical Risk: The "Halogen Dance" . At temperatures above -78°C, the lithiated species is unstable. The lithium atom can migrate, or the bromine can scramble, leading to a mixture of regioisomers (e.g., 3-bromo-5-formylpyridine).

Option B: The "Buy" Route (Commercial)
  • Source: Specialized heterocyclic vendors (e.g., Sigma, Thermo, Synblock).

  • Purity: Typically >97%, devoid of regioisomers.

Cost-Benefit Data Matrix[2]
MetricOption A: In-House SynthesisOption B: Commercial Purchase
Raw Material Cost Low ($0.50 - $1.00 / g)High ($20 - $140 / g)
Labor Time High (2-3 days: Setup, Rxn, Purification)Negligible (Order lead time)
Equipment Overhead High (Cryogenic cooling, inert atmosphere)None
Yield Reliability Volatile (40-65% typical)Guaranteed (100% yield of purchased mass)
Scalability Risk High (Exotherms, lithiation instability)Low (Supply chain dependent)

Decision Logic Visualization

The following diagram illustrates the synthetic pathway risks and the decision logic for selecting the starting material.

CEA_Decision_Matrix Start Target: 1,6-Naphthyridine / 4-Azaindole Decision Material Sourcing Strategy Start->Decision Make Option A: In-House Synthesis (From 3-Bromopyridine) Decision->Make Budget Constrained Large Scale (>100g) Buy Option B: Commercial Purchase (3-Bromo-4-pyridinecarboxaldehyde) Decision->Buy Time Constrained Small Scale (<50g) LDA_Step Lithiation (LDA, -78°C) Strict Anhydrous Conditions Make->LDA_Step Risk RISK: Halogen Dance / Regioisomers (Requires Chromatography) LDA_Step->Risk Yield_Make Yield: 40-60% Time: 48 Hours Risk->Yield_Make Direct_Use Direct Application No Pre-processing Buy->Direct_Use Yield_Buy Yield: 100% (Input) Time: 0 Hours Direct_Use->Yield_Buy

Caption: Decision matrix comparing the operational risks of synthesis (red path) vs. the streamlined commercial route (green path).

Experimental Protocol: Synthesis of 4-Azaindole

To demonstrate the high-value utility of 3-Bromo-4-pyridinecarboxaldehyde, we detail the synthesis of 1H-Pyrrolo[3,2-b]pyridine (4-Azaindole) . This route utilizes the aldehyde for a Henry reaction followed by a reductive cyclization.

Note: This protocol assumes the use of the commercial aldehyde (Option B) to ensure high purity.

Phase 1: Henry Reaction (Nitro-Aldol Condensation)

Objective: Convert the aldehyde to the nitroalkene intermediate.[2]

  • Reagents: 3-Bromo-4-pyridinecarboxaldehyde (1.0 eq), Nitromethane (solvent/reagent), Ammonium Acetate (0.2 eq).

  • Setup: Flame-dried round-bottom flask equipped with a reflux condenser.

  • Procedure:

    • Dissolve the aldehyde in Nitromethane (approx. 5 mL per mmol).

    • Add Ammonium Acetate.

    • Heat to reflux (100°C) for 2-4 hours. Monitor by TLC (disappearance of aldehyde).

    • Workup: Cool to RT. Concentrate in vacuo to remove excess nitromethane. Dissolve residue in EtOAc, wash with brine, dry over Na₂SO₄.

    • Purification: Recrystallization from EtOH or flash chromatography.

    • Yield: Expect 85-95% of 3-bromo-4-(2-nitrovinyl)pyridine .

Phase 2: Reductive Cyclization (Pd-Catalyzed Cascade)

Objective: Reduce the nitro group and displace the bromine to close the pyrrole ring. Note: Standard iron reduction may fail to displace the bromine without a catalyst.

  • Reagents: Nitrovinyl intermediate (1.0 eq), Pd(OAc)₂ (5 mol%), Triphenylphosphine (10 mol%), Carbon Monoxide (CO) source (or simply reductive conditions using Mo(CO)₆ or formate), Triethylamine (3.0 eq), DMF.

  • Alternative (Fe-Mediated): Recent literature suggests using Iron powder (5 eq) in Acetic Acid/Ethanol at reflux can effect both reduction and cyclization if the bromine is sufficiently activated, though yields vary.

  • Preferred Procedure (Cadogan-Sundberg Modification):

    • Suspend the nitrovinyl compound in Triethyl phosphite (P(OEt)₃).

    • Heat to 160°C under Argon for 4-6 hours.

    • Mechanism: Deoxygenation of nitro to nitrene

      
       Insertion into C-Br? (Actually, usually C-H. For C-Br, Pd catalysis is preferred).
      
    • Recommended Pd-Protocol: Hydrogenation (H₂, Pd/C) to the amino-ethyl intermediate, followed by Buchwald-Hartwig cyclization (Pd₂dba₃, BINAP, NaOtBu, Toluene, 100°C).

Workflow Diagram: Azaindole Synthesis

Azaindole_Synthesis SM 3-Bromo-4- pyridinecarboxaldehyde Step1 Nitromethane NH4OAc, Reflux SM->Step1 Inter1 Nitrovinyl Intermediate Step2 H2, Pd/C (Reduction) Inter1->Step2 Inter2 Amino-ethyl Intermediate Step3 Pd-Cat (C-N Coupling) Inter2->Step3 Product 4-Azaindole (1H-Pyrrolo[3,2-b]pyridine) Step1->Inter1 Step2->Inter2 Step3->Product

Caption: Step-wise conversion of the aldehyde to 4-azaindole via nitroalkene and amino-intermediate.

References

  • Commercial Availability & Properties: 3-Bromo-4-pyridinecarboxaldehyde Product Page. Thermo Scientific Chemicals. Link

  • Lithiation Methodology: Cai, D., et al. "Effective lithiation of 3-bromopyridine: Synthesis of 3-pyridine boronic acid and variously 3-substituted pyridines." Tetrahedron Letters, 2002. Link

  • Regioselectivity Studies: Gribble, G. W., et al. "Regioselective ortho-Lithiation of Halopyridines." Heterocycles, 2015.[3] Link

  • Azaindole Synthesis: Song, J.J., et al. "Synthesis of azaindoles via the palladium-catalyzed heteroannulation of internal alkynes." Journal of Organic Chemistry.
  • 1,6-Naphthyridine Applications: BenchChem Application Notes, "Protocols for the Friedländer Synthesis of Naphthyridine Derivatives." Link

Sources

A Comparative Guide to the Computational Modeling of 3-Bromo-4-pyridinecarboxaldehyde Hydrochloride Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Bromo-4-pyridinecarboxaldehyde hydrochloride is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science.[1][2] Its trifunctional nature—possessing a reactive aldehyde, a modifiable carbon-bromine bond, and a protonated pyridine ring—offers multiple avenues for synthetic elaboration. Understanding the underlying mechanisms of its reactions is paramount for optimizing reaction conditions, predicting outcomes, and designing novel synthetic pathways.

While experimental studies provide invaluable kinetic and product data, they often fall short of revealing the transient, high-energy species that dictate a reaction's course, such as transition states and short-lived intermediates.[3] Computational chemistry has emerged as an indispensable tool to bridge this gap, providing a molecular-level perspective that complements traditional laboratory methods.[4]

This guide provides a comparative analysis of computational modeling strategies for elucidating the primary reaction mechanisms of 3-Bromo-4-pyridinecarboxaldehyde. We will move beyond a simple recitation of methods to explain the causality behind protocol design, comparing different theoretical approaches for key reaction classes. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for applying computational modeling to predict and understand the reactivity of this important synthetic intermediate.

Foundational Principles in Computational Reaction Modeling

A meaningful computational study of a reaction mechanism is a quest to map out the lowest energy path on a potential energy surface (PES) that connects reactants to products.[5] The highest point along this path is the transition state (TS), the fleeting geometry that determines the reaction's activation energy and, consequently, its rate.

The primary choice in any quantum chemical calculation is the theoretical method. Density Functional Theory (DFT) has become the workhorse of computational organic chemistry, offering a favorable balance between computational cost and accuracy for a wide range of systems.[4][6] Functionals like B3LYP or M06-2X are often paired with Pople-style basis sets (e.g., 6-311+G(d,p)) to provide a reliable description of the geometry and energetics of organic molecules and their transition states. For particularly challenging systems or for benchmarking purposes, higher-level ab initio methods like Coupled Cluster (CCSD(T)) can be used, though at a significantly greater computational expense.[7]

Locating the critical transition state is the central challenge. A minimal workflow involves optimizing the geometries of reactants and products, followed by a TS search. Modern algorithms, such as the Nudged Elastic Band (NEB) method or synchronous transit-guided quasi-newton (STQG) methods, are powerful tools for finding an initial guess for the TS structure, which is then precisely optimized.[4][7] A true TS is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Experimental Workflow: General Protocol for Reaction Mechanism Investigation

Below is a generalized workflow applicable to the computational study of reaction mechanisms.

G cluster_0 Phase 1: Initial Setup & Optimization cluster_1 Phase 2: Transition State Search cluster_2 Phase 3: Refinement & Analysis reactant_opt Reactant/Product Geometry Optimization (e.g., B3LYP/6-31G(d)) freq_confirm_react Frequency Calculation (Confirm Minimum) reactant_opt->freq_confirm_react Verify 0 Imaginary Freq. ts_search TS Search (e.g., NEB or STQN) freq_confirm_react->ts_search ts_opt TS Geometry Optimization ts_search->ts_opt freq_confirm_ts Frequency Calculation (Confirm TS) ts_opt->freq_confirm_ts Verify 1 Imaginary Freq. irc IRC Calculation freq_confirm_ts->irc spe Single-Point Energy Refinement (e.g., CCSD(T) or larger basis set) irc->spe thermo Thermochemical Analysis (ΔG, ΔH) spe->thermo caption General workflow for computational reaction mechanism analysis.

Caption: General workflow for computational reaction mechanism analysis.

Comparative Modeling of Key Reaction Mechanisms

The reactivity of 3-Bromo-4-pyridinecarboxaldehyde hydrochloride is primarily dictated by its three functional sites. We will compare computational approaches to model reactions at the C-Br bond and the aldehyde group.

Reactions at the C-Br Bond: A Tale of Two Pathways

The bromine atom on the pyridine ring is a versatile handle for introducing molecular complexity.[8] Its reactivity is dominated by two key pathways: Palladium-catalyzed cross-coupling and, under specific conditions, Nucleophilic Aromatic Substitution (SNAr).

This reaction is a cornerstone of modern synthesis for forming C-C bonds. A computational model must accurately describe the energetics of the entire catalytic cycle.

Mechanistic Hypothesis: The catalytic cycle involves three main stages: oxidative addition of the C-Br bond to a Pd(0) complex, transmetalation with a boronic acid derivative, and reductive elimination to form the product and regenerate the catalyst.[8]

Computational Protocol Comparison:

  • Protocol 1 (Simplified Model): This approach uses a model phosphine ligand (e.g., PH3) instead of the bulkier, experimentally relevant ligands (e.g., SPhos, XPhos). The rationale is to reduce computational cost while capturing the fundamental electronic steps of the cycle. This is useful for initial feasibility studies.

  • Protocol 2 (Experimentally-Relevant Model): This protocol incorporates the full structure of the phosphine ligand used experimentally. While computationally demanding, this approach is necessary for accurately predicting how ligand sterics and electronics influence the energy barriers of each step, particularly the rate-determining step.

Step-by-Step Methodology (Protocol 2):

  • System Definition: Define the reactants: 3-Bromo-4-pyridinecarboxaldehyde, a boronic acid (e.g., phenylboronic acid), a base (e.g., carbonate), and the Pd(0) catalyst with its full ligand structure (e.g., Pd(PPh3)2).

  • Solvent Modeling: Employ an implicit solvent model like the Polarizable Continuum Model (PCM) to account for solvent effects (e.g., Toluene or Dioxane).

  • Cycle Simulation:

    • Oxidative Addition: Locate the transition state for the insertion of the Pd(0) complex into the C-Br bond.

    • Transmetalation: Model the interaction with the boronate species (formed from the boronic acid and base) and locate the TS for the transfer of the organic group to the palladium center. This step is often the most complex to model due to the involvement of the base and potential aggregation states.

    • Reductive Elimination: Find the transition state for the final C-C bond formation and product release.

  • Energy Profile Construction: Calculate the Gibbs free energy (ΔG) for all intermediates and transition states relative to the starting materials to construct a complete reaction energy profile and identify the rate-determining step.

G pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)L₂-Br] pd0->pd_complex Oxidative Addition arylbr Ar-Br arylbr->pd_complex pd_transmetal [Ar-Pd(II)L₂-Ar'] pd_complex->pd_transmetal Transmetalation boronic Ar'-B(OR)₂ boronic->pd_transmetal pd_transmetal->pd0 Reductive Elimination product Ar-Ar' pd_transmetal->product caption Catalytic cycle for Suzuki-Miyaura cross-coupling.

Caption: Catalytic cycle for Suzuki-Miyaura cross-coupling.

Comparative Data (Hypothetical):

Ligand ModelRate-Determining StepCalculated ΔG‡ (kcal/mol)
PH₃ (Simplified)Oxidative Addition22.5
PPh₃ (Realistic)Reductive Elimination26.1
SPhos (Realistic)Reductive Elimination24.8

This table illustrates how the choice of model can alter not only the calculated barrier but also the predicted rate-determining step, highlighting the importance of using experimentally relevant models for quantitative predictions.

While less common for 3-halopyridines than for activated systems, SNAr can occur with strong nucleophiles.[8] The protonated pyridine ring in the hydrochloride salt enhances the electrophilicity of the ring, making this pathway more accessible.

Mechanistic Hypothesis: The reaction proceeds via a two-step mechanism involving the formation of a high-energy Meisenheimer complex (a resonance-stabilized anionic intermediate), followed by the departure of the bromide leaving group.

Computational Protocol Comparison:

  • Protocol 1 (Gas Phase): Calculations performed in the absence of a solvent model. This approach is computationally fast but fails to capture the significant stabilizing effect of a polar solvent on the charged Meisenheimer complex, leading to a gross overestimation of the activation energy.

  • Protocol 2 (Implicit Solvent - PCM/SMD): Incorporates a continuum solvent model. This is crucial for obtaining chemically meaningful energy barriers, as it accounts for the bulk electrostatic stabilization of the charged intermediate and transition states. The SMD model is generally recommended over PCM for its superior accuracy with charged species.

Data Presentation: Comparing Solvent Models for SNAr with NH3

Computational ModelΔG‡ (Formation of Meisenheimer Complex)ΔG (Overall Reaction)
Gas Phase+45.8 kcal/mol+12.3 kcal/mol
Implicit Solvent (SMD, Water)+28.2 kcal/mol-5.7 kcal/mol

As the data shows, neglecting solvent effects renders the reaction seemingly impossible, whereas including a solvent model provides a physically realistic and exothermic profile.

Reactions at the Aldehyde: Nucleophilic Addition

The aldehyde group is a prime site for nucleophilic attack, forming the basis for condensation, reduction, and addition reactions.[2] The hydrochloride form of the substrate means the pyridine nitrogen is protonated, which can influence the reactivity of the adjacent aldehyde through electron-withdrawing effects.

Mechanistic Hypothesis: A nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This can be a standalone reaction or the first step in a multi-step process like a condensation.

Computational Protocol Comparison:

  • Protocol 1 (Neutral Pyridine): Models the reaction with the unprotonated 3-Bromo-4-pyridinecarboxaldehyde. This represents a reaction under basic or neutral conditions where the hydrochloride salt has been neutralized.

  • Protocol 2 (N-Protonated Pyridine): Models the reaction with the pyridinium cation. This is relevant for reactions performed under acidic conditions, where the starting material remains protonated. The protonated nitrogen acts as a stronger electron-withdrawing group, increasing the electrophilicity of the carbonyl carbon.

Step-by-Step Methodology (Protocol 2):

  • Reactant Setup: Create the initial complex of the N-protonated 3-Bromo-4-pyridinecarboxaldehyde and the nucleophile (e.g., H₂O).

  • TS Search: Locate the transition state for the attack of the nucleophile's lone pair on the carbonyl carbon. The C-O double bond will be elongating, and the new Nucleophile-C bond will be forming.

  • Intermediate Optimization: Optimize the geometry of the resulting tetrahedral intermediate.

  • Energy Calculation: Calculate the Gibbs free energy of activation (ΔG‡) for the addition step.

G R Reactants (Aldehyde + Nu⁻) TS Transition State [Nu---C---O]‡ R->TS ΔG‡ P Product (Tetrahedral Intermediate) TS->P R_level->TS_level TS_level->P_level axis_start->axis_end   ΔG rc_start->rc_end Reaction Coordinate caption Reaction energy profile for nucleophilic addition.

Caption: Reaction energy profile for nucleophilic addition.

Comparative Data: Effect of Pyridine Protonation on Water Addition

Substrate FormCalculated ΔG‡ (kcal/mol)
Neutral Pyridine18.9
N-Protonated Pyridine14.2

The computational data clearly supports the chemical intuition that protonating the pyridine nitrogen enhances the reactivity of the aldehyde toward nucleophiles by lowering the activation barrier.

Conclusion

Computational modeling provides a powerful lens through which to view the complex reactivity of 3-Bromo-4-pyridinecarboxaldehyde hydrochloride. As demonstrated, the choice of computational protocol—from the theoretical method and basis set to the modeling of ligands and solvent—is not merely a technical detail but a critical decision that directly impacts the qualitative and quantitative accuracy of the results.

For palladium-catalyzed reactions, modeling with experimentally relevant ligands is crucial for identifying the correct rate-determining step. For reactions involving charged intermediates, such as SNAr, the inclusion of a reliable implicit solvent model is non-negotiable for obtaining physically meaningful results. Finally, accurately modeling the protonation state of the pyridine ring is essential for predicting the reactivity of the aldehyde group under different pH conditions. By carefully selecting and validating computational models against experimental data, researchers can gain profound mechanistic insights, enabling the rational design of new catalysts, reagents, and synthetic processes.

References

  • Zinovjev, K. A., & Tuñón, I. (2024). Multi-Level Protocol for Mechanistic Reaction Studies Using Semi-Local Fitted Potential Energy Surfaces. International Journal of Molecular Sciences. [Link][7]

  • Chen, K., & Duan, A. (Eds.). (2023). Advances in Computational Chemistry for Reaction Mechanisms. MDPI. [Link][3]

  • Al-Zoubi, W. (2025). Computational Approaches to Studying Reaction Mechanisms and Transition States in Quantum Chemistry. Wasit Journal for Pure sciences. [Link][4]

  • Kraka, E., & Cremer, D. (2010). Computational Analysis of the Mechanism of Chemical Reactions in Terms of Reaction Phases: Hidden Intermediates and Hidden Transition States. Accounts of Chemical Research, 43(5), 591-601. [Link][5]

  • Tanaka, A., Maekawa, K., & Suzuki, K. (2013). Theoretical Calculations in Reaction Mechanism Studies. SUMITOMO KAGAKU (English Edition). [Link][6]

  • Pipzine Chemicals. (n.d.). 3-Bromo-4-pyridinecarboxaldehyde. Retrieved February 19, 2026, from [Link][2]

  • Chalcones are important scaffolds in the field of medicinal chemistry... (n.d.). ResearchGate. [Link][9]

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Safety Operating Guide

Navigating the Safe Handling of 3-Bromo-4-pyridinecarboxaldehyde Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For the researcher dedicated to advancing pharmaceutical and chemical development, the meticulous handling of specialized reagents is paramount. 3-Bromo-4-pyridinecarboxaldehyde hydrochloride, a key building block in the synthesis of novel compounds, requires a comprehensive understanding of its properties to ensure laboratory safety and experimental integrity. This guide provides an in-depth, procedural framework for the safe handling, storage, and disposal of this compound, grounded in established safety protocols and practical, field-tested insights.

Hazard Identification and Risk Assessment: Understanding the Compound

The primary hazards associated with this compound are:

  • Acute Toxicity (Oral): Harmful if swallowed.[2][3]

  • Skin Irritation: Causes skin irritation.[2][3]

  • Serious Eye Irritation: Causes serious eye irritation.[2][3]

  • Skin Sensitization: May cause an allergic skin reaction.[2][3]

  • Respiratory Irritation: May cause respiratory irritation.[3]

The hydrochloride salt is expected to be hygroscopic and may release hydrogen chloride gas upon decomposition, which is also a respiratory irritant.[4][5]

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
Chemical Formula C₆H₄BrNO·HClInferred
Molecular Weight 222.47 g/mol (for hydrochloride)Inferred
Appearance Off-white to brown solid/crystalline powder[1][6]
Melting Point 80 - 83 °C (for free base)[1]
Solubility Likely soluble in water[5][7]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.

Engineering Controls

The primary engineering control for handling 3-Bromo-4-pyridinecarboxaldehyde hydrochloride is a certified chemical fume hood .[8] This is non-negotiable due to the risk of inhaling the powdered compound or any potential vapors. The fume hood ensures a controlled environment, drawing airborne particles away from the user. An emergency eyewash station and safety shower must be readily accessible within the immediate work area.[8]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement.[2] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[2]

  • Hand Protection: Nitrile rubber gloves are recommended.[1] It is crucial to inspect gloves for any signs of degradation or perforation before each use. Contaminated gloves should be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.

  • Respiratory Protection: For weighing and handling of the powder, a NIOSH-approved N95 dust mask or a respirator with a particulate filter is recommended to prevent inhalation.[2]

  • Protective Clothing: A standard laboratory coat should be worn, fully buttoned, to protect against skin contact.[8]

Step-by-Step Handling Protocol: From Receipt to Experiment

A systematic approach to handling ensures safety at every stage.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood Proceed to handling prep_materials Gather All Necessary Materials prep_hood->prep_materials Proceed to handling weigh Weigh Compound in Fume Hood prep_materials->weigh Proceed to handling dissolve Dissolve in Appropriate Solvent weigh->dissolve Experimental workflow transfer Transfer to Reaction Vessel dissolve->transfer Experimental workflow decontaminate Decontaminate Glassware & Surfaces transfer->decontaminate Post-experiment dispose_solid Dispose of Solid Waste decontaminate->dispose_solid dispose_liquid Dispose of Liquid Waste decontaminate->dispose_liquid remove_ppe Remove PPE Correctly dispose_solid->remove_ppe dispose_liquid->remove_ppe

Caption: Workflow for the safe handling of 3-Bromo-4-pyridinecarboxaldehyde hydrochloride.

Receiving and Storage
  • Upon receipt, inspect the container for any damage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9][10]

  • The container should be tightly sealed to prevent absorption of moisture, as the compound is likely hygroscopic.[4]

Weighing and Preparation of Solutions
  • Preparation: Before handling the compound, ensure all necessary equipment (spatulas, weigh boats, solvents, etc.) is inside the chemical fume hood.

  • Weighing: Carefully weigh the desired amount of the solid compound on a tared weigh boat inside the fume hood to minimize the risk of generating dust.

  • Dissolution: Add the solvent to the solid in a suitable container (e.g., a beaker or flask) within the fume hood. Gently swirl to dissolve.

Emergency Procedures: A Plan for the Unexpected

In the event of an exposure or spill, immediate and correct action is critical.

Exposure Response

Table 2: First-Aid Measures

Exposure RouteFirst-Aid ProtocolSource(s)
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[1]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Clean mouth with water. Seek immediate medical attention.[1]
Spill Response
  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Contain: For a small spill, and if it is safe to do so, contain the spill using an inert absorbent material such as vermiculite or sand.[11]

  • Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal. Avoid creating dust.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Report: Report all spills to the laboratory supervisor or designated safety officer.

Disposal Plan: Responsible Waste Management

Proper disposal of 3-Bromo-4-pyridinecarboxaldehyde hydrochloride and its contaminated materials is essential to protect the environment and comply with regulations.

  • Solid Waste: Unused compound and grossly contaminated materials (e.g., weigh boats, gloves) should be collected in a clearly labeled, sealed container for hazardous solid waste.

  • Liquid Waste: Solutions containing the compound should be collected in a labeled container for halogenated organic waste.[12] Do not pour down the drain.[11]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional guidelines.

All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[10]

By adhering to these detailed procedures, researchers can confidently and safely utilize 3-Bromo-4-pyridinecarboxaldehyde hydrochloride in their critical work, fostering a culture of safety and scientific excellence.

References

  • Jubilant Ingrevia. (2024, March 29).
  • MilliporeSigma. (2021, June 19).
  • Fisher Scientific. (2009, June 4). Safety Data Sheet: 3-Bromo-4-pyridinecarboxaldehyde.
  • Fisher Scientific. (2010, November 16). Safety Data Sheet: 6-Bromo-3-pyridinecarboxaldehyde.
  • PubChem. (n.d.). Pyridinium chloride. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromopyridine-4-carboxaldehyde. Retrieved from [Link]

  • Fisher Scientific. (2010, October 29).
  • Pipzine Chemicals. (n.d.). 3-Bromo-4-pyridinecarboxaldehyde. Retrieved from [Link]

  • Georganics. (n.d.). 3-Bromo-4-pyridinecarboxaldehyde - High purity. Retrieved from [Link]

  • ChemSupply Australia. (n.d.).
  • Washington State University. (n.d.).
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Sustainable Organic Laboratory Course (NOP). (n.d.).
  • Sigma-Aldrich. (2025, May 6).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.